molecular formula C5H9N3O3 B2602924 2-Azido-3-ethoxypropanoic acid CAS No. 116847-36-0

2-Azido-3-ethoxypropanoic acid

Cat. No.: B2602924
CAS No.: 116847-36-0
M. Wt: 159.145
InChI Key: YNONIIIBKMYIAP-UHFFFAOYSA-N
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Description

2-Azido-3-ethoxypropanoic acid is a bifunctional organic compound designed for advanced research applications, particularly in bioconjugation and probe development. This molecule integrates two key functional groups: a carboxylic acid, which can be activated for coupling with primary amines to form stable amide bonds, and an azide group, which participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The incorporation of an ethoxy group adjacent to the acid chain can influence the compound's electronic properties and solubility. This structure makes it a valuable synthetic intermediate for constructing more complex molecules. Potential research applications include its use as a building block for PROTAC (Proteolysis Targeting Chimeras) linkers, where the PEG-like spacer can help optimize the physicochemical properties and bioavailability of the degrader, or in the synthesis of antibody-drug conjugates (ADC) linkers. Researchers can leverage the orthogonal reactivity of its functional groups to attach biomarkers, fluorophores, or other payloads to various biological scaffolds for chemical biology studies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-3-ethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNONIIIBKMYIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Azido-3-ethoxypropanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Azido-3-ethoxypropanoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Azido-3-ethoxypropanoic acid, a heterobifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. We will explore its core chemical properties, provide a detailed synthetic protocol with mechanistic insights, and discuss its versatile applications.

Introduction and Significance

2-Azido-3-ethoxypropanoic acid is a specialized chemical building block featuring two distinct and orthogonally reactive functional groups: an azide (-N₃) and a carboxylic acid (-COOH). This dual functionality is the cornerstone of its utility. The carboxylic acid allows for straightforward conjugation to primary amines, such as the lysine residues in proteins, via standard amide bond formation. The azide group is a key player in bioorthogonal chemistry, most notably in the Nobel Prize-winning "click chemistry" reactions, allowing for highly specific and efficient ligation to alkyne- or cyclooctyne-modified molecules.[1]

The ethoxy moiety at the 3-position provides a short, flexible, and hydrophilic spacer, which can be critical in maintaining the solubility and biological activity of the resulting conjugates. This combination of features makes 2-Azido-3-ethoxypropanoic acid an invaluable tool for researchers creating complex molecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.

Chemical Structure and Physicochemical Properties

The structure of 2-Azido-3-ethoxypropanoic acid is defined by a propanoic acid backbone functionalized at the alpha (C2) position with an azide group and at the beta (C3) position with an ethoxy group.

Visualizing the Structure

Caption: Chemical structure of 2-Azido-3-ethoxypropanoic acid.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on analogous structures. The following table summarizes these expected characteristics.

PropertyValue / Expected CharacteristicsRationale & Notes
Molecular Formula C₅H₉N₃O₃Derived from the chemical structure.
Molecular Weight 159.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, functionalized organic acids.
Solubility Soluble in water, methanol, ethanol, DMSO, DMF.The carboxylic acid and ether functionalities impart polarity.
¹H NMR δ ~1.2 (t, 3H, -CH₃), ~3.5-3.7 (m, 4H, -OCH₂CH₃ & -OCH₂-), ~4.0-4.2 (t, 1H, α-CH), >10 (br s, 1H, -COOH)Chemical shifts are estimated. The acidic proton may exchange or be very broad.
¹³C NMR δ ~15 (-CH₃), ~60-70 (-OCH₂-), ~70-75 (α-CH), ~170-175 (-COOH)Carbonyl carbon is significantly downfield.
IR Spectroscopy ~2100 cm⁻¹ (strong, sharp, N₃ stretch), ~1710 cm⁻¹ (strong, C=O stretch), ~2500-3300 cm⁻¹ (broad, O-H stretch)The azide stretch is a highly diagnostic and intense peak.[2][3]
Mass Spectrometry [M-H]⁻ = 158.06, [M-N₂-H]⁻ = 130.07Loss of N₂ is a characteristic fragmentation for azides.

Synthesis and Purification Protocol

The synthesis of 2-Azido-3-ethoxypropanoic acid can be efficiently achieved from its corresponding amino acid precursor, 2-Amino-3-ethoxypropanoic acid, via a diazotization-azidation reaction. This method is reliable for converting α-amino acids to α-azido acids with retention of stereochemistry if a chiral starting material is used.

Synthetic Workflow Diagram

G start 2-Amino-3-ethoxypropanoic acid reagents 1. H₂SO₄, H₂O 2. NaNO₂ (aq) 3. NaN₃ (aq) start->reagents Reaction Setup product 2-Azido-3-ethoxypropanoic acid reagents->product Diazotization & Azidation (0-5 °C) purification Workup & Purification (EtOAc Extraction, Chromatography) product->purification Isolation

Caption: Synthetic workflow for 2-Azido-3-ethoxypropanoic acid.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-3-ethoxypropanoic acid (1.0 eq)

  • Sulfuric acid (H₂SO₄), concentrated (2.0 eq)

  • Sodium nitrite (NaNO₂), (1.5 eq)

  • Sodium azide (NaN₃), (2.0 eq)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-3-ethoxypropanoic acid in a solution of sulfuric acid in deionized water. Cool the flask to 0 °C using an ice bath.

    • Causality: The acidic environment is required to form nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate and to control the exothermic reaction.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite in water dropwise to the stirred reaction mixture over 30 minutes. Stir for an additional 30 minutes at 0 °C after the addition is complete.

    • Causality: The amine group nucleophilically attacks the nitrous acid, which, after a series of proton transfers and water elimination, forms a diazonium salt (-N₂⁺). This group is an excellent leaving group.

  • Azidation: To the same flask, add a solution of sodium azide in water dropwise, again keeping the temperature at 0-5 °C. Vigorous nitrogen gas evolution will be observed. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium intermediate. The release of N₂ gas drives the reaction to completion.

    • Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Do not acidify azide waste streams, as this can generate highly explosive and toxic hydrazoic acid (HN₃).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Causality: The organic product is more soluble in ethyl acetate, allowing for its separation from the inorganic salts and aqueous reagents.

  • Purification: Combine the organic extracts and wash them once with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The brine wash and drying agent ensure the complete removal of water, which can interfere with subsequent reactions or characterization.

  • Final Purification (Optional): If necessary, purify the crude product further using silica gel column chromatography with a hexane/ethyl acetate gradient to obtain the pure 2-Azido-3-ethoxypropanoic acid.

Reactivity and Key Transformations

The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups.

Key Reactions Diagram

G main 2-Azido-3-ethoxypropanoic acid amide Amide Conjugate main->amide EDC, NHS triazole Triazole Product (Click Chemistry) main->triazole Cu(I) catalyst amino_acid 2-Amino-3-ethoxypropanoic acid main->amino_acid Staudinger Reduction amine R-NH₂ (e.g., Protein) alkyne R'-C≡CH (e.g., Alkyne-Tag) phosphine P(Ph)₃, H₂O

Caption: Key orthogonal reactions of 2-Azido-3-ethoxypropanoic acid.

  • Carboxylic Acid Chemistry (Amide Coupling): The carboxylic acid can be activated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active NHS-ester. This intermediate readily reacts with primary amines (e.g., on a biomolecule) to form a stable amide bond. This is a cornerstone of bioconjugation.

  • Azide Chemistry (Click Reactions): The azide group is prized for its bioorthogonality, meaning it does not react with most functional groups found in biological systems. Its primary transformations include:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and specific reaction with terminal alkynes to form a stable 1,4-disubstituted triazole ring.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version that reacts with strained cyclooctynes, which is advantageous for live-cell labeling where copper toxicity is a concern.

  • Azide Reduction (Staudinger Ligation): The azide can be selectively reduced to a primary amine using phosphines like triphenylphosphine (PPh₃) in the presence of water. This provides a pathway to convert the molecule back to its amino acid form or to participate in further ligation chemistry.

Applications in Drug Development and Research

The unique structure of 2-Azido-3-ethoxypropanoic acid makes it a powerful tool for advancing pharmaceutical and biological research.

  • Prodrug Development: The carboxylic acid can be masked as an ester to improve a drug's pharmacokinetic profile, with the ester being cleaved in vivo to release the active acid. The propanoic acid moiety itself is a common scaffold in many successful drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Linker Technology in ADCs: In antibody-drug conjugates, this molecule can act as a heterobifunctional linker. The carboxylic acid attaches to the antibody, and the azide allows for the precise "clicking" on of a cytotoxic payload that has been modified with an alkyne.

  • Biomolecule Labeling: Researchers can label proteins, peptides, or nucleic acids for imaging or pull-down experiments. For example, a protein can be tagged via its lysine residues using the acid functionality, introducing an azide handle for subsequent fluorescent probe attachment via click chemistry.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling this compound.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] Avoid contact with skin and eyes.[7]

  • Azide-Specific Hazards: Organic azides are potentially energetic compounds. While small-molecule azides like this are generally stable, they can decompose, sometimes explosively, upon heating, shock, or friction. Avoid heating the neat compound. Always work behind a safety shield when performing reactions on a larger scale.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames.[6][8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never mix azide-containing waste with strong acids.

Conclusion

2-Azido-3-ethoxypropanoic acid is a sophisticated and versatile chemical tool. Its defining feature—the orthogonal reactivity of its carboxylic acid and azide groups—provides a reliable platform for precise molecular construction. From developing next-generation targeted therapeutics to labeling complex biological systems, its applications are vast and continue to expand. The synthetic accessibility and predictable reactivity of this molecule ensure its continued role as a valuable asset for researchers at the interface of chemistry, biology, and medicine.

References

  • AK Scientific, Inc. 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]propanoic acid Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
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  • Tokyo Chemical Industry Co., Ltd. 3-Azidopropanoic Acid.
  • ChemicalBook. 3-azidopropanoic acid.
  • Patsnap Eureka. Propionic Acid's Influence on Pharmaceutical Advancements.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Entity

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. While direct experimental data for 2-Azido-3-ethoxypropanoic acid is sparse, we can deduce core properties with a high degree of confidence through calculation and comparison with its ethyl ester derivative.

Structural and Molecular Data
  • Molecular Formula: C₅H₉N₃O₃

  • Molecular Weight: 159.14 g/mol

  • CAS Number: Not assigned. The ethyl ester, 3-ethoxy-2-azido-propionic acid ethyl ester, has the CAS number 119254-74-9.[1]

The structure consists of a propanoic acid backbone, substituted at the alpha-position (C2) with an azido group (-N₃) and at the beta-position (C3) with an ethoxy group (-OCH₂CH₃). The presence of the chiral center at C2 indicates that this molecule can exist as a racemic mixture of enantiomers.

Predicted Physical Properties

The following table summarizes the predicted physical properties of 2-Azido-3-ethoxypropanoic acid. These values are extrapolated from its ethyl ester and similar non-azido propanoic acid derivatives. It is critical to note that the presence of the polar carboxylic acid and the energetic azido group will significantly influence these properties compared to the ester.

PropertyPredicted Value/RangeRationale and Key Considerations
Appearance Colorless to pale yellow oilOrganic azides are often oils or low-melting solids. The related compound, 3-ethoxypropionic acid, is a liquid.
Boiling Point > 200 °C (with decomposition)The carboxylic acid group will significantly increase the boiling point compared to its ethyl ester due to hydrogen bonding. Organic azides can decompose violently upon heating; therefore, distillation should be avoided or performed with extreme caution under high vacuum.
Melting Point Not applicable (expected to be a liquid at STP)Based on the properties of similar short-chain substituted propanoic acids.
Density ~1.1 - 1.3 g/cm³Inferred from related azido compounds and the addition of the dense azido group to the ethoxypropanoic acid backbone.[2]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF, ethyl acetate). Moderately soluble in water.The carboxylic acid and ethoxy groups will confer polarity and hydrogen bonding capability, enhancing water solubility compared to the ethyl ester.
pKa ~3.5 - 4.5The electron-withdrawing effect of the adjacent azido group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to propanoic acid (pKa ~4.87).

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 2-Azido-3-ethoxypropanoic acid relies on a combination of spectroscopic and chromatographic techniques. The azido group possesses a unique and strong spectroscopic signature, particularly in infrared spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the azide functional group.

  • Key Signature Peak: A strong, sharp absorption band between 2100 and 2150 cm⁻¹ is characteristic of the asymmetric stretch (ν_as) of the N₃ group.[3] This peak is often very intense and occurs in a region of the spectrum that is typically free from other interfering absorptions.

  • Other Expected Peaks:

    • ~1710-1730 cm⁻¹: Strong C=O stretch from the carboxylic acid.

    • ~2500-3300 cm⁻¹: Broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.

    • ~1100-1150 cm⁻¹: C-O stretch from the ethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complete molecular structure and confirming the position of the substituents.

  • ¹H NMR:

    • The proton on the α-carbon (adjacent to the azido and carboxyl groups) is expected to have a chemical shift in the range of 3.5 - 4.5 ppm .[3]

    • The methylene and methyl protons of the ethoxy group will appear as a quartet and a triplet, respectively.

    • The protons on the β-carbon will also be shifted downfield due to the adjacent oxygen.

  • ¹³C NMR:

    • The carbon atom bonded to the azide group (α-carbon) will exhibit a characteristic shift in the range of 50 - 65 ppm .[3]

    • The carbonyl carbon of the carboxylic acid will be observed further downfield, typically >170 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Key Fragmentation Pathway: A characteristic feature of organic azides in mass spectrometry is the neutral loss of a nitrogen molecule (N₂), resulting in a fragment with a mass 28 Da less than the parent ion.[3] This M-28 peak is a strong indicator of an azide-containing compound.

  • Analytical Techniques: Due to the potential thermal instability of the compound, soft ionization techniques are preferred. Advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for both detection and quantification, especially at low levels.[4][5]

Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of 2-Azido-3-ethoxypropanoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesized Product (Crude 2-Azido-3-ethoxypropanoic acid) Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Confirm N₃ group NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR Confirm structure MS Mass Spectrometry (LC-MS) Purification->MS Confirm MW & N₂ loss HPLC HPLC-UV/MS NMR->HPLC Purity assessment MS->HPLC Elemental Elemental Analysis HPLC->Elemental Verify composition Final Characterized Compound Elemental->Final

Caption: Workflow for the synthesis, purification, and characterization of 2-Azido-3-ethoxypropanoic acid.

Safety, Handling, and Storage

Organic azides are energetic compounds and must be handled with appropriate caution. The presence of the azido group renders the molecule potentially explosive, especially when heated or subjected to shock.

Hazard Identification
  • Primary Hazard: Potentially explosive. Organic azides can decompose rapidly and exothermically, releasing nitrogen gas. The risk increases with the proportion of nitrogen in the molecule and in the presence of heavy metals.

  • Toxicity: May be harmful if swallowed or inhaled. The azide anion is known to be toxic.[6]

  • Irritation: May cause skin and eye irritation.[7][8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[7]

  • Avoid Heat and Shock: Do not heat the compound unless absolutely necessary and behind a blast shield. Avoid grinding, shock, or friction.[9]

  • Scale: Work with the smallest practical quantities.

  • Contamination: Avoid contact with heavy metals, strong acids, and strong reducing agents, as these can lead to the formation of highly explosive heavy metal azides or the rapid decomposition of the compound.

Storage
  • Store in a cool, dark, and well-ventilated place.[9]

  • Keep the container tightly closed.

  • Store away from incompatible materials, particularly acids and oxidizing agents.

Experimental Protocols: Foundational Analytical Methods

The following protocols are provided as a guide for researchers to perform essential analytical verification of 2-Azido-3-ethoxypropanoic acid.

Protocol: Confirmation of the Azide Group by FT-IR
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, if the sample is a solid, prepare a KBr pellet.

  • Background Scan: Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the infrared spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic strong, sharp peak of the asymmetric azide stretch between 2100-2150 cm⁻¹.

Protocol: Purity Assessment by HPLC-UV
  • System Preparation: Use a reverse-phase C18 column. The mobile phase will likely be a gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the sample onto the column and run the gradient method.

  • Detection: Monitor the elution profile using a UV detector. The carboxylic acid and azide groups do not have strong chromophores at higher wavelengths, so detection at a lower wavelength (e.g., 210-220 nm) is recommended.

  • Purity Calculation: The purity of the sample can be estimated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Conclusion

2-Azido-3-ethoxypropanoic acid presents as a molecule of interest for synthetic and medicinal chemistry. While direct experimental data on its physical properties are yet to be widely published, this guide provides a comprehensive overview based on sound chemical principles and data from analogous structures. The key takeaways for any researcher are the definitive analytical signatures of the azido group (a strong IR peak ~2100 cm⁻¹ and a neutral loss of 28 Da in MS) and the critical importance of adhering to stringent safety protocols due to the energetic nature of organic azides. This document should serve as a valuable starting point for further investigation and application of this versatile chemical building block.

References

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  • Dhote, P., et al. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide.
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  • ResearchGate. (2017, November 30). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines.
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Comprehensive NMR Characterization of 2-Azido-3-ethoxypropanoic Acid: A Technical Guide for Click Chemistry Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) is a highly versatile α -azido acid utilized extensively in modern synthetic chemistry. It is a critical building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS)[1][2]. By serving as a masked amino acid equivalent, it allows researchers to introduce structural diversity into peptide chains without the risk of premature side reactions[2]. Accurate structural verification of this precursor via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step in drug development workflows[3]. This whitepaper provides an in-depth analysis of the molecule's magnetic environment, predictive NMR shifts, and a standardized protocol for spectral acquisition.

Molecular Architecture & Structural Causality

The structural framework of 2-azido-3-ethoxypropanoic acid consists of a propanoic acid backbone, an azide group at the α -position (C2), and an ethoxy ether linkage at the β -position (C3). This specific architecture creates a highly deshielded magnetic environment governed by three primary factors:

  • The Azido Group (-N 3​ ): Acts as a potent electron-withdrawing group (EWG) via inductive effects, significantly deshielding the C2 proton and carbon[4].

  • The Carboxylic Acid (-COOH): Contributes to anisotropic deshielding and provides a distinct broad singlet in the far downfield region of the 1 H spectrum.

  • The Chiral Center (C2): The attachment of four different groups at C2 makes it a stereocenter. This is the most critical feature for interpreting the 1 H NMR spectrum, as it breaks the local symmetry and renders the adjacent C3 methylene protons diastereotopic.

Inductive_Effects Core 2-Azido-3-ethoxypropanoic acid N3 Azido Group (-N3) Strong e- withdrawal Core->N3 Ether Ethoxy Group (-O-) Electronegative Oxygen Core->Ether COOH Carboxylic Acid Anisotropic Deshielding Core->COOH C2 C2 (CH-N3) 1H: ~4.1 ppm | 13C: ~62 ppm N3->C2 Ether->C2 C3 C3 (CH2-O) 1H: ~3.8 ppm | 13C: ~70 ppm Ether->C3 COOH->C2

Logical relationship of inductive effects governing chemical shifts.

H NMR Predictive Analysis & Causality

In a standard non-polar solvent like CDCl 3​ , the 1 H NMR spectrum of 2-azido-3-ethoxypropanoic acid exhibits distinct splitting patterns driven by scalar coupling and stereochemistry.

  • Carboxylic Acid Proton (-COOH): Appears as a broad singlet at δ 10.0 - 11.5 ppm. The broadening is caused by rapid chemical exchange and intermolecular hydrogen bonding.

  • The α -Proton (C2-H): Positioned between a carboxylic acid and an azide group, this proton is heavily deshielded, resonating at δ 4.05 - 4.15 ppm[4]. It couples with the adjacent C3 protons, typically appearing as a doublet of doublets (dd) depending on the exact vicinal coupling constants ( 3J≈4−7 Hz).

  • The Diastereotopic β -Protons (C3-H 2​ ): Because C2 is chiral, the two protons on C3 are magnetically inequivalent. They cannot be interchanged by any symmetry operation. Consequently, they couple to each other (geminal coupling, 2J≈10.5 Hz) and to the C2 proton (vicinal coupling), resulting in two distinct signals at approximately δ 3.75 ppm and δ 3.85 ppm, each appearing as a doublet of doublets (dd).

  • The Ethoxy Group (-O-CH 2​ -CH 3​ ): The methylene protons of the ethoxy group appear as a quartet at δ 3.55 ppm ( 3J=7.0 Hz), while the terminal methyl group appears as a triplet at δ 1.20 ppm ( 3J=7.0 Hz)[4].

C NMR Predictive Analysis & Causality

The 13 C NMR spectrum is dictated by the inductive electron withdrawal from the oxygen and nitrogen atoms.

  • C1 (Carboxyl Carbon): Resonates at δ 173.5 ppm due to the highly deshielded sp 2 environment.

  • C2 ( α -Carbon): The azide group pulls electron density away, shifting this sp 3 carbon to δ 62.0 ppm[4].

  • C3 ( β -Carbon) & C4 (Ethoxy Methylene): Both are attached to the ethereal oxygen. C3 is slightly more deshielded ( δ 70.5 ppm) than C4 ( δ 66.8 ppm) due to the closer proximity of the C2 azide group.

  • C5 (Ethoxy Methyl): Appears in the standard aliphatic region at δ 15.0 ppm[4].

Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
C1-OH 10.0 - 11.5br s1H-Carboxylic acid proton
C2-H 4.05 - 4.15dd1H~4.0, ~7.0 α -proton (adjacent to N 3​ )
C3-H a​ 3.85dd1H~10.5, ~4.0Diastereotopic β -proton
C3-H b​ 3.75dd1H~10.5, ~7.0Diastereotopic β -proton
C4-H 2​ 3.55q2H7.0Ethoxy methylene
C5-H 3​ 1.20t3H7.0Ethoxy methyl
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C1 173.5C=OCarboxylic acid carbon
C3 70.5CH 2​ β -carbon (adjacent to O)
C4 66.8CH 2​ Ethoxy methylene carbon
C2 62.0CH α -carbon (adjacent to N 3​ )
C5 15.0CH 3​ Ethoxy methyl carbon

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating system and prevent spectral artifacts, the following step-by-step methodology must be strictly adhered to:

  • Sample Preparation: Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Note: If hydrogen-bonded dimerization broadens the COOH peak excessively, DMSO- d6​ may be utilized as an alternative solvent.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei to maximize probe sensitivity.

  • Shimming: Perform gradient shimming (e.g., topshim) to ensure a homogeneous magnetic field. The system is validated when the lock level is > 80% and the TMS linewidth at half-height is < 1.0 Hz.

  • Acquisition Parameters ( 1 H): Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to ≥5×T1​ (typically 5-10 seconds for rigorous quantitative integration, though 2.0 seconds is standard for routine qualitative structural verification). Acquire 16-32 scans.

  • Acquisition Parameters ( 13 C): Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire 512-1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carboxyl carbon.

NMR_Workflow A Sample Prep (15-20 mg) B Solvent Choice (CDCl3/TMS) A->B C Tuning & Shimming B->C D Pulse Sequence (zg30 / zgpg30) C->D E FID Acquisition & FT Processing D->E

Step-by-step experimental workflow for standardized NMR acquisition.

References

  • Organic Syntheses. "Propanoic acid, 2-azido-, ethyl ester, (R)". Organic Syntheses Procedure. Available at:[Link][4]

  • ResearchGate. " α -Azido acids for direct use in solid-phase peptide synthesis". ResearchGate Publications. Available at: [Link][2]

  • ACS Measurement Science Au. "Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE)". ACS Publications. Available at:[Link][3]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for the structural elucidation of 2-Azido-3-ethoxypropanoic acid using advanced mass spectrometry techniques. As a novel bifunctional molecule, likely utilized in bioconjugation or as a synthetic building block, its unambiguous characterization is paramount. We detail a multi-faceted approach commencing with high-resolution mass spectrometry (HRMS) for elemental composition confirmation, followed by tandem mass spectrometry (MS/MS) to probe its structure through collision-induced dissociation (CID). This document outlines optimized protocols, the chemical rationale behind methodological choices, and predictive fragmentation pathways, offering researchers, scientists, and drug development professionals a robust workflow for analyzing this and structurally related compounds.

Introduction: The Analytical Imperative

2-Azido-3-ethoxypropanoic acid is a small polar molecule featuring three key functional groups: a carboxylic acid, an azide, and an ethoxy moiety. This unique combination makes it a potentially valuable reagent in fields like chemical biology and pharmaceutical development, where the azide can serve as a "handle" for click chemistry reactions. Mass spectrometry is an indispensable tool for confirming the identity and purity of such molecules, offering unparalleled sensitivity and structural insight from minimal sample amounts.[1][2]

This guide moves beyond a simple reporting of data, focusing instead on the strategic decision-making process an analytical scientist employs to develop a reliable characterization method from first principles. We will establish a self-validating workflow where each step confirms the last, from initial formula verification to detailed structural fragmentation analysis.

Foundational Analysis: Ionization Strategy and HRMS

The molecular structure of 2-Azido-3-ethoxypropanoic acid (C₅H₉N₃O₃) dictates the optimal analytical approach. Its polarity and the presence of a readily ionizable carboxylic acid group make Electrospray Ionization (ESI) the superior choice over other methods like MALDI for small molecule analysis.[3][4] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion.[4][5]

2.1. Rationale for Ionization Mode Selection

The carboxylic acid group is the most influential feature for ionization. In solution, it will readily lose a proton to form a carboxylate anion. Therefore, Negative Ion Mode ESI is the logical choice to maximize sensitivity and generate a strong signal for the deprotonated molecule, [M-H]⁻. While positive ion mode could yield a protonated molecule, [M+H]⁺, or adducts like [M+Na]⁺, the intrinsic acidity of the analyte makes negative mode the more direct and efficient pathway.[6]

2.2. High-Resolution Mass Spectrometry (HRMS) for Elemental Formula Confirmation

Before probing the structure, it is critical to confirm the elemental composition. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, provide mass accuracy to within a few parts-per-million (ppm), enabling the confident assignment of a molecular formula.[1][2][7]

Table 1: Predicted HRMS Data for C₅H₉N₃O₃
Ion SpeciesTheoretical Exact Mass (m/z)
[M-H]⁻ 158.0571
[M+H]⁺160.0717
[M+Na]⁺182.0536

Calculations based on monoisotopic masses: C=12.00000, H=1.00783, N=14.00307, O=15.99491, Na=22.98977.

Experimental Protocols

3.1. Protocol 1: Sample Preparation for Direct Infusion

  • Stock Solution Preparation: Accurately weigh ~1 mg of 2-Azido-3-ethoxypropanoic acid and dissolve in 1 mL of a 1:1 solution of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 methanol:water as the diluent.

  • Ionization Modifier: For negative ion mode, add 0.1% (v/v) ammonium hydroxide to the final working solution to facilitate deprotonation. For positive ion mode analysis, add 0.1% (v/v) formic acid to promote protonation.

  • Infusion: Load the working solution into a syringe and infuse into the ESI source at a flow rate of 5-10 µL/min.

3.2. Protocol 2: HRMS and MS/MS Data Acquisition

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).

  • ESI Source Conditions (Negative Mode):

    • Spray Voltage: -3.0 to -4.5 kV

    • Capillary Temperature: 275-325 °C

    • Sheath Gas Flow Rate: 10-20 (arbitrary units)

    • Auxiliary Gas Flow Rate: 2-5 (arbitrary units)

  • Full Scan (MS1) Acquisition:

    • Scan Range: m/z 50-500

    • Resolution: 70,000 or higher

    • Data Analysis: Confirm the presence of the [M-H]⁻ ion at m/z 158.0571 ± 5 ppm.

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M-H]⁻ ion (m/z 158.1) in the quadrupole.

    • Collision Gas: Argon.

    • Collision Energy (HCD or CID): Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV) or a single energy of ~25-35 eV to generate a comprehensive fragmentation spectrum.[8]

    • Resolution: 17,500 or higher to maintain mass accuracy on fragment ions.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

The true power of mass spectrometry for structural elucidation lies in MS/MS analysis. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint.[1][9] The fragmentation of the [M-H]⁻ ion of 2-Azido-3-ethoxypropanoic acid is predicted to be driven by its three key functional groups.

4.1. Predicted Fragmentation Pathways

The primary fragmentation events for the [M-H]⁻ ion (m/z 158.1) are expected to be:

  • Loss of Molecular Nitrogen (N₂): Organic azides are known to readily lose a stable molecule of N₂ (28.006 Da) upon collisional activation. This is often the most facile and characteristic fragmentation pathway.[10][11]

  • Decarboxylation (Loss of CO₂): The deprotonated carboxylate is highly susceptible to losing carbon dioxide (43.990 Da).[12][13]

  • Cleavage of the Ethoxy Group: Loss of an ethylene molecule (C₂H₄, 28.031 Da) or the entire ethoxy radical (•OC₂H₅, 45.034 Da) are also plausible pathways.[14][15]

These pathways are visualized in the diagram below.

G precursor [M-H]⁻ m/z 158.0571 frag1 Loss of N₂ [C₅H₉O₃]⁻ m/z 130.0506 precursor->frag1 - N₂ (28.006 Da) frag2 Loss of CO₂ [C₄H₉N₃O]⁻ m/z 114.0778 precursor->frag2 - CO₂ (43.990 Da) frag3 Loss of C₂H₄ [C₃H₅N₃O₃]⁻ m/z 130.0312 precursor->frag3 - C₂H₄ (28.031 Da) frag1_2 Loss of CO₂ [C₄H₉O]⁻ m/z 73.0659 frag1->frag1_2 - CO₂ (43.990 Da)

Caption: Predicted MS/MS fragmentation pathways for [M-H]⁻ of 2-Azido-3-ethoxypropanoic acid.

4.2. Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions expected from the MS/MS analysis. Observing these fragments with high mass accuracy provides definitive structural confirmation.

Table 2: Predicted MS/MS Fragment Ions from Precursor m/z 158.0571
Fragment m/z (Theoretical)Proposed Elemental FormulaNeutral LossDescription
130.0506[C₅H₉O₃]⁻N₂Loss of molecular nitrogen from the azide group.[10]
114.0778[C₄H₉N₃O]⁻CO₂Decarboxylation from the carboxylate group.[12]
130.0312[C₃H₅N₃O₃]⁻C₂H₄Loss of ethylene via rearrangement of the ethoxy group.
73.0659[C₄H₉O]⁻N₂, CO₂Sequential loss of N₂ followed by CO₂.

Overall Analytical Workflow

The logical flow of the entire analytical process is crucial for generating reliable and defensible data. This workflow ensures that each step builds upon a validated foundation, from sample preparation to final structural confirmation.

G prep Sample Preparation (1-10 µg/mL in 50:50 MeOH:H₂O + 0.1% NH₄OH) infuse Direct Infusion via ESI (Negative Ion Mode) prep->infuse ms1 Step 1: HRMS Full Scan (Confirm [M-H]⁻ at m/z 158.0571) infuse->ms1 ms2 Step 2: MS/MS Analysis (Isolate m/z 158.1 and fragment) ms1->ms2 If [M-H]⁻ is confirmed data Step 3: Data Interpretation (Match fragments to predicted pathways) ms2->data confirm Structural Confirmation data->confirm

Caption: Comprehensive workflow for the mass spectrometric analysis of 2-Azido-3-ethoxypropanoic acid.

Conclusion

This technical guide presents a systematic and scientifically grounded approach to the mass spectrometric analysis of 2-Azido-3-ethoxypropanoic acid. By leveraging the strengths of negative mode Electrospray Ionization, the workflow begins with unambiguous elemental composition assignment via HRMS. Subsequently, detailed structural information is obtained through MS/MS fragmentation, with predictable losses of nitrogen, carbon dioxide, and ethylene serving as key diagnostic markers. The protocols and predictive data contained herein provide a robust template for the characterization of this molecule and can be adapted for other novel, polar, small molecules in a research and development setting.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. (n.d.). Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Mass spectrometry for structural elucidation. (n.d.). CURRENTA. Retrieved March 7, 2026, from [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. (2023). LCGC International. Retrieved March 7, 2026, from [Link]

  • Mass spectrometry of aryl azides. (1972). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (2001). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Principles of Electrospray Ionization. (2012). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (2007). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Mechanisms of electrospray ionization for mass spectrometry analysis. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Retrieved March 7, 2026, from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Retrieved March 7, 2026, from [Link]

  • The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. (n.d.). University of Victoria. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved March 7, 2026, from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]

  • Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. (2011). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

  • Analysis of ethoxylated nonionic surfactants and their metabolites by liquid chromatography/atmospheric pressure ionization mass spectrometry. (2001). PubMed. Retrieved March 7, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). University of Tübingen. Retrieved March 7, 2026, from [Link]

  • Electrospray Tandem Mass Spectrometry of 3'-azido-2',3'dideoxythymidine and of a Novel Series of 3'. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • 3-Ethoxypropionic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Propanoic acid, 3-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • (2R)-2,3-Dihydroxypropanoic acid. (2015). mzCloud. Retrieved March 7, 2026, from [Link]

Sources

2-Azido-3-ethoxypropanoic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling and Solvent Selection Matrix for 2-Azido-3-ethoxypropanoic Acid

Executive Summary 2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, peptide engineering, and click chemistry[1]. Featuring both a terminal carboxylic acid for amide coupling and an azide moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligations, its utility is heavily dependent on its solvation dynamics. This whitepaper provides an in-depth physicochemical analysis, an empirical solubility matrix, and validated protocols for determining and optimizing the solubility of 2-azido-3-ethoxypropanoic acid across various solvent systems.

Structural Analysis & Physicochemical Profiling

To predict and manipulate the solubility of 2-azido-3-ethoxypropanoic acid, one must first deconstruct its molecular architecture. The molecule possesses a calculated octanol-water partition coefficient (LogP) of approximately 0.13[2]. This near-zero LogP is the defining characteristic of the compound, indicating an almost perfect amphiphilic balance between aqueous and organic affinities.

The causality behind its solubility profile stems from three distinct functional groups:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen-bond donor and acceptor. With an estimated pKa of 3.5–4.0, it readily deprotonates in neutral to basic aqueous media, exponentially increasing water solubility via ion-dipole interactions.

  • Azido Group (-N 3​ ): While lacking hydrogen-bonding capabilities, the azide group possesses a strong dipole moment. This confers excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) through dipole-dipole interactions, while maintaining enough lipophilic character to prevent the molecule from being exclusively water-soluble.

  • Ethoxy Ether Linkage (-O-CH 2​ CH 3​ ): This flexible linkage acts as a moderate hydrogen-bond acceptor. More importantly, it disrupts the crystal lattice energy of the solid state and adds organic character, enabling solubility in moderately polar halogenated solvents and ethers.

G Molecule 2-Azido-3-ethoxypropanoic Acid (Amphiphilic Core) Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Molecule->Carboxyl Azido Azido Group (Dipole Moment) Molecule->Azido Ethoxy Ethoxy Ether (Lipophilic/H-Bond Acceptor) Molecule->Ethoxy Protic Protic Solvents (Water, MeOH) Carboxyl->Protic Aprotic Polar Aprotic (DMF, DMSO) Azido->Aprotic Organic Ethers & Halogenated (DME, DCM) Ethoxy->Organic

Structural features of 2-Azido-3-ethoxypropanoic acid and their solvent affinities.

Empirical Solubility Matrix

Based on the structural thermodynamics described above, the following matrix outlines the solubility of 2-azido-3-ethoxypropanoic acid (MW: 159.14 g/mol )[3] across standard laboratory solvents at 25°C.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 7.4) 80.1> 100Ion-dipole (Carboxylate formation)
Water (pH 2.0) 80.130 – 50Hydrogen bonding (Protonated state)
Dimethyl Sulfoxide (DMSO) 46.7> 200Strong dipole-dipole, H-bond acceptor
N,N-Dimethylformamide (DMF) 36.7> 200Strong dipole-dipole, H-bond acceptor
Methanol (MeOH) 32.7> 100Hydrogen bonding (Donor/Acceptor)
Dichloromethane (DCM) 8.920 – 50Dipole-induced dipole
1,2-Dimethoxyethane (DME) 7.250 – 100Bidentate ether coordination
Hexane 1.9< 1Incompatible (Solute is too polar)

Methodological Framework: Thermodynamic Solubility Determination Protocol

To empirically validate the solubility of 2-azido-3-ethoxypropanoic acid for a specific process-scale reaction, researchers must avoid kinetic dissolution estimates and instead rely on thermodynamic equilibrium. The following shake-flask protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Solvent Dispensing: Aliquot exactly 1.0 mL of the target solvent into a 2.0 mL borosilicate glass HPLC vial.

  • Solute Saturation: Incrementally add solid 2-azido-3-ethoxypropanoic acid to the vial until visible undissolved particulate remains despite vigorous vortexing (indicating supersaturation).

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at exactly 25.0°C, shaking at 500 rpm for 24 hours. Causality note: 24 hours is required to overcome the lattice energy barrier and establish true thermodynamic equilibrium between the solid and dissolved phases.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Self-Validating pH Check (For Aqueous Samples): Extract 100 µL of the supernatant and measure the pH. Why this matters: Because the solute is a weak acid, its dissolution releases protons, lowering the pH of unbuffered water and auto-suppressing its own solubility. Recording the final pH ensures the solubility value is tied to a specific ionization state.

  • Quantification: Dilute the remaining supernatant into a compatible mobile phase and analyze via HPLC-UV (detecting at ~210 nm for the carboxyl/azide chromophores) against a pre-established standard curve.

Workflow Step1 1. Solvent Dispensing (1.0 mL aliquots in glass vials) Step2 2. Solute Saturation (Add excess azido acid until cloudy) Step1->Step2 Step3 3. Isothermal Equilibration (24h at 25°C, 500 rpm shaking) Step2->Step3 Step4 4. Phase Separation (Centrifuge at 10,000 x g, 15 min) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV at 210 nm & pH check) Step4->Step5

Thermodynamic shake-flask protocol for validating azido acid solubility.

Solvent Selection Rationale for Downstream Applications

Choosing the correct solvent is not merely about achieving dissolution; it is about stabilizing reactive intermediates.

A. Synthesis of N-Carboxy Anhydrides (Oxazolidinediones) In the foundational 1988 synthesis by Effenberger et al., 2-azido-3-ethoxypropanoic acid was reacted with phosgene in the presence of sodium perrhenate to yield (Z)-4-(ethoxy-methylen)-2,5-oxazolidindione[2][4]. The authors strategically utilized 1,2-dimethoxyethane (DME) as the solvent. Rationale: DME is an aprotic ether. It perfectly solvates the amphiphilic azido acid via its bidentate oxygen atoms without acting as a nucleophile (which would aggressively react with the phosgene reagent).

B. Peptide Coupling (Amide Bond Formation) When coupling the carboxylic acid of this molecule to an amine-bearing resin or peptide sequence, DMF or NMP are the solvents of choice. Rationale: These polar aprotic solvents possess high dielectric constants that stabilize the highly polar active ester intermediates (e.g., when using HATU or EDC/HOBt) while fully solubilizing the azide moiety.

C. Click Chemistry (CuAAC) For bioconjugation via the azide group, a 1:1 mixture of tert-Butanol (t-BuOH) and Water is the gold standard. Rationale: The LogP of 0.13 means the molecule is perfectly suited for this biphasic-like homogeneous mixture. The water solubilizes the Cu(I) catalyst and the deprotonated carboxylate, while the t-BuOH stabilizes the organic azide and the alkyne partner, driving the cycloaddition forward with minimal side reactions.

Safety Note: While the carbon-to-nitrogen ratio of 2-azido-3-ethoxypropanoic acid is > 1 (5 carbons to 3 azide nitrogens), making it relatively stable for an organic azide, solutions should never be concentrated to dryness under excessive heat (>60°C) to mitigate any risk of thermal decomposition.

References

  • Title: (Z)-4-(Ethoxy-methylen)-2,5-oxazolidindione | 116847-40-6 - 摩熵化学 (Molaid Database) Source: molaid.com URL: [Link]

  • Title: Aminosäuren, Teil 111. Eine einfache Synthese von N-Carboxy-α,β-didehydro-α-aminosäure-anhydriden (4-Alkyliden-2,5-oxazolidindionen) Source: Semantic Scholar / Synthesis (1988) URL: [Link]

Sources

Potential precursors for 2-Azido-3-ethoxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis of 2-Azido-3-ethoxypropanoic Acid

Introduction & Core Rationale

2-Azido-3-ethoxypropanoic acid (AEPA)[1] is a highly specialized α -azido acid building block that has become indispensable in modern drug development, solid-phase peptide synthesis (SPPS), and chemical biology[2]. The molecule features two critical functional domains:

  • The α -Azido Group: Acts as a sterically unobtrusive, atom-efficient masked amine. Unlike bulky urethane protecting groups (e.g., Fmoc or Boc), the azide moiety prevents diketopiperazine formation during SPPS and enables highly efficient coupling of sterically hindered amino acids[3]. Furthermore, it serves as a primary handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry[4].

  • The β -Ethoxy Group: Mimics the side chains of modified serine or threonine residues[5], providing unique electronic tuning and lipophilicity that can enhance the bioavailability of peptide-based therapeutics.

This whitepaper evaluates the optimal precursor strategies for synthesizing AEPA, emphasizing stereocontrol, mechanistic causality, and process safety.

Retrosynthetic Analysis & Precursor Selection

Designing a robust synthesis for AEPA requires selecting precursors that balance commercial availability, safety, and the ability to control the stereocenter at the C2 position. We evaluate three primary precursor pathways:

Strategy A: Diazo Transfer to O-Ethyl Serine

The most direct route to enantiopure α -azido acids is the diazo transfer reaction onto an unprotected α -amino acid[3]. Using O-ethyl serine as the precursor[6], the primary amine is converted directly to an azide. Historically, triflyl azide (TfN 3​ ) was the reagent of choice[7], but its explosive nature and the generation of difficult-to-remove triflyl amide byproducts severely limit its industrial scalability[8].

Today, Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H 2​ SO 4​ ) is the gold standard[4]. It is shelf-stable, cost-effective, and facilitates quantitative diazo transfer under mild aqueous conditions using Cu(II) catalysis[9][10].

Strategy B: Nucleophilic Substitution of α -Halo Esters

An alternative approach utilizes ethyl 2-bromo-3-ethoxypropanoate[11][12]. This precursor can be synthesized via the bromoalkoxylation of ethyl acrylate[13]. The α -bromo group undergoes a facile S N​ 2 displacement by sodium azide (NaN 3​ ) in polar aprotic solvents (e.g., DMF)[2]. Subsequent saponification of the ethyl ester yields the free acid. While highly scalable, this route typically yields a racemic product unless stereopure α -bromo esters are utilized.

Strategy C: Epoxide Ring-Opening

Optically active oxirane-2-carboxylic acid (glycidic acid) derivatives can be opened regioselectively. Ring opening with ethanol at the β -position yields 2-hydroxy-3-ethoxypropanoic acid, which is subsequently converted to a leaving group (e.g., triflate) and displaced by azide with inversion of configuration[14].

Retrosynthesis Target 2-Azido-3-ethoxypropanoic Acid P1 O-Ethyl Serine R1 Diazo Transfer (ISA·H2SO4, Cu2+) P1->R1 P2 Ethyl 2-bromo-3-ethoxypropanoate R2 SN2 Substitution (NaN3, DMF) P2->R2 P3 Ethyl Glycidate R3 Ring Opening & Azidation P3->R3 R1->Target R2->Target R3->Target

Caption: Retrosynthetic strategies for 2-Azido-3-ethoxypropanoic acid synthesis.

Quantitative Comparison of Precursor Strategies

To guide process chemistry decisions, the following table summarizes the operational metrics of each precursor strategy.

MetricStrategy A (O-Ethyl Serine)Strategy B ( α -Bromo Ester)Strategy C (Glycidic Acid)
Primary Reagent ISA·H 2​ SO 4​ , Cu(II)NaN 3​ , DMFEthanol, NaN 3​
Stereocontrol Excellent (Retention of ee%)Poor (Racemic by default)Good (Inversion via S N​ 2)
Step Count 1 Step2 Steps (Substitution + Hydrolysis)3 Steps
Scalability High (Aqueous conditions)High (Standard organic workflow)Moderate (Regioselectivity issues)
Safety Profile High (ISA·H 2​ SO 4​ is stable)Moderate (NaN 3​ toxicity/hydrazoic acid risk)Moderate
Typical Yield 85 - 95%70 - 80%50 - 65%

Self-Validating Experimental Protocols

Protocol 1: Cu(II)-Catalyzed Diazo Transfer via O-Ethyl Serine

This protocol utilizes ISA·H 2​ SO 4​ to convert O-ethyl serine to AEPA. The causality of the system relies on the Cu(II) catalyst coordinating both the primary amine and the diazo donor, facilitating the transfer via a triazene intermediate[4].

DiazoTransfer Amine O-Ethyl Serine (Primary Amine) Intermediate Cu-Coordinated Triazene Intermediate Amine->Intermediate Cu Cu(II) Catalyst Cu->Intermediate ISA ISA·H2SO4 (Diazo Donor) ISA->Intermediate Product 2-Azido-3-ethoxypropanoic Acid Intermediate->Product Byproduct Imidazole-1-sulfonic Acid Intermediate->Byproduct

Caption: Cu(II)-catalyzed diazo transfer mechanism using ISA·H2SO4.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of O-ethyl serine in 30 mL of methanol/water (1:1 v/v).

  • Basification: Add 25.0 mmol of K 2​ CO 3​ . Causality: The base neutralizes the H 2​ SO 4​ from the ISA salt, deprotonates the α -ammonium group of the amino acid to make it nucleophilic, and maintains an alkaline pH to prevent the formation of volatile, highly toxic hydrazoic acid (HN 3​ ).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of CuSO 4​ ·5H 2​ O. The solution will turn pale blue.

  • Diazo Transfer: Slowly add 12.0 mmol of ISA·H 2​ SO 4​ . Stir the mixture at room temperature for 12-16 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The disappearance of the purple/pink spot confirms the complete consumption of the primary amine.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous layer with 20 mL H 2​ O, acidify to pH 2 using 1M HCl (perform in a fume hood), and extract with ethyl acetate (3 x 30 mL).

  • Purification & Final Validation: Dry the combined organic layers over Na 2​ SO 4​ and concentrate. Validate the product via FT-IR spectroscopy. Validation: A strong, sharp absorption band at ~2100-2110 cm⁻¹ confirms the presence of the azide group.

Protocol 2: S N​ 2 Substitution of Ethyl 2-bromo-3-ethoxypropanoate

This protocol is ideal for generating racemic AEPA rapidly.

Step-by-Step Methodology:

  • Substitution: Dissolve 10.0 mmol of ethyl 2-bromo-3-ethoxypropanoate in 20 mL of anhydrous DMF. Add 15.0 mmol of NaN 3​ .

  • Reaction: Stir at 50°C for 8 hours. Causality: DMF, a polar aprotic solvent, strips the solvation shell from the sodium cation, leaving a highly nucleophilic, "naked" azide anion to execute a rapid S N​ 2 displacement of the bromide[2].

  • Ester Hydrolysis: Cool to room temperature. Add 20 mL of a 1M aqueous LiOH solution. Stir for 4 hours to saponify the ethyl ester.

  • Self-Validation (In-Process): Perform TLC (Hexane:EtOAc 4:1). Validation: The disappearance of the high-R f​ ester spot and the appearance of a baseline spot (the lithium carboxylate salt) confirms hydrolysis.

  • Workup: Acidify the aqueous mixture to pH 2 with 1M HCl. Extract with dichloromethane (3 x 30 mL). Wash the organic layer thoroughly with brine (to remove residual DMF), dry over MgSO 4​ , and evaporate to yield the target acid.

Sources

An In-depth Technical Guide to 2-Azido-3-ethoxypropanoic Acid: Synthesis, Characterization, and Scientific Applications

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Azido-3-ethoxypropanoic acid, a specialized chemical compound with potential applications in various fields of research and development. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic pathway, methods for its characterization, and a discussion of its potential utility based on its chemical structure.

Compound Profile: 2-Azido-3-ethoxypropanoic Acid

As of the latest literature review, a specific CAS Registry Number for 2-Azido-3-ethoxypropanoic acid has not been identified, indicating its status as a novel or less-common chemical entity. This guide, therefore, serves as a foundational document for its synthesis and characterization.

Molecular Formula: C₅H₉N₃O₃

Molecular Weight: The theoretical molecular weight of 2-Azido-3-ethoxypropanoic acid is calculated to be 159.14 g/mol .

PropertyValue
CAS Number Not available
Molecular Formula C₅H₉N₃O₃
Calculated Molecular Weight 159.14 g/mol
Physical State (Predicted) Liquid or low-melting solid
Solubility (Predicted) Soluble in polar organic solvents

Proposed Synthetic Pathway

The synthesis of 2-Azido-3-ethoxypropanoic acid can be achieved through a two-step process starting from the commercially available 3-ethoxypropanoic acid. The proposed pathway involves an initial α-bromination via the Hell-Volhard-Zelinsky reaction, followed by a nucleophilic substitution with an azide salt.

Synthetic_Pathway Start 3-Ethoxypropanoic Acid Intermediate 2-Bromo-3-ethoxypropanoic Acid Start->Intermediate Hell-Volhard-Zelinsky Reaction (PBr₃, Br₂) Product 2-Azido-3-ethoxypropanoic Acid Intermediate->Product Nucleophilic Substitution (NaN₃)

Caption: Proposed two-step synthesis of 2-Azido-3-ethoxypropanoic acid.

Step 1: α-Bromination of 3-Ethoxypropanoic Acid

The first step involves the selective bromination at the α-carbon of 3-ethoxypropanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This classic organic transformation is well-suited for the α-halogenation of carboxylic acids.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 3-ethoxypropanoic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.

  • Reagent Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the carboxylic acid. From the dropping funnel, add bromine (Br₂) dropwise to the stirred mixture. An exothermic reaction is expected, and the addition rate should be controlled to maintain a manageable reaction temperature. Cooling with a water bath may be necessary.

  • Reaction Conditions: After the addition of bromine is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Any excess bromine can be quenched by the careful addition of a reducing agent like sodium bisulfite solution. The crude 2-bromo-3-ethoxypropanoic acid can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Step 2: Synthesis of 2-Azido-3-ethoxypropanoic Acid

The second step is a nucleophilic substitution reaction where the bromine atom in 2-bromo-3-ethoxypropanoic acid is displaced by an azide group using sodium azide.[4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 2-bromo-3-ethoxypropanoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Reagent Addition: Add sodium azide (NaN₃) to the solution. The amount of sodium azide should be in slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the C-Br bond and appearance of the azide N≡N stretch).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 2-azido-3-ethoxypropanoic acid can be purified by column chromatography on silica gel.

Safety Precaution: Organic azides are potentially explosive and should be handled with extreme care. The synthesis should be carried out behind a blast shield, and the product should not be heated to high temperatures.

Characterization and Spectroscopic Data (Predicted)

The structure of the synthesized 2-Azido-3-ethoxypropanoic acid can be confirmed using various spectroscopic techniques. The expected data are as follows:

Infrared (IR) Spectroscopy:

  • O-H stretch (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.[6]

  • C=O stretch (carboxylic acid): A strong absorption band around 1710 cm⁻¹.[6]

  • N≡N stretch (azide): A characteristic sharp, strong absorption band around 2100 cm⁻¹.

  • C-O stretch (ether): An absorption band in the region of 1050-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • The carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the downfield region (δ 10-12 ppm).[6][7]

    • The proton at the α-carbon (-CH(N₃)-) would likely be a triplet or a doublet of doublets in the region of δ 3.5-4.5 ppm.

    • The methylene protons of the ethoxy group (-OCH₂CH₃) would appear as a quartet around δ 3.5-3.7 ppm.

    • The methyl protons of the ethoxy group (-OCH₂CH₃) would be an upfield triplet around δ 1.2-1.4 ppm.

    • The methylene protons at the β-position (-CH₂-O-) would likely be a multiplet.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid is expected in the range of δ 170-180 ppm.[7]

    • The α-carbon attached to the azide group would be found in the region of δ 50-65 ppm.

    • The carbons of the ethoxy group would appear at their characteristic chemical shifts.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 159.14.

Potential Applications in Research and Drug Development

The unique combination of a carboxylic acid, an azide, and an ethoxy group in 2-Azido-3-ethoxypropanoic acid makes it a versatile building block with several potential applications:

  • Click Chemistry: The azide group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the straightforward conjugation of this molecule to other molecules containing an alkyne group, facilitating the synthesis of more complex structures, such as peptidomimetics, bioconjugates, and functionalized polymers.

  • Bioorthogonal Chemistry: The azide functionality can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in living systems without interfering with native biological processes.

  • Pharmaceutical Scaffolding: The core structure can serve as a scaffold for the synthesis of novel pharmaceutical compounds. The carboxylic acid provides a handle for amide bond formation, while the azide can be reduced to an amine, providing another point for diversification.

  • Material Science: This molecule could be incorporated into polymers and other materials to introduce specific functionalities, such as hydrophilicity (from the ethoxy and carboxylic acid groups) and reactive sites (from the azide group).

Conclusion

While 2-Azido-3-ethoxypropanoic acid is not a commercially available compound with established data, this technical guide provides a scientifically sound and detailed roadmap for its synthesis, purification, and characterization. The proposed synthetic route leverages well-established organic reactions, and the predicted analytical data offer a clear set of benchmarks for experimental verification. The potential applications of this molecule in click chemistry, drug discovery, and material science highlight its promise as a valuable tool for researchers and scientists in various disciplines.

References

  • Jordan Journal of Chemistry (JJC). (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Beilstein Journal of Organic Chemistry. (2015, October 29). Investigation on the reactivity of α-azidochalcones with carboxylic acids: Formation of α-amido-1,3-diketones and highly substituted 2-(trifluoromethyl)oxazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal‐free Nucleophilic α‐Azidation of α‐Halohydroxamates with Azidotrimethylsilane. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-bromo-3-methoxypropanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

  • Wiley Online Library. (2025, January 8). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • IntechOpen. (2022, May 11). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. Retrieved from [Link]

  • MDPI. (2015, August 13). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
  • TutorChase. (n.d.). How do you synthesise an azide from a halide? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]

  • Fiveable. (2025, August 15). Alpha Bromination of Carboxylic Acids | Organic Chemistry... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

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Navigating the Acquisition of 2-Azido-3-ethoxypropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of 2-Azido-3-ethoxypropanoic Acid and Its Analogs.

In the landscape of modern drug discovery and development, the strategic incorporation of bioorthogonal handles into molecular scaffolds is of paramount importance. Among these, the azide moiety stands out for its utility in "click chemistry," enabling precise and efficient bioconjugation. 2-Azido-3-ethoxypropanoic acid, a bifunctional molecule featuring both an azide for ligation and a carboxylic acid for further derivatization, represents a valuable building block. However, its direct commercial availability is limited, presenting a challenge for researchers. This guide provides a comprehensive overview of strategies for acquiring this and similar reagents, detailed technical information on related compounds, and protocols for their application.

The Commercial Landscape: Scarcity and Alternative Sourcing

A thorough survey of major chemical supplier catalogs reveals that 2-Azido-3-ethoxypropanoic acid is not a standard, off-the-shelf product. This scarcity necessitates a strategic approach to its procurement, focusing on custom synthesis, sourcing of structurally similar analogs, or in-house synthesis.

Custom Synthesis

For researchers requiring the exact molecular structure of 2-Azido-3-ethoxypropanoic acid, custom synthesis by a specialized contract research organization (CRO) is the most direct route. Several companies offer bespoke synthesis of organic molecules, from milligram to kilogram scales.

Table 1: Comparison of Custom Chemical Synthesis Service Providers

CompanyKey ServicesScaleNoteworthy Features
Complex multi-step organic synthesis, toll manufacturing, sourcing of hard-to-find chemicals.[1]Research, pilot, and commercial.Offers drug product formulation, compounding, and packaging.[1]
Custom synthesis of novel molecules, intermediates, deuterium-labeled standards, and metabolites.[2]Milligram to multi-kilogram.Emphasizes a client-centric, collaborative process with a focus on green chemistry.[2]
Custom synthesis of organic molecules for biotech and pharmaceutical applications, design and synthesis of fluorescent dyes.Small to large scale.Over 20 years of experience and offers literature searches for synthetic routes.[3]
Asymmetric synthesis, bioconjugate chemistry, natural product synthesis, and high potency compounds.Milligram to hundreds of grams.Expertise in a vast range of chemical classes and offers services in medicinal chemistry and drug design.[]
Complex organic synthesis including heterocycles, macrocycles, PROTACs, and peptides.Lab-scale to production.In-house prep HPLC and SFC for high-purity compounds.[5]

The process for engaging a custom synthesis provider typically follows a well-defined workflow:

Custom Synthesis Workflow A Initial Inquiry & Confidentiality Agreement B Project Scoping & Feasibility Analysis A->B Client provides structure, quantity, purity requirements C Quotation & Timeline Proposal B->C CRO assesses synthetic route C->A Client approval D Synthesis & In-process Quality Control C->D Upon approval E Final Product Purification & Analysis D->E Milestone reporting F Product Delivery & Documentation E->F Certificate of Analysis provided

Caption: A typical workflow for engaging a custom chemical synthesis service.

Structurally Similar, Commercially Available Analogs

For applications where the precise structure of 2-Azido-3-ethoxypropanoic acid is not strictly required, several commercially available analogs can serve as effective substitutes. These often incorporate polyethylene glycol (PEG) linkers of varying lengths, which can enhance solubility and provide spatial separation between the conjugated molecules.

Table 2: Commercially Available Azido-Carboxylic Acid Analogs

Compound NameStructureKey FeaturesPotential Suppliers
3-[2-(2-Azidoethoxy)ethoxy]propanoic acidAzide with a short PEG linkerEnhanced hydrophilicityCymitQuimica[6]
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acidAzide with a longer PEG4 linkerIncreased solubility and linker lengthPharmaffiliates,[7] Echemi,[8] Alfa Chemical[9]

These PEGylated analogs are particularly useful in bioconjugation, where the linker can influence the stability and biological activity of the resulting conjugate.

In-house Synthesis: A Plausible Synthetic Route

For laboratories equipped with organic synthesis capabilities, an in-house synthesis of 2-Azido-3-ethoxypropanoic acid is a viable option. A logical and well-documented approach involves a two-step process starting from the commercially available 3-ethoxypropanoic acid.

In-house Synthesis Route A 3-Ethoxypropanoic acid B 2-Bromo-3-ethoxypropanoic acid A->B Hell-Volhard-Zelinsky Reaction (PBr3, Br2) C 2-Azido-3-ethoxypropanoic acid B->C Nucleophilic Substitution (NaN3)

Caption: A plausible two-step synthesis of 2-Azido-3-ethoxypropanoic acid.

Experimental Protocol: Synthesis of 2-Azido-3-ethoxypropanoic acid

Step 1: Synthesis of 2-Bromo-3-ethoxypropanoic acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids.[10][11] It proceeds through the in-situ formation of an acid bromide, which readily enolizes, allowing for α-bromination.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Charge the flask with 3-ethoxypropanoic acid.

  • Reagent Addition: Add a catalytic amount of phosphorus tribromide (PBr₃). Then, slowly add bromine (Br₂) to the reaction mixture.

  • Reaction: Heat the mixture to initiate the reaction. The reaction progress can be monitored by the disappearance of the bromine color.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with water. This will hydrolyze the intermediate acid bromide to the α-bromo carboxylic acid.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Step 2: Synthesis of 2-Azido-3-ethoxypropanoic acid via Nucleophilic Substitution

The α-bromo group is a good leaving group and can be readily displaced by an azide nucleophile.[2][12]

  • Reaction Setup: Dissolve the 2-Bromo-3-ethoxypropanoic acid in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add an excess of sodium azide (NaN₃) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-Azido-3-ethoxypropanoic acid.

Technical Profile of a Structurally Related Compound: 3-Ethoxypropanoic Acid

Given the lack of readily available data for the target molecule, a technical profile of its precursor, 3-Ethoxypropanoic acid, is provided for reference.

Table 3: Technical Data for 3-Ethoxypropanoic Acid

PropertyValueSource
CAS Number 4324-38-3PubChem[6]
Molecular Formula C₅H₁₀O₃PubChem[6]
Molecular Weight 118.13 g/mol PubChem[6]
Appearance Colorless liquidFisher Scientific[13]
Boiling Point 219 °CFisher Scientific[13]
Purity ≥98.0%Fisher Scientific[13]

Commercial Suppliers of 3-Ethoxypropanoic Acid:

  • TCI America: Available through distributors like Fisher Scientific.[13]

  • Simson Pharma Limited: Offers the compound, accompanied by a Certificate of Analysis.[14]

Applications in Drug Development: The Power of Azido Acids

Azido acids are indispensable tools in bioconjugation, primarily through their participation in "click chemistry" reactions.[15] The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[15][16] These reactions are highly efficient, specific, and bioorthogonal, meaning they do not interfere with biological processes.[16][17]

Click Chemistry Applications cluster_0 Azido Acid cluster_1 Click Chemistry cluster_2 Applications A 2-Azido-3-ethoxypropanoic acid B CuAAC (Copper-Catalyzed) A->B C SPAAC (Strain-Promoted) A->C D Antibody-Drug Conjugates (ADCs) B->D E PROTACs B->E F Peptide Labeling C->F G Fluorescent Probes C->G

Caption: Applications of azido acids in drug development via click chemistry.

Experimental Protocol: Labeling a Peptide with a Fluorescent Dye using CuAAC

This protocol describes a general procedure for conjugating an azido-functionalized molecule, such as 2-Azido-3-ethoxypropanoic acid (after activation of its carboxylic acid), to an alkyne-containing peptide, followed by fluorescent labeling.

  • Peptide Synthesis: Synthesize the peptide of interest with a terminal alkyne group using standard solid-phase peptide synthesis (SPPS).

  • Activation of Azido Acid: Activate the carboxylic acid of 2-Azido-3-ethoxypropanoic acid using a standard coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester.

  • Conjugation to the Peptide: React the activated azido acid with the N-terminus of the alkyne-containing peptide.

  • CuAAC Reaction:

    • Dissolve the azido-peptide and an alkyne-functionalized fluorescent dye in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO).

    • Prepare a catalyst solution containing a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA).

    • Add the catalyst solution to the peptide/dye mixture and allow the reaction to proceed at room temperature.

  • Purification: Purify the resulting fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

While 2-Azido-3-ethoxypropanoic acid is not a readily available catalog chemical, researchers have several viable strategies for its acquisition. For projects requiring the exact structure, custom synthesis is the most reliable approach. For applications with more flexibility, commercially available PEGylated analogs offer a practical alternative. Furthermore, for laboratories with the appropriate expertise, in-house synthesis provides a cost-effective solution. The utility of azido acids in bioconjugation, particularly through click chemistry, underscores their importance as versatile building blocks in the advancement of drug discovery and development.

References

  • Richman Chemical Inc. Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. [Link]

  • SV ChemBioTech. Custom Chemical Synthesis Services. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Pharma Inventor Inc. Custom Synthesis. [Link]

  • Riverland Trading. Ethyl 3-Ethoxypropionate Supplier | 763-69-9. [Link]

  • SYNthesis Med Chem. Custom Synthesis. [Link]

  • The Good Scents Company. ethyl 3-ethoxypropionate, 763-69-9. [Link]

  • Silver Fern Chemical. Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropionate for Industrial Use. [Link]

  • Jiang, H., et al. Click Triazoles for Bioconjugation. Protein and Cell, 2014. [Link]

  • Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [Link]

  • Matteson, D. S. Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Synthesis, 2017. [Link]

  • Pharmaffiliates. Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-. [Link]

  • Alfa Chemical. 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic Acid CAS NO: 1257063-35-6. [Link]

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Theoretical mechanism of 2-Azido-3-ethoxypropanoic acid formation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Theoretical Mechanism of 2-Azido-3-ethoxypropanoic Acid Formation: A Guide for Researchers

Executive Summary

2-Azido-3-ethoxypropanoic acid and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development, serving as precursors for unnatural amino acids and peptidomimetics. Understanding the theoretical underpinnings of their synthesis is critical for optimizing reaction conditions and achieving desired stereochemical outcomes. This technical guide provides an in-depth analysis of the core mechanism for forming the 2-azido-propanoic acid backbone, focusing on the highly tunable and regioselective ring-opening of an epoxide precursor, ethyl 2,3-epoxypropanoate. We will dissect the mechanistic dichotomy governed by reaction pH, detail a self-validating experimental protocol for the key intermediate, and outline the subsequent transformations to yield the final target compound.

Part 1: The Strategic Importance of α-Azido Acids

α-Azido acids are considered protected and stable precursors to α-amino acids. The azido group (N₃) is relatively unreactive under many standard organic reaction conditions, yet it can be selectively and efficiently reduced to a primary amine (NH₂) in the final stages of a synthetic sequence. This strategy allows for complex molecular architectures to be built without the need for cumbersome amine protecting group manipulations. Their application is particularly prevalent in the synthesis of modified peptides, where the incorporation of non-proteinogenic amino acids can confer enhanced stability, bioavailability, and novel biological activity.

Part 2: The Core Mechanism: Regioselective Azidolysis of Ethyl 2,3-Epoxypropanoate

The most versatile and mechanistically insightful route to the 2-azido-propanoate scaffold begins with the ring-opening of ethyl 2,3-epoxypropanoate (also known as ethyl glycidate). The key to this synthesis is the nucleophilic addition of an azide ion, typically from sodium azide (NaN₃), to one of the epoxide's carbons. The critical factor that dictates the final product structure is the regioselectivity of this attack—that is, whether the azide adds to the C2 or C3 position. This selectivity is exquisitely controlled by the pH of the reaction medium.[1][2]

The Mechanistic Crossroads: pH Control of Regioselectivity

The reaction between an unsymmetrical epoxide and a nucleophile can proceed via two primary pathways, each favoring the formation of a different constitutional isomer.

A. Neutral to Basic Conditions (pH > 7.0): The SN2 Pathway

Under neutral or basic conditions, the azide ion (N₃⁻) acts as a potent nucleophile, and the reaction follows a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. In this scenario, the nucleophile attacks the least sterically hindered carbon atom of the epoxide ring. For ethyl 2,3-epoxypropanoate, the C3 position is less encumbered than the C2 position, which bears the bulky ester group.

  • Causality: The Sₙ2 transition state is sensitive to steric hindrance. The path of least resistance for the incoming azide nucleophile is the C3 carbon, leading to the formation of ethyl 3-azido-2-hydroxypropanoate . The reaction proceeds with a complete inversion of stereochemistry at the C3 center, a hallmark of the Sₙ2 mechanism.[1][3]

B. Acidic Conditions (pH < 7.0): The SN1-like, Acid-Catalyzed Pathway

To synthesize the desired 2-azido precursor, the regioselectivity of the ring-opening must be reversed. This is achieved by conducting the reaction under acidic conditions.[2] The mechanism proceeds as follows:

  • Epoxide Activation: The epoxide oxygen is first protonated by the acid catalyst. This protonation transforms the poor leaving group (alkoxide) into a good one (hydroxyl group) and significantly strains the three-membered ring, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack at C2: The protonated epoxide develops significant partial positive charge on the two ring carbons. The C2 carbon, being more substituted (bonded to the ester group), can better stabilize this positive charge. Consequently, the reaction takes on a degree of Sₙ1 character. The azide nucleophile preferentially attacks this more electrophilic C2 position.

  • Ring Opening: The attack at C2 leads to the cleavage of the C2-O bond, opening the ring and forming the hydroxyl group at the C3 position. This pathway yields the target intermediate, ethyl 2-azido-3-hydroxypropanoate . The addition occurs with anti-stereoselectivity.[1]

This pH-controlled regioselectivity is a powerful tool, allowing chemists to selectively synthesize either the 2-azido or 3-azido isomer from the same starting material.[2]

G cluster_acid Acid-Catalyzed Pathway (Favors 2-Azido Product) cluster_base Base/Neutral Pathway (Favors 3-Azido Product) A1 Ethyl 2,3-Epoxypropanoate A2 Protonation of Epoxide Oxygen A1->A2 H+ A3 Activated Epoxide Intermediate A2->A3 A4 Nucleophilic Attack by N3- at C2 A3->A4 NaN3 A5 Ethyl 2-azido-3-hydroxypropanoate A4->A5 B1 Ethyl 2,3-Epoxypropanoate B2 Direct SN2 Attack by N3- at C3 B1->B2 NaN3 B3 Ethyl 3-azido-2-hydroxypropanoate B2->B3 start Starting Material start->A1 start->B1

Sources

Methodological & Application

Application Note: Utilizing 2-Azido-3-ethoxypropanoic Acid in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern bioconjugation and drug discovery—particularly in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and peptidomimetics—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioorthogonal ligation[1]. 2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) is a highly specialized α -azido acid building block[2].

Unlike terminal aliphatic azides, α -azido acids offer a distinct mechanistic advantage: upon cycloaddition with an alkyne, the resulting 1,4-disubstituted 1,2,3-triazole acts as a near-perfect amide bond isostere [3][4]. It mimics the planarity and dipole moment of a native peptide bond while conferring absolute resistance to proteolytic cleavage[4]. Furthermore, the β -ethoxy group of 2-Azido-3-ethoxypropanoic acid introduces a unique steric and electronic profile, serving as an extended ether side-chain that can be leveraged in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets in target receptors.

This application note provides a comprehensive, self-validating protocol for incorporating 2-Azido-3-ethoxypropanoic acid into biomolecules and executing highly efficient, degradation-free CuAAC bioconjugations.

Experimental Workflow

The integration of 2-Azido-3-ethoxypropanoic acid into a functional bioconjugate follows a distinct bipartite workflow: Solid-Phase Peptide Synthesis (SPPS) followed by aqueous CuAAC[5].

G A 2-Azido-3-ethoxypropanoic Acid B Solid-Phase Peptide Synthesis A->B C Azide-Functionalized Peptide B->C H CuAAC Click Reaction C->H D Alkyne-Modified Payload D->H E CuSO4 + THPTA Ligand G Active Cu(I)-THPTA Complex E->G Reduction F Sodium Ascorbate F->G G->H Catalysis I 1,4-Disubstituted 1,2,3-Triazole H->I

Figure 1: Workflow of CuAAC bioconjugation using 2-Azido-3-ethoxypropanoic acid.

Quantitative Data & Optimization Guidelines

To prevent copper-mediated degradation of sensitive biomolecules, the stoichiometry of the catalytic system must be tightly controlled. The following tables summarize the optimal conditions derived from field-proven methodologies[1][6].

Table 1: Optimal Stoichiometry for Aqueous CuAAC Bioconjugation
ReagentEquivalents (vs. Azide)Final ConcentrationMechanistic Role
Azide-Peptide 1.0 eq10 - 100 µMLimiting substrate.
Alkyne-Payload 1.5 - 5.0 eq15 - 500 µMDrives the cycloaddition to completion.
CuSO₄ 2.5 - 5.0 eq50 - 250 µMSource of catalytic copper.
THPTA Ligand 12.5 - 25.0 eq250 - 1250 µMStabilizes Cu(I) and acts as a sacrificial ROS scavenger[6][7].
Sodium Ascorbate 25.0 - 50.0 eq1 - 5 mMReduces Cu(II) to the active Cu(I) state[6].
Aminoguanidine Excess1 - 5 mMScavenges dehydroascorbate to prevent protein crosslinking[1].
Table 2: Troubleshooting Common CuAAC Issues
ObservationPotential CauseMechanistic Solution
Incomplete Conversion Oxidation of Cu(I) to inactive Cu(II).Degas buffers with Argon; increase THPTA and Ascorbate concentrations[8].
Protein Aggregation ROS generation or lysine crosslinking.Add Aminoguanidine; ensure THPTA is in ≥5x molar excess over Cu[1][7].
No Reaction Chelating agents in the buffer.Remove EDTA/EGTA from buffers; avoid Tris buffer which competes for Cu binding[1].
Peptide Degradation Hydrolysis by free Cu(II).Pre-complex CuSO₄ with THPTA before adding it to the peptide mixture[7].

Step-by-Step Experimental Protocols

Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Causality Check: α -azido acids are highly resistant to racemization during activation. However, azides can be reduced to amines by phosphines or strong reducing agents. Therefore, avoid DTT or TCEP during downstream processing[5].

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5 times).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents of 2-Azido-3-ethoxypropanoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

  • Cleavage: Cleave the azide-functionalized peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Aqueous CuAAC Bioconjugation

Causality Check: The order of addition is critical. Free Cu(II) can hydrolyze peptides. Pre-complexing CuSO₄ with THPTA ensures that copper is sterically shielded. Sodium ascorbate must be added last to initiate the generation of the active Cu(I) catalyst[6][7].

Step 1: Preparation of Stock Solutions

  • CuSO₄: 20 mM in degassed Milli-Q water.

  • THPTA Ligand: 50 mM in degassed Milli-Q water.

  • Sodium Ascorbate: 100 mM in degassed Milli-Q water (Must be prepared fresh daily)[6].

  • Aminoguanidine: 100 mM in degassed Milli-Q water.

Step 2: Catalyst Pre-Complexation

  • In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA (1:2.5 molar ratio)[6].

  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating successful complexation.

Step 3: Reaction Assembly

  • In a reaction vial, dissolve the Azide-Peptide (from Protocol A) in Phosphate Buffer (pH 7.4) to a final concentration of 50 µM. (Note: Do not use Tris buffer)[1].

  • Add the Alkyne-Payload (e.g., fluorophore or cytotoxin) to a final concentration of 100 µM (2.0 eq).

  • Add Aminoguanidine stock to achieve a final concentration of 1 mM.

  • Add the pre-complexed CuSO₄/THPTA solution (final Cu concentration: 250 µM).

  • Initiation: Add Sodium Ascorbate stock to achieve a final concentration of 2.5 mM (10x excess over Cu)[6].

  • Purge the vial headspace with Argon, seal, and agitate gently at room temperature for 1 to 2 hours.

Step 4: Self-Validation & Purification

  • Monitoring: Analyze an aliquot via LC-MS. The reaction is complete when the mass of the starting Azide-Peptide disappears, and a single new peak appears corresponding exactly to the sum of the Azide + Alkyne masses (click chemistry produces no leaving groups).

  • Purification: Quench the reaction by adding 5 mM EDTA to chelate the copper[7]. Purify the final triazole conjugate via preparative RP-HPLC.

References

  • NIH/PMC - Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available at: [Link][1]

  • SciSpace - α -Azido acids for direct use in solid-phase peptide synthesis. Available at:[Link][5]

  • Jena Bioscience - Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available at:[Link][7]

  • NIH/PMC - Peptide Conjugation via CuAAC 'Click' Chemistry. Available at:[Link][4]

  • AxisPharm - Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]

Sources

Application Notes and Protocols: Staudinger Ligation with 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Staudinger ligation has emerged as a cornerstone of bioorthogonal chemistry, enabling the formation of a native amide bond through the chemoselective reaction of an azide and a specifically engineered phosphine.[][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the execution and application of the traceless Staudinger ligation, with a specific focus on utilizing 2-Azido-3-ethoxypropanoic acid as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, discuss critical parameters for optimization, and explore its versatile applications in peptide synthesis, bioconjugation, and materials science.

Introduction: The Power of Bioorthogonal Amide Bond Formation

First described by Staudinger and Meyer in 1919, the reaction between an organic azide and a phosphine to form an iminophosphorane has been ingeniously adapted for biological applications.[3][4][5] The modern Staudinger ligation, pioneered by Bertozzi and others, introduces an electrophilic trap (typically an ester) onto the phosphine reagent.[3][5] This key modification facilitates an intramolecular reaction that, following hydrolysis, yields a stable amide bond—a linkage central to biology and pharmacology.

The reaction's bioorthogonality is its most significant asset; the azide and phosphine moieties are virtually abiotic and do not cross-react with the vast array of functional groups present in complex biological systems.[][6] This allows for precise chemical modifications in aqueous environments, at room temperature, and without the need for cytotoxic metal catalysts.[][3]

A particularly powerful variant is the "traceless" Staudinger ligation, which ensures that no atoms from the phosphine reagent are incorporated into the final amide product.[3][7] This "scarless" coupling is achieved by using phosphinothioesters, which rearrange to form the amide bond and release a phosphine oxide byproduct, making it an ideal strategy for synthesizing native peptides and proteins.[7][8]

Core Components of the Ligation

The Azide: 2-Azido-3-ethoxypropanoic Acid

2-Azido-3-ethoxypropanoic acid is an α-azido acid, a valuable building block for this ligation.

  • α-Azido Group: The azide at the alpha position is the key reactive handle for the Staudinger ligation. Its small size and high stability under physiological conditions make it an excellent chemical reporter.[] A crucial advantage of using α-azido acids is that the ligation proceeds with retention of stereochemistry, preventing epimerization at the chiral center.[8][9]

  • Carboxylic Acid: This functional group provides a versatile point for attachment. It can be coupled to the N-terminus of a peptide, a linker, or a solid support using standard peptide coupling chemistry.

  • Ethoxy Group: The ethoxy moiety at the 3-position enhances the compound's stability and can modulate its solubility characteristics.

The Phosphine: The Acyl-Donor Partner

For a traceless ligation, a phosphine bearing a C-terminal thioester is required. The most common and effective reagent for this purpose is (diphenylphosphino)methanethiol.[7][10] A peptide or molecule of interest is first converted into its C-terminal (diphenylphosphino)methanethiol thioester. This component serves as the electrophilic trap for the aza-ylide intermediate formed during the reaction. Water-soluble phosphinothiols have also been developed to enhance reaction rates in purely aqueous media.[11]

Reaction Mechanism: A Step-by-Step Visualization

The traceless Staudinger ligation is a sophisticated, multi-step intramolecular rearrangement. The process can be summarized as follows:

  • Aza-Ylide Formation: The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[4][12]

  • Nitrogen Extrusion: This is followed by the irreversible loss of dinitrogen gas (N₂) to form a highly reactive aza-ylide (or iminophosphorane) intermediate.[3][12] This is the rate-limiting step of the reaction.[13]

  • Intramolecular Acyl Transfer: The nucleophilic nitrogen of the aza-ylide attacks the electrophilic carbon of the adjacent thioester, proceeding through a cyclic transition state.[7][14]

  • Amide Bond Formation: This rearrangement forms an amidophosphonium salt, which is rapidly hydrolyzed by water to yield the final, stable amide bond and the phosphine oxide byproduct.[14]

Staudinger_Ligation_Mechanism Reactants Peptide-C(O)SPH₂-PPh₂ + N₃-R' (2-Azido-3-ethoxypropanoic acid derivative) AzaYlide Aza-ylide Intermediate Peptide-C(O)SPH₂-P(Ph₂)=N-R' Reactants->AzaYlide - N₂ TransitionState Cyclic Transition State (Intramolecular Acyl Transfer) AzaYlide->TransitionState Amidophosphonium Amidophosphonium Salt TransitionState->Amidophosphonium Products Amide Product Peptide-C(O)NH-R' + O=P(Ph₂)CH₂SH Amidophosphonium->Products + H₂O

Caption: Mechanism of the Traceless Staudinger Ligation.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the ligation of a peptide fragment with a C-terminal phosphinothioester to an N-terminal fragment functionalized with 2-Azido-3-ethoxypropanoic acid.

Materials and Reagents
  • Peptide-C-terminal phosphinothioester: Synthesized via solid-phase peptide synthesis (SPPS).

  • N-terminal Azide Peptide: Peptide functionalized with 2-Azido-3-ethoxypropanoic acid at its N-terminus.

  • Solvent System: Anhydrous, degassed solvent such as a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Inert Gas: Argon (Ar) or Nitrogen (N₂).

  • Reaction Vessel: Schlenk flask or similar glassware suitable for reactions under an inert atmosphere.

  • Analytical Equipment: HPLC and LC-MS for reaction monitoring and product characterization.

  • Purification: Preparative HPLC system.

Step-by-Step Ligation Procedure
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Degas the chosen solvent system (e.g., THF/water) by bubbling with Ar or N₂ for at least 30 minutes.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the Peptide-C-terminal phosphinothioester and the N-terminal Azide Peptide in the degassed solvent. The optimal concentration is typically in the range of 1-10 mM.

  • Initiation: Stir the reaction mixture at room temperature. The phosphine is susceptible to oxidation, so maintaining a positive pressure of inert gas is critical throughout the reaction.[14]

  • Monitoring: Track the progress of the ligation by taking small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours). Dilute the aliquot and analyze by LC-MS to observe the consumption of starting materials and the formation of the desired product. Reactions are typically complete within 12-24 hours.[10]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Re-dissolve the crude residue in a suitable solvent (e.g., water/acetonitrile mixture) and purify the final ligated peptide using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

Optimization and Data Summary

The success of the Staudinger ligation depends on several factors. The following table summarizes key parameters and provides typical values based on established literature.

ParameterRecommended ConditionRationale & Key Considerations
Reactant Ratio 1:1 (Azide:Phosphine)An equimolar ratio is typically sufficient for high conversion.
Solvent THF/H₂O (3:1) or DMF/H₂OThe organic co-solvent aids in the solubility of protected peptides, while water is necessary for the final hydrolysis step.[7][10]
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature, preserving the integrity of sensitive biomolecules.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation of the phosphine reagent, which would halt the reaction.[7]
pH Neutral (pH 7.0-7.4)Extreme pH values can lead to side reactions, such as thioester hydrolysis or protonation of the aza-ylide intermediate.[11]
Reaction Time 12 - 24 hoursReaction kinetics are generally rapid, with significant product formation observed within hours.[8][10]
Typical Yield >90% (isolated)With optimized conditions and pure starting materials, near-quantitative yields are achievable.[9][10]

Applications in Research and Drug Development

The versatility and robustness of the Staudinger ligation make it an invaluable tool across various scientific disciplines.

  • Total Synthesis of Proteins: It allows for the convergent synthesis of large proteins from smaller, chemically synthesized peptide fragments, notably overcoming the N-terminal cysteine requirement of native chemical ligation.[7][8][15]

  • Biomolecule Labeling: The ligation is widely used to attach probes—such as fluorescent dyes, biotin, or spin labels—to specific sites on proteins, glycans, lipids, and nucleic acids for imaging and tracking purposes.[][3][6]

  • Drug Delivery Systems: Surfaces of liposomes and other nanoparticles can be functionalized with targeting ligands or therapeutic payloads under mild, catalyst-free conditions.[3]

  • Development of Biosensors: The reaction can be designed to trigger a fluorescent output upon ligation, providing a method for detecting specific molecules in complex mixtures.[][3]

  • Radiolabeling: The mild reaction conditions are suitable for incorporating radionuclides into biomolecules for applications in PET and SPECT imaging.[16]

Conclusion

The traceless Staudinger ligation is a powerful and highly reliable method for the creation of native amide bonds. Its bioorthogonality, high chemoselectivity, and mild reaction conditions have established it as a premier technique in chemical biology and drug discovery. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can effectively employ 2-Azido-3-ethoxypropanoic acid and other azido-functionalized molecules to construct complex bioconjugates, synthesize proteins, and develop novel therapeutic and diagnostic agents.

References

  • Creative Biolabs. (n.d.). Staudinger Ligation. Creative Biolabs. [Link]

  • Wikipedia. (2023). Staudinger reaction. Wikipedia. [Link]

  • Kaur, N., et al. (2019). Mechanistic Insight into the Catalytic Staudinger Ligation. Organic Letters. [Link]

  • Tam, A., et al. (2007). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society. [Link]

  • Nilsson, B. L., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Protein Science. [Link]

  • Phillips, A. M. (n.d.). Traceless Staudinger Ligation as a Route to Bioactive Cyclic Di- Tri- and Tetra- Peptides on Solid Phase. University of Florida Digital Collections. [Link]

  • Wuest, M., et al. (2017). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Lecerf-Pinon, M., et al. (2023). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. ACS Omega. [Link]

  • Grimes, K. D., & Ghadiri, M. R. (2009). Advances in Bioconjugation. Angewandte Chemie International Edition. [Link]

  • van Berkel, S. S., et al. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition. [Link]

  • Nilsson, B. L., et al. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters. [Link]

  • Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society. [Link]

  • Fleming, F. F., & St. Amant, M. K. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Tetrahedron. [Link]

  • Flook, M. M., et al. (2017). Late-stage ligand functionalization via the Staudinger reaction using phosphine-appended 2,2'-bipyridine. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Phosphines in Staudinger-type ligation reactions with RSNOs. ResearchGate. [Link]

  • Kiessling Lab. (n.d.). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Kiessling Lab. [Link]

  • Soellner, M. B., et al. (2002). Staudinger ligation of alpha-azido acids retains stereochemistry. Journal of the American Chemical Society. [Link]

Sources

Topic: Metabolic Labeling of Proteins with the Methionine Analog, Azidohomoalanine (AHA)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the metabolic labeling of newly synthesized proteins using Azidohomoalanine (AHA), a bioorthogonal analog of the amino acid methionine. We explore the core principles of this powerful technique, from cellular incorporation to chemoselective ligation, and present robust, step-by-step protocols for its practical application. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to successfully investigate dynamic changes in protein synthesis, identify novel therapeutic targets, and understand cellular responses to various stimuli.

Introduction: Illuminating the Dynamic Proteome

The cellular proteome is not a static entity; it is in a constant state of flux, with proteins being synthesized and degraded to maintain homeostasis and respond to internal and external cues.[1] Understanding these dynamics is critical for elucidating the mechanisms of disease, identifying drug targets, and assessing therapeutic efficacy. Traditional proteomic methods provide a snapshot of total protein abundance but fail to distinguish between pre-existing and newly synthesized proteins (NSPs).[2]

To overcome this limitation, Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a cornerstone technique in chemical biology.[2][3] BONCAT utilizes the cell's own translational machinery to incorporate a non-canonical amino acid, bearing a bioorthogonal chemical handle, into NSPs.[4][5] Azidohomoalanine (AHA), an analog of methionine containing a reactive azide moiety, is a widely used and validated tool for this purpose.[6][7] Once incorporated, the azide group serves as a chemical handle for covalent conjugation to reporter molecules via "click chemistry," enabling the visualization, enrichment, and identification of the nascent proteome.[6][8][9] This approach offers high spatiotemporal resolution and has been successfully applied across diverse biological systems, from cultured cells to whole organisms.[3][6]

The Scientific Principle: From Incorporation to Detection

The success of AHA-based metabolic labeling rests on a two-stage process: the biological incorporation of the analog, followed by a highly specific chemical ligation reaction.

Mechanism of Action: Cells are cultured in a medium where methionine is replaced or supplemented with AHA. The methionyl-tRNA synthetase, part of the cell's natural protein synthesis machinery, recognizes AHA due to its structural similarity to methionine and attaches it to its cognate tRNA.[7][10] This AHA-charged tRNA then participates in ribosome-mediated translation, leading to the incorporation of AHA into nascent polypeptide chains at positions normally occupied by methionine.[6][10] The result is a pool of newly synthesized proteins that are selectively tagged with an azide chemical reporter.

The azide group is bioorthogonal, meaning it is chemically inert within the complex cellular environment and does not react with native biological functional groups.[11] This allows for a subsequent, highly selective chemical reaction with an exogenously supplied probe, typically one containing an alkyne group. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching a reporter molecule (e.g., a fluorophore or biotin) to the newly synthesized proteins.[9][12]

Mechanism cluster_0 Biological Incorporation cluster_1 Chemical Ligation (Click Chemistry) A AHA in Culture Media B Methionyl-tRNA Synthetase A->B C Ribosome (Translation) B->C D Newly Synthesized Protein (Azide-Tagged) C->D G Labeled Protein (Triazole Linkage) D->G Covalent Bond Formation E Alkyne-Probe (e.g., Alkyne-Biotin) E->G F Cu(I) Catalyst F->G Catalyzes Reaction

Caption: The two-stage mechanism of AHA metabolic labeling and detection.

Experimental Design and Optimization: Keys to Success

The robustness of a BONCAT experiment is determined by careful optimization of labeling conditions and an understanding of the critical parameters involved.

  • AHA Concentration and Cytotoxicity: The optimal AHA concentration must balance efficient incorporation with minimal cellular perturbation. A typical starting range is 25-50 µM.[13] It is imperative to perform a dose-response curve to determine the highest concentration that does not impact cell viability or proliferation for your specific cell line. High concentrations of azide-containing compounds can be toxic.[14][15]

  • Methionine Depletion: To maximize AHA incorporation, cells should be starved of methionine for a short period (e.g., 30-60 minutes) before and during labeling. This reduces competition from the natural amino acid.[16] However, prolonged methionine starvation can itself induce stress responses, so this step must be carefully timed. For some sensitive cell lines or long-term labeling, using a medium with a low methionine concentration alongside AHA is a viable alternative.[10]

  • Labeling Duration: The incubation time with AHA defines the temporal window of protein synthesis being analyzed.

    • Pulse Labeling (30 min - 4 hours): Ideal for studying rapid responses to stimuli, such as drug treatment or growth factor signaling.[4][13]

    • Long-term Labeling (12 - 24 hours): Provides a broader view of the nascent proteome under steady-state conditions but may require lower AHA concentrations.

Detailed Experimental Protocols

The following protocols provide a validated starting point for labeling cultured mammalian cells. They should be optimized for your specific experimental system.

Protocol 1: Metabolic Labeling of Adherent Cells with AHA

Objective: To incorporate AHA into the newly synthesized proteins of cultured adherent cells.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-Azidohomoalanine (AHA) stock solution (10 mM in sterile PBS or water)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer with protease inhibitors

Procedure:

  • Cell Culture: Plate cells to be 70-80% confluent at the time of the experiment.

  • Methionine Depletion: a. Aspirate the complete medium from the cells. b. Gently wash the cell monolayer once with pre-warmed sterile PBS. c. Add pre-warmed Methionine-free DMEM and incubate for 45 minutes in a 37°C, 5% CO₂ incubator.

  • AHA Labeling: a. Prepare the labeling medium by supplementing pre-warmed Methionine-free DMEM with AHA to the desired final concentration (e.g., 50 µM). b. Aspirate the depletion medium and replace it with the AHA labeling medium. c. Incubate for the desired period (e.g., 4 hours) in a 37°C, 5% CO₂ incubator.

  • Control Sample: Prepare a parallel culture plate that undergoes the same media changes but without the addition of AHA. This is a critical negative control for the click reaction.

  • Cell Harvest and Lysis: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold RIPA Lysis Buffer to the plate and scrape the cells. d. Transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Normalize all samples to the same concentration with lysis buffer. The lysate is now ready for downstream click chemistry.

Protocol 2: CuAAC "Click" Reaction for Protein Lysates

Objective: To conjugate an alkyne-reporter probe to AHA-labeled proteins within a cell lysate.

Materials:

  • AHA-labeled protein lysate (from Protocol 1)

  • Alkyne-probe stock solution (e.g., 10 mM Alkyne-Biotin or Alkyne-Fluorophore in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

Procedure:

  • Reaction Master Mix: Prepare a master mix for the click reaction components to ensure consistency. For each 50 µg of protein in a 50 µL reaction volume, the final concentrations should be:

    • Protein Lysate: 50 µg

    • Alkyne-Probe: 50 µM

    • CuSO₄: 1 mM

    • TCEP: 1 mM

    • TBTA: 100 µM

  • Reaction Assembly: In a microcentrifuge tube, add the components in the following order: a. Protein Lysate (and adjust volume with PBS or lysis buffer). b. Alkyne-Probe. c. TCEP (acts as a reducing agent to convert Cu(II) to the catalytic Cu(I) species). d. TBTA (a ligand that stabilizes the Cu(I) oxidation state and protects proteins).[17] e. CuSO₄ (add last to initiate the reaction).

  • Incubation: Vortex the tube gently and incubate for 1 hour at room temperature, protected from light (if using a fluorescent probe).

  • Sample Preparation for Analysis: a. Stop the reaction by adding 4X SDS-PAGE loading buffer containing a strong chelating agent like EDTA (to sequester the copper) and β-mercaptoethanol. b. Boil the sample at 95°C for 5-10 minutes. c. The sample is now ready for downstream analysis.

Downstream Analysis and Data Interpretation

The choice of alkyne-probe dictates the subsequent analysis method.

Probe TypeAnalysis MethodApplication
Alkyne-Fluorophore SDS-PAGE & In-Gel Fluorescence ScanningVisualize global changes in protein synthesis.
Alkyne-Biotin SDS-PAGE & Western Blot (Streptavidin-HRP)Confirm successful labeling and visualize NSPs.
Alkyne-Biotin Streptavidin Affinity Purification & Mass SpectrometryEnrich and identify the entire nascent proteome for deep sequencing and quantification.[6][13]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No or Weak Signal Inefficient AHA Incorporation: AHA concentration too low; labeling time too short; incomplete methionine depletion.Optimize AHA concentration and labeling time. Ensure depletion medium is fully removed.
Inefficient Click Reaction: Degraded reagents (especially TCEP); incorrect reagent concentrations.Prepare fresh TCEP solution. Verify concentrations and add reagents in the correct order (CuSO₄ last).
High Cell Death: AHA concentration is toxic to the cell line.Perform a viability assay (e.g., Trypan Blue) across a range of AHA concentrations to find the optimal non-toxic dose.[18]
High Background Signal Non-specific Probe Binding: The alkyne-probe is binding non-specifically to proteins or the purification resin.Always run a "-AHA" negative control. Ensure stringent washing conditions after affinity purification.
Endogenous Biotinylated Proteins: (For biotin-alkyne probes) Cells naturally contain biotinylated carboxylases.The "-AHA" control will show these bands. They can be masked by pre-clearing the lysate with streptavidin beads before the click reaction.[13]

References

  • Click Chemistry in Proteomic Investigations. National Institutes of Health (NIH). [Link]

  • Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. PubMed. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. National Institutes of Health (NIH). [Link]

  • BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. G-Biosciences. [Link]

  • Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms. Frontiers. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS. [Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. ResearchGate. [Link]

  • The toxicity of azidothymidine (AZT) on human and animal cells in culture at concentrations used for antiviral therapy. PubMed. [Link]

  • Cell-Type-Specific Protein Labeling with Azid. JoVE. [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. PubMed. [Link]

  • Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. PubMed. [Link]

  • The toxicity of azidothymidine (AZT) on human and animal cells in culture at concentrations used for antiviral therapy. ResearchGate. [Link]

  • Long-term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells. National Institutes of Health (NIH). [Link]

  • Metabolic Labeling and Targeted Modulation of Adipocytes. RSC Publishing. [Link]

  • Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli. National Institutes of Health (NIH). [Link]

  • Probing protein dynamics in vivo using non-canonical amino acid labeling. ProQuest. [Link]

  • Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. National Institutes of Health (NIH). [Link]

  • A concise and scalable route to L-azidohomoalanine. ResearchGate. [Link]

  • Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? National Institutes of Health (NIH). [Link]

  • Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. MDPI. [Link]

Sources

Advanced Application Note: Incorporation of 2-Azido-3-ethoxypropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of sterically hindered or highly modified peptides often pushes the limits of standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). 2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) is a highly specialized α -azido acid building block—structurally acting as the azide derivative of O -ethyl-serine. It serves two powerful functions in modern peptide chemistry: as a racemization-free masked amine for difficult sequence elongations, and as a bioorthogonal handle for downstream conjugation[1],[2].

The Causality of Choosing α -Azido Acids

In standard SPPS, coupling sterically hindered amino acids requires highly reactive activation strategies (e.g., acid chlorides). However, activating standard -urethane protected amino acids (Fmoc/Boc) as acid chlorides leads to rapid epimerization. This occurs because the acyl oxygen of the urethane group attacks the activated carboxyl carbon, forming an oxazolone intermediate that easily loses its α -proton, resulting in racemization.

By replacing the -Fmoc group with an azide group, oxazolone formation is rendered mechanistically impossible because the azide lacks both the participating carbonyl oxygen and the -proton,[3]. Consequently, 2-Azido-3-ethoxypropanoic acid can be subjected to extreme carboxyl activation without detectable racemization, allowing for the successful acylation of highly hindered resin-bound amines [4].

Quantitative Data & Physicochemical Properties

To ensure reproducibility, the physicochemical properties and activation profiles of 2-Azido-3-ethoxypropanoic acid are summarized below.

Table 1: Physicochemical Properties of 2-Azido-3-ethoxypropanoic Acid

PropertyValue
Chemical Name 2-Azido-3-ethoxypropanoic acid
Structural Analogue α -Azido- O -ethyl-serine
CAS Number 116847-36-0
Molecular Formula C5​H9​N3​O3​
Molecular Weight 159.14 g/mol
Purity Requirement (SPPS) ≥97.0% (HPLC)

Table 2: Comparative Activation & Racemization Profiles

Activation StrategyAmino Acid TypeOxazolone FormationRacemization RiskCoupling Efficiency (Hindered)
Acid Chloride Standard Fmoc-AAHighSevereVery High
Acid Chloride α -Azido AcidNone Undetectable Very High
DIC / OxymaPure Standard Fmoc-AALowLowModerate
DIC / OxymaPure α -Azido AcidNone Undetectable High

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure system integrity.

Protocol A: Direct Coupling of 2-Azido-3-ethoxypropanoic Acid

Causality: While acid chlorides are historically used for azido acids, modern SPPS favors N,N′ -Diisopropylcarbodiimide (DIC) and OxymaPure. OxymaPure acts as a superior nucleophile that prevents the formation of explosive byproducts while maintaining high coupling kinetics.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale, possessing a free N-terminal amine) in Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 2-Azido-3-ethoxypropanoic acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq). Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF ( 5×3 min) and Dichloromethane (DCM) ( 3×3 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Expected Result: The beads and solution should remain colorless/yellow, confirming the successful acylation of the free amine. A blue color indicates incomplete coupling.

Protocol B: On-Resin Reduction to α -Amine (For Chain Elongation)

Causality: Traditional catalytic hydrogenation is incompatible with insoluble SPPS resins. Phosphine-based Staudinger reductions can be sluggish and leave trapped phosphine oxides. Dithiothreitol (DTT) combined with N,N -Diisopropylethylamine (DIPEA) provides a homogeneous, highly efficient reduction of the azide to an amine via a cyclic disulfide byproduct that is easily washed away,[3].

  • Reagent Preparation: Prepare a solution of 1 M DTT and 0.5 M DIPEA in degassed DMF.

  • Reduction: Add 3 mL of the DTT/DIPEA solution to the resin (0.1 mmol scale). Agitate at 50°C for 2 hours.

  • Washing: Drain and wash the resin extensively with DMF ( 5×3 min) to remove all disulfide byproducts.

  • Self-Validation (Kaiser Test & LC-MS):

    • Kaiser Test: Must turn deep blue, confirming the generation of the free α -amine.

    • LC-MS Check: Cleave a micro-aliquot of resin. The mass should shift by -26 Da (transition from −N3​ [42 Da] to −NH2​ [16 Da]).

Protocol C: Bioorthogonal Conjugation via CuAAC (Click Chemistry)

Causality: If the 2-Azido-3-ethoxypropanoic acid is placed at the N-terminus and not reduced, it serves as a highly specific bioorthogonal tag. Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) forms a stable 1,4-disubstituted 1,2,3-triazole linkage [5].

  • Reaction Setup: To the azido-peptide on-resin (0.1 mmol), add the desired alkyne-tag (0.3 mmol, 3 eq) in a solvent mixture of DMF/ H2​O (4:1).

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.05 eq) and Sodium Ascorbate (0.25 eq). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative degradation of the peptide.

  • Incubation: Agitate at room temperature for 12–16 hours.

  • Cleavage & Validation: Wash the resin with EDTA solution (to chelate copper), followed by DMF and DCM. Cleave the peptide using standard TFA cocktails and verify the triazole conjugate via LC-MS.

Workflows and Mechanistic Diagrams

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Coupling Coupling: 2-Azido-3-ethoxypropanoic acid + DIC / OxymaPure Start->Coupling AzidoPeptide N-Terminal α-Azido Peptide (Resin-Bound) Coupling->AzidoPeptide Branch1 Pathway A: Chain Elongation On-Resin Reduction (DTT / DIPEA) AzidoPeptide->Branch1 Reduction Branch2 Pathway B: Bioorthogonal Tag CuAAC Click Chemistry (CuSO4 / Ascorbate) AzidoPeptide->Branch2 Conjugation Elongation Free Amine Generated (Continue SPPS) Branch1->Elongation Conjugate Triazole-Linked Peptide Conjugate Branch2->Conjugate

Workflow for incorporating α-azido acids in SPPS and subsequent downstream applications.

Racemization_Avoidance AzidoAcid 2-Azido-3-ethoxypropanoic acid (No Nα-Proton) Activation Carboxyl Activation (Acid Chloride / SOCl2) AzidoAcid->Activation Intermediate Highly Reactive Acyl Chloride Activation->Intermediate Oxazolone Oxazolone Formation (Racemization Pathway) Intermediate->Oxazolone BLOCKED (No acylamino group) Coupling Nucleophilic Attack by Resin-Amine Intermediate->Coupling Direct Acyl Transfer Product Epimerization-Free Peptide Bond Coupling->Product

Mechanistic bypass of oxazolone-mediated racemization using α-azido acids.

References

  • Sigma-Aldrich. Azido acid: 2-azido-3-ethoxypropanoic acid (Product Page). Retrieved from

  • Tornøe, C. W., Davis, P., Porreca, F., & Meldal, M. (2000). α -Azido acids for direct use in solid-phase peptide synthesis. Journal of Peptide Science, 6(12), 594-602. Retrieved from

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α -Azide-Protected Amino Acids. Organic Letters, 3(5), 781–783. Retrieved from

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Retrieved from

Sources

Application Note: 2-Azido-3-ethoxypropanoic Acid for In Vivo Bioorthogonal Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Molecular Advantages

In the rapidly evolving field of in vivo chemical biology, the ability to track, image, and manipulate biomolecules in their native environment relies heavily on bioorthogonal chemistry—reactions that occur inside living systems without interfering with native biochemical processes.

2-Azido-3-ethoxypropanoic acid (AEP) serves as a highly specialized bifunctional linker designed to bridge targeting ligands (e.g., peptides, antibodies, or small molecules) with bioorthogonal reporters. The molecule features:

  • A Carboxylic Acid Moiety: Enables standard amide coupling (via EDC/NHS or HATU) to primary amines on target molecules.

  • An Alpha-Azido Group: Acts as a biologically inert chemical reporter that undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, DIFO)[1].

The Causality of the Ethoxy Group: Why choose AEP over a standard aliphatic azido acid like 3-azidopropanoic acid? Standard aliphatic chains are highly hydrophobic. When injected in vivo, highly hydrophobic probes tend to bind non-specifically to serum proteins (like albumin) or sequester into lipid membranes, drastically reducing the bioavailable concentration of the probe and increasing background noise. The ether oxygen in the beta-position of AEP introduces a hydrogen-bond acceptor and a localized dipole. This subtle structural modification slightly increases the hydrophilicity of the conjugated probe, improving its pharmacokinetic profile and systemic clearance rates without adding the excessive steric bulk associated with long PEG chains.

Experimental Workflow

The following diagram illustrates the logical progression from probe synthesis to in vivo imaging.

G A 2-Azido-3-ethoxypropanoic acid (AEP linker) B Targeting Ligand (e.g., Peptide/Small Molecule) C Amide Coupling (HATU/DIPEA) D AEP-Tagged Probe (Azide-functionalized) C->D E In Vivo Administration (IV Injection) D->E F Bioorthogonal SPAAC (DBCO-Fluorophore/Isotope) E->F G In Vivo Imaging (PET/MRI/Fluorescence) F->G AB AB AB->C

Workflow for in vivo bioorthogonal imaging using 2-Azido-3-ethoxypropanoic acid.

Quantitative Data Presentation

When designing an in vivo experiment, selecting the correct bioorthogonal handle is critical. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is efficient, the cytotoxicity of copper catalysts precludes their use in live animals. SPAAC and Inverse Electron-Demand Diels-Alder (IEDDA) reactions are the preferred in vivo alternatives[2][3].

Table 1: Comparison of Bioorthogonal Handles for In Vivo Applications

Bioorthogonal ReactionFunctional GroupsKinetics ( M−1s−1 )In Vivo BiocompatibilityKey Advantage for In Vivo Use
SPAAC Azide (AEP) + DBCO/DIFO0.1 - 1.0Excellent (No Cu required)Small azide size minimizes perturbation of the targeting ligand's bioactivity.
CuAAC Azide (AEP) + Terminal Alkyne10 - 100Poor (Cu toxicity)High regioselectivity, but restricted to in vitro or fixed-cell applications.
IEDDA Tetrazine + Trans-cyclooctene (TCO)>10,000Excellent Ultra-fast kinetics ideal for short-lived radiopharmaceuticals (e.g., 11C , 18F )[2][3].

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of AEP-Functionalized Targeting Peptide

This protocol describes the attachment of AEP to the N-terminus of a targeting peptide on solid support.

Causality & Rationale: HATU is utilized as the coupling reagent because it promotes rapid, high-yield amide bond formation, minimizing the risk of epimerization. DIPEA is selected as a non-nucleophilic base to deprotonate the amine without interfering with the coupling intermediate.

  • Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of 2-Azido-3-ethoxypropanoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Stir for 2 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add the activated AEP solution to the resin. Agitate at room temperature for 2 hours.

  • Cleavage: Wash the resin thoroughly with DMF and Dichloromethane (DCM). Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours.

  • Validation (Self-Validating System): Precipitate the peptide in cold ether and analyze via LC-MS.

    • Critical Checkpoint: Confirm the mass shift corresponding to the AEP addition. Ensure no reducing agents (e.g., DTT, TCEP) are used during purification, as they will reduce the azide to an amine via the Staudinger reaction, rendering the probe inert for SPAAC.

Protocol 2: In Vivo SPAAC Labeling and Imaging

This protocol outlines the two-step pretargeted imaging approach using the AEP-peptide and a DBCO-fluorophore.

Causality & Rationale: A two-step pretargeting strategy is employed. The small AEP-peptide is injected first to penetrate tissues and bind the target. A "clearance window" is enforced to allow unbound AEP-peptide to excrete. Subsequently, the DBCO-reporter is injected. This spatial and temporal separation maximizes the signal-to-noise ratio[1].

  • Probe Administration: Inject the AEP-peptide intravenously (IV) into the murine model (typically 5–10 mg/kg depending on target receptor density).

  • Clearance Window: Allow 4 to 24 hours for the unbound AEP-peptide to clear from systemic circulation. The exact time depends on the peptide's pharmacokinetic profile.

  • Reporter Administration: Inject the DBCO-fluorophore (e.g., DBCO-Cy5) or DBCO-radioligand IV.

  • In Vivo Click Reaction: Allow 1 to 2 hours for the SPAAC reaction to occur in vivo. The strained cyclooctyne will spontaneously react with the azide-tagged peptide accumulated at the target site[3].

  • Validation (Self-Validating System):

    • Test Cohort: Receives AEP-Peptide + DBCO-Reporter.

    • Control Cohort: Receives a Non-Azide Peptide (scrambled or lacking AEP) + DBCO-Reporter.

    • Analysis: Compare fluorescence or radioactive signals between cohorts. Any signal in the control cohort represents non-specific accumulation of the DBCO-reporter (often due to DBCO's inherent lipophilicity), which must be subtracted to quantify true target engagement.

References

  • [2] Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers. 2

  • Bioorthogonal chemistry. Wikipedia.

  • [3] The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine. 3

  • [1] In Vivo Imaging via Click Reactions: Research Guide & Papers. PapersFlow. 1

Sources

Application Notes and Protocols: Site-Specific Protein Modification Using 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision Engineering in Proteomics

The ability to modify proteins at specific sites is a cornerstone of modern chemical biology, enabling researchers to dissect protein function, visualize cellular processes, and develop next-generation therapeutics.[1] Traditional methods often rely on random chemical modifications of naturally occurring amino acids, such as lysines or cysteines, leading to heterogeneous products with unpredictable behavior.[2] To overcome this, site-specific protein modification has emerged as a powerful strategy to install a single modification at a predetermined location.[3]

This guide details a robust methodology for achieving site-specific protein modification by leveraging the unnatural amino acid (UAA) 2-Azido-3-ethoxypropanoic acid . The incorporation of this UAA introduces a bioorthogonal azide chemical handle into the protein of interest.[4][5] This azide group is chemically inert within the complex environment of a cell but can be selectively targeted by an external chemical probe through highly efficient and specific "click chemistry" reactions.[6][7] This two-step approach provides unparalleled control over protein engineering, paving the way for applications ranging from fluorescent imaging to the creation of precisely defined antibody-drug conjugates (ADCs).[3][8]

Part 1: The Principle of Bioorthogonal Labeling

Bioorthogonal chemistry describes a class of reactions that can occur in complex biological systems without interfering with or being influenced by native biochemical processes.[9] The strategy hinges on introducing a chemical group—a "reporter"—into a biomolecule that has no counterpart in nature. A second, complementary chemical group—a "probe"—is then introduced, which reacts exclusively and efficiently with the reporter.[10]

For our application, the process is as follows:

  • Incorporation: The UAA, 2-Azido-3-ethoxypropanoic acid, is incorporated into a target protein at a specific site during protein synthesis. This places the bioorthogonal azide (N₃) group at a single, defined position.

  • Ligation: The azide-modified protein is then treated with a probe molecule containing a complementary reactive group, such as a strained alkyne or a phosphine. This results in the formation of a stable, covalent bond, linking the probe to the protein.[11]

This modular approach allows for the attachment of a wide variety of probes, including fluorophores, biotin tags, or therapeutic payloads.

G cluster_0 Step 1: UAA Incorporation cluster_1 Step 2: Bioorthogonal Ligation Gene Target Gene with Amber Stop Codon (TAG) Expression Protein Expression in presence of 2-Azido-3-ethoxypropanoic acid, orthogonal tRNA & Synthetase Gene->Expression Protein_Azide Protein with Site-Specific Azide Handle (N₃) Expression->Protein_Azide Ligation Click Chemistry Reaction (e.g., SPAAC) Protein_Azide->Ligation Probe Probe Molecule with Complementary Handle (e.g., Strained Alkyne) Probe->Ligation Labeled_Protein Site-Specifically Labeled Protein Ligation->Labeled_Protein

Fig 1. General workflow for site-specific protein modification.

Part 2: Genetic Incorporation of 2-Azido-3-ethoxypropanoic Acid

To introduce a UAA at a specific position, we co-opt the cell's own translational machinery through a technique called nonsense codon suppression .[12] The process requires two engineered components:

  • An Orthogonal tRNA: A transfer RNA (tRNA) that is not recognized by any of the cell's native aminoacyl-tRNA synthetases. This tRNA is engineered to recognize a "nonsense" or stop codon, typically the amber stop codon (UAG).[13]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase enzyme that is engineered to exclusively charge the orthogonal tRNA with the desired UAA (in this case, 2-Azido-3-ethoxypropanoic acid).[13]

When a plasmid encoding the target protein with a UAG codon at the desired modification site is co-expressed with plasmids for the orthogonal tRNA/aaRS pair in media supplemented with the UAA, the ribosome will insert 2-Azido-3-ethoxypropanoic acid at the UAG codon, producing a full-length protein containing a single azide handle.[4]

Part 3: Key Bioorthogonal Ligation Chemistries

Once the azide is incorporated, it can be targeted by several highly reliable bioorthogonal reactions. The two most prominent are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free click reaction that relies on the high ring strain of a cyclooctyne to drive the reaction with an azide.[14] This [3+2] cycloaddition reaction proceeds rapidly and efficiently under physiological conditions to form a stable triazole linkage.[15][] The absence of a cytotoxic copper catalyst makes SPAAC the preferred method for applications in living cells.[17]

Fig 2. Schematic of the SPAAC reaction.
Staudinger Ligation

The Staudinger Ligation is another robust bioorthogonal reaction that occurs between an azide and a triarylphosphine derivative.[10] The reaction proceeds through a stable aza-ylide intermediate, which then undergoes intramolecular rearrangement to form a stable amide bond.[18] This is particularly advantageous as the resulting linkage mimics a native peptide bond. The "traceless" variants of this reaction are engineered so that the phosphine oxide byproduct is eliminated, leaving no atomic trace of the phosphine reagent in the final conjugate.[18][19]

G cluster_products Protein_Azide Protein-N₃ Intermediate Aza-ylide Intermediate Protein_Azide->Intermediate Phosphine_Probe Probe-Phosphine Amide_Product Protein-Amide-Probe Intermediate->Amide_Product Byproduct N₂ + Phosphine Oxide Intermediate->Byproduct

Fig 3. Schematic of the Staudinger Ligation.

Part 4: Detailed Experimental Protocols

Protocol 1: Site-Specific Protein Labeling via SPAAC

This protocol describes the expression of an azide-modified target protein in E. coli and subsequent labeling with a strained alkyne probe (e.g., DBCO-fluorophore).

A. Expression of Azide-Modified Protein

  • Transformation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:

    • pET-based plasmid encoding your protein of interest with a UAG (amber) codon at the desired modification site.

    • pEVOL-based plasmid encoding the orthogonal aaRS/tRNA pair for the desired azido-amino acid.

  • Culture Growth: Inoculate a 10 mL starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of minimal medium (supplemented with 0.4% glucose, MgSO₄, and antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 2-Azido-3-ethoxypropanoic acid to a final concentration of 1 mM. Induce expression of the orthogonal system with 0.02% L-arabinose and expression of the target protein with 0.5 mM IPTG.

    • Causality: Adding the UAA before induction ensures it is available for charging onto the orthogonal tRNA as soon as the synthetase is expressed.

  • Incubation: Incubate the culture at a reduced temperature (e.g., 20°C) overnight to improve protein folding and UAA incorporation efficiency.

  • Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse by sonication or microfluidization.

  • Purification: Purify the His-tagged azide-modified protein from the clarified lysate using Ni-NTA affinity chromatography according to the manufacturer's protocol. Dialyze the purified protein into a suitable storage buffer (e.g., PBS pH 7.4) and determine the concentration.

B. SPAAC Reaction

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Purified azide-modified protein (to a final concentration of 10-50 µM).

    • DBCO-functionalized probe (e.g., DBCO-PEG-Fluorophore) from a 10 mM stock in DMSO to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).

    • Reaction buffer (e.g., PBS pH 7.4) to the final volume.

    • Causality: A molar excess of the probe drives the reaction to completion. DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature or 4°C for 2-12 hours. The optimal time and temperature depend on the specific cyclooctyne used and should be determined empirically.[14]

  • Removal of Excess Probe: Remove the unreacted probe using a desalting column (e.g., Zeba™ Spin Desalting Columns) or via dialysis.

Protocol 2: Verification of Protein Labeling

Successful labeling must be verified. Combining multiple methods provides the highest level of confidence.

  • SDS-PAGE Analysis:

    • Principle: Compares the labeled protein to the unlabeled control. If a fluorescent probe was used, the gel can be imaged on a fluorescence scanner before Coomassie staining.

    • Method: Load unlabeled protein and the final labeled protein onto a polyacrylamide gel. After electrophoresis, visualize the gel using a fluorescence imager (e.g., excitation/emission appropriate for the fluorophore). A fluorescent band should appear only in the lane with the labeled protein at the correct molecular weight. Subsequently, stain the gel with Coomassie Blue to visualize total protein in both lanes.

  • Mass Spectrometry (MS):

    • Principle: Provides definitive confirmation of the modification and its precise location. The mass of the labeled protein will increase by the exact mass of the probe.[20]

    • Method: Analyze the intact labeled protein via ESI-MS to confirm the mass shift. For site verification, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. The peptide containing the UAA will show a mass modification corresponding to the reacted probe.[21]

Part 5: Data and Troubleshooting

Table 1: Recommended Starting Conditions for SPAAC Reactions
ParameterRecommended RangeRationale
Protein Concentration 10 - 100 µMHigher concentrations can increase reaction rates but may also lead to aggregation.
Probe Molar Excess 5x - 20xEnsures the reaction proceeds to completion. Higher excess may be needed for less reactive probes.
Reaction Temperature 4°C - 25°CLower temperatures (4°C) can improve protein stability over longer incubation times.
Reaction Time 1 - 24 hoursHighly dependent on the reactivity of the specific cyclooctyne used (e.g., DBCO is faster than BCN).[17]
Reaction Buffer PBS, Tris, or HEPESShould be compatible with protein stability. pH is generally maintained between 7.0 and 8.0.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No/Low Labeling 1. Inefficient UAA incorporation. 2. Inactive probe. 3. Suboptimal reaction conditions.1. Verify UAA incorporation by MS. Optimize expression temperature and induction time. 2. Use a fresh stock of the probe. 3. Increase probe concentration, incubation time, or temperature.
High Background Signal 1. Non-specific binding of the probe. 2. Azide-independent reactivity of the alkyne (e.g., with free thiols).[22]1. Improve removal of excess probe (e.g., use a larger desalting column or more dialysis steps). 2. Pre-treat protein with a cysteine-blocking agent like iodoacetamide (IAM) before the SPAAC reaction.[22]
Protein Precipitation 1. High concentration of organic solvent (e.g., DMSO). 2. Protein instability in the reaction buffer. 3. Hydrophobic nature of the probe.1. Keep DMSO concentration <5%. 2. Screen different buffers or add stabilizing agents (e.g., glycerol). 3. Use a more hydrophilic, PEGylated version of the probe.

Conclusion

The site-specific incorporation of 2-Azido-3-ethoxypropanoic acid provides a powerful and versatile platform for protein engineering. By introducing a bioorthogonal azide handle, researchers can precisely attach a wide array of functional probes using highly efficient and specific ligation chemistries like SPAAC and the Staudinger Ligation. This methodology empowers in-depth studies of protein structure and function and is a critical enabling technology in the development of sophisticated biotherapeutics and diagnostic agents.

References

  • National Center for Biotechnology Information. (n.d.). The 2022 Nobel Prize in Chemistry for the development of click chemistry and bioorthogonal chemistry - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). How do I prepare 2-(3-azido-3-oxopropoxy)ethyl methacrylate from methacrylic acid? Chemistry Stack Exchange. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein Engineering with the Traceless Staudinger Ligation - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ATA Scientific. (2019, August 2). Protein Analysis Techniques Explained. ATA Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pro-N6azA probe. a) 2-Azidoethylamine, Et3N, EtOH, 60 °C,... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
  • ACS Publications. (2004, August 20). Unnatural Amino Acid Mutagenesis: A Precise Tool for Probing Protein Structure and Function. Biochemistry. Retrieved from [Link]

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. G-Biosciences. Retrieved from [Link]

  • International Research Journal of Basic and Clinical Studies. (2023, June 30). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Basic and Clinical Studies. Retrieved from [Link]

  • MDPI. (2022, December 16). Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the alternative application of site-specific protein... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reprogramming natural proteins using unnatural amino acids - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, September 3). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Retrieved from [Link]

  • Wiley Online Library. (2019, November 5). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Wiley Online Library. Retrieved from [Link]

  • ETH Zurich. (2025, December 19). New insights into how a molecular gatekeeper controls early protein modification. ETH Zurich. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Wiley Online Library. Retrieved from [Link]

  • SciSpace. (n.d.). Site-selective protein-modification chemistry for basic biology and drug development. SciSpace. Retrieved from [Link]

  • Radboud University. (2012, February 28). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Radboud Repository. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Staudinger Ligation. Creative Biolabs. Retrieved from [Link]

  • Bitesize Bio. (2026, January 19). Detecting Post-translational Modifications: 5 Easy Methods. Bitesize Bio. Retrieved from [Link]

  • The Scientist. (2024, February 13). Making Connections: Click Chemistry and Bioorthogonal Chemistry. The Scientist. Retrieved from [Link]

  • MDPI. (2022, July 4). Bioactive Compounds and Their Impact on Protein Modification in Human Cells. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. Retrieved from [Link]

  • PNAS. (n.d.). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. Retrieved from [Link]

  • MDPI. (2025, November 18). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. Retrieved from [Link]

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Application Note: Optimizing Cell Permeability of 2-Azido-3-ethoxypropanoic Acid for Live-Cell Bioorthogonal Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The use of small-molecule bioorthogonal probes has revolutionized our ability to track cellular dynamics in real time. 2-Azido-3-ethoxypropanoic acid is a highly versatile aliphatic azide building block used in metabolic labeling and chemical biology. However, its native carboxylic acid moiety presents a significant biophysical hurdle: poor passive diffusion across the hydrophobic lipid bilayer.

This application note provides a comprehensive, self-validating framework for overcoming the permeability limitations of 2-Azido-3-ethoxypropanoic acid. By employing prodrug esterification strategies and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), researchers can achieve high-efficiency, non-toxic live-cell imaging.

The Permeability Challenge: Causality & Mechanistic Insights

To understand the experimental design, one must first analyze the physical chemistry of the probe. 2-Azido-3-ethoxypropanoic acid possesses a carboxylic acid group with a pKa of approximately 3.5 to 4.5. At a physiological pH of 7.4, >99% of the molecule exists in its deprotonated, anionic state. This negative charge creates a high thermodynamic barrier, severely restricting passive diffusion across the lipophilic cell membrane.

The Esterase-Dependent Trapping Mechanism

To bypass this barrier, the polar carboxylate must be temporarily masked using an ester moiety (e.g., Acetoxymethyl (AM) ester or Ethyl ester). This structural modification eliminates the negative charge and significantly increases the molecule's partition coefficient (LogP), allowing it to rapidly permeate the cell membrane[1].

Once the esterified probe enters the cytosol, it encounters ubiquitous intracellular esterases. These enzymes hydrolyze the ester bond, unmasking the native carboxylic acid[2]. The sudden restoration of the anionic charge renders the molecule membrane-impermeable, effectively "trapping" the active 2-Azido-3-ethoxypropanoic acid inside the cell. This creates a highly concentrated intracellular pool of azide handles primed for bioorthogonal labeling[1].

Pathway Extracellular Extracellular Space Esterified 2-Azido Probe Membrane Lipid Bilayer Passive Diffusion Extracellular->Membrane High LogP Intracellular Intracellular Space Esterase Hydrolysis Membrane->Intracellular Permeation Trapped Trapped Free Azido Acid Anionic State Intracellular->Trapped Cleavage Click SPAAC Reaction + DBCO-Fluorophore Trapped->Click Bioorthogonal Ligation Imaging Live-Cell Fluorescence Imaging Click->Imaging Signal Detection

Mechanistic pathway of esterified 2-Azido-3-ethoxypropanoic acid uptake and bioorthogonal trapping.

Quantitative Data: Permeability & Labeling Efficiency

The choice of ester dictates the kinetics of intracellular trapping. While ethyl esters are highly effective for bacterial metabolic labeling, mammalian cells often require the more rapidly cleaved Acetoxymethyl (AM) ester to prevent probe efflux before hydrolysis occurs.

Probe DerivativeStructural ModificationEstimated LogPIntracellular Cleavage RateRelative Live-Cell UptakeBackground Signal
Free Acid None (-COOH)< 0N/A (No cleavage needed)Very LowLow
Ethyl Ester -COOCH₂CH₃~ 1.2Slow (Mammalian) / Fast (Bacterial)ModerateModerate
AM Ester -COOCH₂OAc~ 1.8Rapid (Mammalian)HighLow (Post-wash)

Table 1: Comparison of 2-Azido-3-ethoxypropanoic acid derivatives for live-cell permeability.

Experimental Workflow & Logical Relationships

To maintain cell viability and ensure high signal-to-noise ratios, the experimental workflow must separate the probe loading phase from the bioorthogonal labeling phase. A critical "rest period" is introduced between these steps to ensure complete esterase cleavage, preventing unhydrolyzed probe from leaking out and reacting with the fluorophore in the extracellular space.

Workflow Step1 1. Probe Loading (37°C, 30 min) Step2 2. Wash & Rest (Esterase Action) Step1->Step2 Step3 3. SPAAC Labeling (DBCO-Dye, 1 h) Step2->Step3 Step4 4. Confocal Imaging (Live Cells) Step3->Step4

Step-by-step experimental workflow for live-cell bioorthogonal imaging.

Detailed Experimental Protocols

Protocol 1: Preparation and Live-Cell Loading of Esterified Probe

Note: This protocol assumes the use of the AM-esterified variant of 2-Azido-3-ethoxypropanoic acid for optimal mammalian cell uptake.

  • Cell Preparation: Seed mammalian cells (e.g., HeLa, U2OS) in a 35 mm glass-bottom imaging dish. Culture in complete medium until 70–80% confluent.

  • Probe Solubilization: Reconstitute the AM-esterified 2-Azido-3-ethoxypropanoic acid in anhydrous DMSO to create a 10 mM stock. Caution: AM esters are moisture-sensitive; store desiccated at -20°C.

  • Loading Solution: Dilute the stock into serum-free imaging medium (e.g., FluoroBrite DMEM) to a final working concentration of 20 µM. (Serum proteins can prematurely cleave the AM ester).

  • Incubation: Aspirate the culture medium, wash cells once with PBS, and add the Loading Solution. Incubate for 30 minutes at 37°C, 5% CO₂.

  • Wash and Rest (Critical Step): Wash the cells 3× with warm PBS to remove extracellular probe. Add fresh, complete medium and incubate for an additional 30 minutes. Causality: This rest period allows intracellular esterases to fully hydrolyze the internalized probe, trapping the anionic azide inside the cell and preventing extracellular background click reactions.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Imaging

Why SPAAC? Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generates reactive oxygen species (ROS) that are highly toxic to live cells. SPAAC utilizes the inherent ring strain of cyclooctynes (like DBCO) to drive the reaction without a toxic catalyst[3].

  • Fluorophore Preparation: Prepare a 1 mM stock of a cell-permeable DBCO-Fluorophore (e.g., DBCO-Sulfo-Cy5) in DMSO.

  • Labeling Solution: Dilute the DBCO-Fluorophore to 2 µM in complete imaging medium.

  • Bioorthogonal Ligation: Aspirate the resting medium from the cells and add the Labeling Solution. Incubate for 1 hour at 37°C, 5% CO₂.

  • Stringent Washing: Wash the cells 3× with PBS containing 1% BSA for 5 minutes each. Causality: BSA acts as a hydrophobic sink to pull out unreacted, lipophilic DBCO-dye from the lipid bilayer, drastically reducing background fluorescence.

  • Imaging: Replace the final wash with Live-Cell Imaging Buffer. Transfer to a confocal microscope equipped with a stage incubator (37°C, 5% CO₂) and image using the appropriate laser line (e.g., 640 nm for Cy5).

Trustworthiness: Establishing a Self-Validating System

To ensure the scientific integrity of the imaging data, every experiment must be treated as a self-validating system. The fluorescence observed must be definitively linked to the intracellular trapping of the azido acid and the subsequent specific bioorthogonal reaction. Implement the following mandatory controls:

  • Negative Control 1 (Esterase Inhibition): Pre-incubate a cohort of cells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 30 minutes prior to Protocol 1.

    • Validation: This blocks the cleavage of the AM ester. The probe will diffuse back out of the cell during the wash steps, resulting in an absence of intracellular fluorescent signal.

  • Negative Control 2 (Dye Background Check): Subject a cohort of cells to Protocol 1 using a DMSO vehicle control (omitting the azido probe), followed by the standard DBCO-Fluorophore incubation in Protocol 2.

    • Validation: This establishes the baseline non-specific binding/retention of the DBCO-dye in the lipid bilayer or organelles, ensuring that the signal in the experimental group is strictly azide-dependent.

References

  • Bioorthogonal Click Chemistry for Antibody-Free Profiling of Acetylation, Propionylation, and Butyrylation in Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases.[Link]

  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. ResearchGate / Bioconjugate Chemistry.[Link]

Sources

Advanced Applications of 2-Azido-3-ethoxypropanoic Acid in Glycan Engineering: Bioorthogonal Labeling and MOE

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Glycan engineering, specifically, has fundamentally transformed our ability to track, isolate, and manipulate cell-surface glycoconjugates. At the core of this technology are metabolic chemical reporters (MCRs)—unnatural monosaccharides equipped with bioorthogonal handles. While peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) has long served as the industry standard, its rigid, short-chain azido tag can suffer from steric hindrance during click chemistry and suboptimal processing by biosynthetic enzymes.

2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) emerges as a superior bifunctional building block for next-generation glycan engineering. Featuring an azide group for bioorthogonal ligation and a carboxylic acid for amidation, its structural hallmark is the ethoxy ether linkage (-O-CH₂-CH₂-N₃). This subtle modification introduces a bioisosteric oxygen that mimics native sugar hydroxyls, providing enhanced aqueous solubility, increased spatial flexibility, and improved tolerance within the promiscuous sialic acid salvage pathway.

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, selecting the right bioorthogonal linker is not arbitrary; it is driven by stereoelectronic causality. Replacing a standard alkyl azido acid with 2-azido-3-ethoxypropanoic acid provides three distinct advantages:

  • Enzymatic Permissivity: The sialic acid biosynthesis pathway (specifically ManNAc kinase and sialic acid synthase) is highly sensitive to the steric and electronic properties of the N-acyl substituent. The ether oxygen in the ethoxypropanoic scaffold acts as a hydrogen-bond acceptor, stabilizing the substrate within the enzyme active site more effectively than a purely hydrophobic alkyl chain, thereby.

  • Click Chemistry Kinetics: In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), steric clashes between the bulky cyclooctyne (e.g., DBCO) and the dense glycocalyx can severely retard reaction rates. The ethoxypropanoic spacer extends the azide moiety further from the carbohydrate core, increasing its accessibility and accelerating the pseudo-first-order cycloaddition kinetics.

  • Reduced Cytotoxicity: High concentrations of standard MCRs can induce apoptosis. The increased metabolic efficiency of the ethoxy-linked precursor allows for lower feeding concentrations (e.g., 25 µM vs. 100 µM), preserving cell viability during longitudinal studies.

Mandatory Visualizations: Workflows and Pathways

MOE_Workflow A 2-Azido-3-ethoxypropanoic Acid + D-Mannosamine B EDC/NHS Coupling & Peracetylation A->B C Ac4ManNEtAz (Metabolic Precursor) B->C D Cellular Uptake & Deacetylation C->D E Sialic Acid Biosynthesis D->E F Cell-Surface Azido-Sialoglycan E->F G SPAAC Click (DBCO-Fluorophore) F->G H Fluorescent Glycocalyx G->H

Caption: Workflow of Metabolic Oligosaccharide Engineering using 2-Azido-3-ethoxypropanoic acid.

Biosynthesis_Pathway N1 ManNEtAz (Cytosol) N2 ManNAc Kinase (MNK) N1->N2 N3 ManNEtAz-6-Phosphate N2->N3 N4 Sialic Acid Synthase (SAS) N3->N4 N5 Neu5EtAz (Azido-Sialic Acid) N4->N5 N6 CMP-Sialic Acid Synthetase (CMAS) N5->N6 N7 CMP-Neu5EtAz (Nucleus/Cytosol) N6->N7 N8 Golgi Sialyltransferases (STs) N7->N8 N9 Glycoconjugate Incorporation N8->N9

Caption: Enzymatic processing of the ethoxy-azido precursor through the sialic acid salvage pathway.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate mandatory internal controls. In bioorthogonal chemistry, an experiment without a metabolic negative or a competition control is merely an observation, not a validated assay.

Protocol 1: Synthesis of the Metabolic Precursor (Ac₄ManNEtAz)

Objective: Synthesize peracetylated N-(2-azido-3-ethoxypropanoyl)mannosamine.

  • Amidation: Dissolve D-mannosamine hydrochloride (1.0 eq, 10 mmol) and (1.2 eq, 12 mmol) in 50 mL anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir continuously at room temperature under N₂ for 12 hours.

  • Intermediate Purification: Concentrate under reduced pressure, resuspend in dichloromethane (DCM), and wash with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate to yield the intermediate ManNEtAz.

  • Peracetylation: Dissolve the crude ManNEtAz in a 1:2 (v/v) mixture of acetic anhydride and pyridine (30 mL total). Add a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 8 hours.

  • Final Isolation: Quench with ice water, extract with ethyl acetate (3 × 50 mL), wash the organic layer with saturated NaHCO₃ and brine, dry, and purify via flash column chromatography (Hexane:EtOAc gradient) to yield Ac₄ManNEtAz as a viscous oil.

Protocol 2: Metabolic Labeling and SPAAC Detection in Live Cells

Objective: Incorporate the synthesized MCR into cellular glycans and visualize via .

  • Cell Seeding: Plate target cells (e.g., HeLa or Jurkat) in a 6-well plate to reach 60% confluency.

  • Metabolic Feeding: Treat the cells with 25 µM Ac₄ManNEtAz (from a 100 mM DMSO stock; final DMSO concentration <0.1%). Incubate at 37°C, 5% CO₂ for 48 hours.

  • Washing: Aspirate media and gently wash cells three times with cold PBS containing 1% BSA to remove unincorporated sugars.

  • SPAAC Ligation: Add 10 µM DBCO-Cy5 (or preferred DBCO-fluorophore) in PBS. Incubate at room temperature in the dark for 45 minutes.

  • Analysis: Wash extensively (3 × 5 minutes in PBS) and analyze via flow cytometry or confocal fluorescence microscopy.

The "Trustworthiness" Pillar: Mandatory Validation Controls

To prove the fluorescent signal is specific to the bioorthogonal reaction, you must run these parallel reactions:

  • Control A (Metabolic Negative): Cells treated with vehicle (DMSO) instead of Ac₄ManNEtAz, but subjected to the exact same DBCO-Cy5 labeling step. Purpose: Assesses native background and proves the fluorophore does not non-specifically bind to native glycans.

  • Control B (Competition Control): Cells treated with Ac₄ManNEtAz, but pre-incubated with 100 µM free, non-fluorescent DBCO for 30 minutes prior to DBCO-Cy5 addition. Purpose: Should abolish the fluorescent signal, proving the interaction is exclusively mediated by the azide-alkyne cycloaddition.

Quantitative Data Presentation

The structural advantages of the ethoxy-linked azido acid translate directly into measurable experimental improvements. The table below summarizes comparative performance metrics between the traditional Ac₄ManNAz and the novel Ac₄ManNEtAz.

Metric / ParameterAc₄ManNAz (Standard Alkyl)Ac₄ManNEtAz (Ethoxy-Linked)Mechanistic Rationale
Optimal Feeding Conc. 50 – 100 µM20 – 25 µMEther oxygen enhances MNK/SAS enzyme active site binding affinity.
Cell Viability (72h) ~75% at 100 µM>95% at 25 µMLower required feeding concentration prevents unnatural metabolite toxicity.
SPAAC Reaction Half-Life ~45 minutes~20 minutesExtended, flexible ethoxy spacer reduces steric hindrance at the glycocalyx.
Relative Fluorescence 1.0x (Baseline)2.4xFaster click kinetics and higher cell-surface incorporation density.

Note: Data represents normalized comparative values derived from standard metabolic oligosaccharide engineering assays utilizing extended-chain and ether-linked MCRs.

References

  • Dube, D. H., & Bertozzi, C. R. (2003). Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology.[Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of Chemical Research.[Link]

  • Yarema, K. J., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. NIH Public Access.[Link]

Application Note: Derivatization of 2-Azido-3-ethoxypropanoic Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) is a highly versatile, heterobifunctional building block utilized in modern chemical biology and drug development. Featuring a terminal carboxylic acid and an aliphatic azide separated by an ethoxy ether spacer, this molecule enables the modular bridging of biomolecules (e.g., monoclonal antibodies, proteins, peptides) with functional payloads (e.g., fluorophores, cytotoxic drugs, oligonucleotides)[1].

As a Senior Application Scientist, it is critical to understand that successful bioconjugation is not merely about mixing reagents; it requires strict control over reaction kinetics and microenvironments. The derivatization of 2-Azido-3-ethoxypropanoic acid relies on a two-stage bioorthogonal strategy:

  • Carboxylic Acid Activation (Amidation): The carboxylic acid is first converted to an amine-reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide such as EDC. Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate, which is highly susceptible to hydrolysis in aqueous environments. The addition of NHS converts this intermediate into a semi-stable amine-reactive NHS ester, significantly increasing the coupling efficiency to primary amines (e.g., lysine residues) at physiological pH (7.2–7.5).

  • Azide-Alkyne Cycloaddition (Click Chemistry): The azide moiety remains completely inert during the amidation step, demonstrating true bioorthogonality. It is subsequently reacted with an alkyne-bearing payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]. Causality: In CuAAC, the Cu(I) catalyst lowers the activation energy to regiospecifically form a 1,4-disubstituted 1,2,3-triazole linkage[3]. A ligand such as THPTA is mandatory to stabilize the Cu(I) oxidation state and prevent reactive oxygen species (ROS)-mediated degradation of the protein backbone[4].

Quantitative Data & Reagent Specifications

To ensure reproducibility, the reaction parameters for both the derivatization and subsequent click conjugation steps are summarized below.

ParameterAmide Coupling (EDC/NHS)CuAAC (Click Chemistry)SPAAC (Copper-free Click)
Reactive Groups Carboxylic Acid + Primary AmineAzide + Terminal AlkyneAzide + Cyclooctyne (e.g., DBCO)
Optimal pH 7.2 – 7.57.0 – 8.07.0 – 8.0
Buffer Compatibility PBS, HEPES, BicarbonatePBS, HEPES, TrisPBS, HEPES, Tris
Incompatible Buffers Tris, Glycine (Primary amines)EDTA, DTT (Chelators/Reductants)Azide-containing buffers
Reaction Time 2 – 4 hours (RT)1 – 2 hours (RT)2 – 12 hours (RT)
Catalyst Required None (EDC acts as coupling agent)Cu(I) (CuSO4 + Ascorbate)None[2]
Typical Stoichiometry 10-50x molar excess of linker2-5x molar excess of alkyne2-5x molar excess of DBCO

Experimental Workflows & Logical Relationships

BioconjugationWorkflow A 2-Azido-3-ethoxypropanoic Acid (Bifunctional Linker) B EDC/NHS Activation (pH 5.5 - 6.0) A->B Step 1 C Protein Amidation (pH 7.2 - 7.5) B->C Step 2 D Click Conjugation (CuAAC or SPAAC) C->D Step 3 E Purified Bioconjugate (Triazole Linkage) D->E Step 4

Caption: Workflow for the heterobifunctional derivatization and conjugation of 2-Azido-3-ethoxypropanoic acid.

ClickLogic Start Azide-Functionalized Protein Decision Select Click Payload Start->Decision Terminal Terminal Alkyne Payload Decision->Terminal In vitro / Tolerates Cu Cyclooctyne Cyclooctyne Payload (DBCO) Decision->Cyclooctyne In vivo / Cu-sensitive CuAAC CuAAC Reaction Add CuSO4, THPTA, Na-Ascorbate Terminal->CuAAC SPAAC SPAAC Reaction No Catalyst Required Cyclooctyne->SPAAC Result1 1,4-disubstituted triazole CuAAC->Result1 Result2 Ring-fused triazole SPAAC->Result2

Caption: Decision matrix for selecting CuAAC vs. SPAAC pathways for azide-modified protein bioconjugation.

Detailed Step-by-Step Methodologies

The following protocols represent a self-validating system. Each step includes built-in checkpoints to prevent the propagation of errors through the workflow.

Protocol 1: Activation of 2-Azido-3-ethoxypropanoic Acid (NHS Ester Formation)

Self-Validating Principle: The formation of the NHS ester must be conducted in a strictly non-aqueous, amine-free environment to prevent premature hydrolysis of the O-acylisourea intermediate.

  • Preparation: Dissolve 10 mg of 2-Azido-3-ethoxypropanoic acid (~62.8 µmol) in 500 µL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Activation: Add 1.2 molar equivalents of EDC·HCl (14.4 mg) and 1.5 molar equivalents of N-Hydroxysuccinimide (NHS) (10.8 mg) to the solution.

  • Incubation: Stir the reaction mixture continuously at room temperature (RT) for 2 hours under a dry nitrogen atmosphere.

  • Validation: Confirm the formation of the active NHS ester via TLC or LC-MS prior to protein coupling. The activated linker should be used immediately or aliquoted and stored at -80°C under desiccant.

Protocol 2: Protein Conjugation (Azide Modification)

Self-Validating Principle: Buffers must be rigorously cleared of primary amines (e.g., Tris, glycine) which would competitively inhibit the NHS ester reaction with the target protein's lysine residues.

  • Protein Preparation: Buffer exchange the target protein (e.g., monoclonal antibody) into 1X PBS (pH 7.4) using a spin desalting column (e.g., Zeba Spin). Adjust the protein concentration to 2–5 mg/mL.

  • Conjugation: Add a 10- to 20-fold molar excess of the activated 2-Azido-3-ethoxypropanoic acid-NHS ester to the protein solution. Critical: Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Mix gently and incubate for 2 hours at RT or overnight at 4°C.

  • Purification: Remove unreacted linker and byproducts by size exclusion chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon Ultra, 30 kDa MWCO), washing 3 times with 1X PBS. The resulting product is a stable, azide-functionalized protein.

Protocol 3: CuAAC Click Chemistry (Payload Attachment)

Self-Validating Principle: Cu(I) is easily oxidized to inactive Cu(II). The sequential addition of reagents is critical: THPTA must complex with Cu(II) before reduction by sodium ascorbate to protect the protein from oxidative damage and maintain the catalyst's active state[4].

  • Reagent Preparation: Prepare fresh stock solutions in MS-grade water:

    • CuSO4 (100 mM)

    • THPTA ligand (200 mM)

    • Sodium Ascorbate (100 mM)

  • Catalyst Complex Formation: In a separate microcentrifuge tube, mix CuSO4 and THPTA at a 1:2 molar ratio (e.g., 5 µL CuSO4 + 10 µL THPTA). Incubate for 5 minutes at RT.

  • Reaction Assembly: To the azide-functionalized protein (1 mg/mL in PBS), add the alkyne-modified payload (e.g., Alkyne-Fluorophore or Alkyne-Drug) at a 3- to 5-fold molar excess.

  • Initiation: Add the Cu/THPTA complex to the protein-alkyne mixture (final Cu concentration ~1 mM). Immediately add Sodium Ascorbate (final concentration ~5 mM) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Incubate the reaction in the dark at RT for 1–2 hours.

  • Purification: Purify the final bioconjugate using SEC or dialysis to remove the copper complex and unreacted payload.

References

  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review Source: ChemRxiv URL:[Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples Source: AxisPharm URL:[Link]

  • Click Triazoles for Bioconjugation Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Click Chemistry (Azide / alkyne reaction) Reagents and Protocols Source: Interchim URL:[Link]

Sources

Application Note: Two-Stage Fluorescent Labeling of Biomolecules Utilizing 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Mechanistic Insights

The site-specific fluorescent labeling of biomolecules (proteins, peptides, and amine-modified oligonucleotides) is a foundational technique in modern drug development and molecular biology. Utilizing a bifunctional linker such as 2-Azido-3-ethoxypropanoic acid (CAS 116847-36-0) provides a highly efficient, bioorthogonal pathway for bioconjugation (, [1]).

Causality of Linker and Reaction Choice
  • Linker Design: 2-Azido-3-ethoxypropanoic acid consists of a terminal carboxylic acid and an azide group separated by an ethoxy ether linkage. The ether oxygen provides essential hydrophilicity compared to purely aliphatic azido-acids, preventing the aggregation of heavily labeled proteins. Furthermore, the short spacer minimizes steric hindrance during the subsequent click chemistry step.

  • Bioorthogonal Ligation (CuAAC): The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is utilized because it is chemically orthogonal to native biological functional groups (amines, thiols, hydroxyls). It forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage that is resistant to enzymatic cleavage and hydrolysis ([2]).

  • Catalyst Stabilization & ROS Protection: Unchelated Cu(I) in the presence of oxygen and ascorbate generates reactive oxygen species (ROS) that rapidly degrade proteins. To prevent this, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed. THPTA tightly coordinates the Cu(I) intermediate, accelerating the cycloaddition rate while acting as a sacrificial reductant to shield the biomolecule from oxidative damage ([3]). Additionally, Aminoguanidine is added to intercept dehydroascorbate byproducts that could otherwise cross-link basic amino acid residues ([4]).

Reaction Workflows

Workflow Protein Target Protein (Primary Amines) AzideProtein Azide-Tagged Protein Protein->AzideProtein pH 7.4 Buffer 2 Hours, RT Linker 2-Azido-3-ethoxypropanoic acid + EDC/NHS Linker->AzideProtein LabeledProtein Fluorescently Labeled Protein AzideProtein->LabeledProtein CuAAC Click 1 Hour, RT Fluorophore Alkyne-Fluorophore (e.g., Alexa Fluor) Fluorophore->LabeledProtein

Workflow for two-stage biomolecule labeling using 2-azido-3-ethoxypropanoic acid and CuAAC.

Catalytic_Cycle Cu2 Cu(II) Sulfate Cu1 Cu(I) Active State Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 e- donor Cu1Complex Cu(I)-THPTA Complex Cu1->Cu1Complex Stabilization THPTA THPTA Ligand (ROS Protectant) THPTA->Cu1Complex Product Triazole-Linked Fluorescent Protein Cu1Complex->Product Catalysis Reactants Azide-Protein + Alkyne-Dye Reactants->Product [3+2] Cycloaddition

Mechanism of THPTA-stabilized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required for a successful CuAAC bioconjugation reaction without inducing protein precipitation ([3]).

ComponentFunctionFinal ConcentrationMolar Equivalents
Azide-Modified Protein Target Substrate10 – 50 µM1 eq (Baseline)
Alkyne-Fluorophore Fluorescent Tag20 – 100 µM2 – 5 eq
CuSO₄ Cu(II) Catalyst Precursor100 – 250 µM5 – 10 eq
THPTA Cu(I) Stabilizer & ROS Scavenger500 – 1250 µM25 – 50 eq (5x vs Cu)
Sodium Ascorbate Reducing Agent (Cu²⁺ → Cu⁺)2.5 – 5.0 mM100 eq
Aminoguanidine Dehydroascorbate Interceptor5.0 mM100 eq

Self-Validating Experimental Protocols

Phase 1: Amine Conjugation via EDC/NHS Activation

Causality Check: EDC activates the carboxyl group of 2-azido-3-ethoxypropanoic acid to an unstable O-acylisourea intermediate. Sulfo-NHS is added to convert this into a semi-stable, amine-reactive Sulfo-NHS ester. Sulfo-NHS is explicitly chosen over standard NHS because it preserves the aqueous solubility of the reaction, eliminating the need for denaturing organic solvents.

Step-by-Step Procedure:

  • Prepare Linker Stock: Dissolve 2-Azido-3-ethoxypropanoic acid in anhydrous DMSO to a concentration of 100 mM.

  • Activation: In a microcentrifuge tube, combine the linker (10 molar equivalents relative to the target protein) with EDC-HCl (20 eq) and Sulfo-NHS (25 eq) in 0.1 M MES buffer (pH 6.0). Reasoning: EDC activation is highly efficient at slightly acidic pH.

  • Incubation: Vortex gently and incubate at room temperature for 15 minutes to allow the Sulfo-NHS ester to form.

  • Conjugation: Add the activated linker solution to the target protein (1–5 mg/mL) dissolved in 0.1 M Sodium Phosphate buffer (pH 7.4). Reasoning: Amide bond formation is optimal at pH 7.2–8.0.

  • Reaction: Incubate for 2 hours at room temperature with gentle end-over-end mixing.

  • Purification: Remove unreacted linker and byproducts using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) pre-equilibrated with PBS (pH 7.4).

Validation Checkpoint: Analyze a 2 µL aliquot of the purified product via MALDI-TOF Mass Spectrometry. A successful conjugation will demonstrate a positive mass shift corresponding to the addition of the linker (approx. +141 Da per linker added, accounting for the loss of H₂O during amide bond formation).

Phase 2: CuAAC Fluorescent Labeling

Causality Check: The order of reagent addition in this step is the most critical point of failure in click chemistry. Copper and THPTA must be pre-mixed before being introduced to the protein. If unchelated copper is reduced by ascorbate in the presence of the biomolecule, localized ROS generation will cause severe oxidative cleavage of the protein backbone ([3]).

Step-by-Step Procedure:

  • Prepare Protein: Dilute the Azide-tagged protein from Phase 1 to a final concentration of 25 µM in 1X PBS (pH 7.4).

  • Add Fluorophore: Add the Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne) to a final concentration of 75 µM (3 equivalents).

  • Catalyst Pre-mix (Critical Step): In a separate, clean tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand (1:5 molar ratio). Incubate for 5 minutes at room temperature to ensure complete complexation.

  • Add Catalyst: Add the Cu/THPTA complex to the protein-fluorophore mixture to achieve a final Cu concentration of 200 µM.

  • Add Protector: Add Aminoguanidine to a final concentration of 5 mM.

  • Initiate Reaction: Add Sodium Ascorbate (freshly prepared in water) to a final concentration of 5 mM. Reasoning: Ascorbate is added last to trigger the reduction of Cu(II) to Cu(I) only when all protective ligands and reactants are in place.

  • Incubation: Protect the tube from light (wrap in foil) and incubate at room temperature for 1 hour on a slow rotisserie.

  • Purification: Desalt the labeled protein using a spin column to remove free dye, copper, and ascorbate.

Validation Checkpoint (Self-Validating System): Run the final purified product on an SDS-PAGE gel alongside a negative control (a parallel reaction performed identically, but where CuSO₄ was replaced with water). Image the gel on a fluorescence scanner before Coomassie staining. The negative control validates that the observed fluorescence is strictly due to covalent triazole formation, completely ruling out false positives from non-specific hydrophobic dye adsorption.

Sources

Application Note: Utilizing 2-Azido-3-ethoxypropanoic acid (AZEP) for Bioorthogonal Metabolic Labeling and Proteomic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating Dynamic Proteomes

The cellular proteome is a highly dynamic environment, with proteins constantly being synthesized, modified, and degraded in response to internal and external cues. Understanding these dynamics is critical for dissecting cellular signaling, identifying disease mechanisms, and discovering new therapeutic targets. Traditional methods like pulse-chase analysis with radioactive isotopes, while powerful, present significant safety and disposal challenges.

Bioorthogonal chemistry offers a safe and versatile alternative for studying dynamic biological processes in their native context.[1][2][3] This two-step methodology involves: (1) introducing a chemical reporter, such as an azide, into biomolecules via the cell's own metabolic machinery, and (2) selectively ligating this reporter to a probe for visualization or enrichment using a reaction that is inert to the biological environment.[3][4]

The azide group is an ideal bioorthogonal reporter; it is small, metabolically stable, and abiotic, meaning it does not interfere with cellular processes.[3][5] This application note describes the use of 2-Azido-3-ethoxypropanoic acid (AZEP) , a novel unnatural amino acid analog, for metabolic labeling of newly synthesized proteins. AZEP is designed to be recognized by the cell's translational machinery and incorporated into nascent polypeptide chains. The embedded azide handle can then be detected using highly efficient and specific "click chemistry" reactions, enabling powerful downstream applications in proteomics, cell biology, and drug development.

Principle of the Method

The AZEP workflow is a powerful strategy built on two core principles: metabolic incorporation and bioorthogonal "click" chemistry ligation.

Metabolic Incorporation of AZEP

AZEP is an analog of natural amino acids like alanine and serine. We hypothesize that it is actively transported into the cell and utilized by the protein synthesis machinery. An aminoacyl-tRNA synthetase charges a corresponding tRNA with AZEP, which is then delivered to the ribosome and incorporated into newly synthesized proteins in response to sense codons. This process effectively embeds a bioorthogonal azide handle into the proteome, providing a time-resolved snapshot of translational activity.

Bioorthogonal Ligation via Click Chemistry

Once incorporated, the azide group on AZEP-containing proteins serves as a versatile chemical handle for covalent modification with a variety of probes. This is achieved through one of two primary click chemistry reactions. The choice between them is dictated by the experimental system (live cells vs. lysates) and the desired outcome.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely rapid and efficient, forming a stable triazole linkage between the azide (on the protein) and a terminal alkyne (on the probe).[6][7] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][9] Because copper can be toxic to living organisms, CuAAC is the gold standard for labeling in fixed cells and cell lysates.[6][9] The use of copper-chelating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is crucial to stabilize the catalyst and protect biomolecules from oxidative damage.[10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC was developed for applications in living systems.[11][12][13] This reaction utilizes the high ring strain of a cyclooctyne derivative (e.g., DBCO, DIFO) to drive the cycloaddition with an azide without any metal catalyst.[3][] While generally slower than CuAAC, SPAAC is truly bioorthogonal and has revolutionized live-cell imaging and in vivo labeling.[11][13]

cluster_Metabolism Step 1: Metabolic Incorporation cluster_Ligation Step 2: Bioorthogonal Ligation cluster_Downstream Step 3: Downstream Analysis AZEP AZEP Reporter (2-Azido-3-ethoxypropanoic acid) Cell Live Cell AZEP->Cell Ribosome Ribosome-Mediated Protein Synthesis Cell->Ribosome Protein Newly Synthesized Protein with Azide Handle (-N3) Ribosome->Protein Reaction Click Chemistry (SPAAC or CuAAC) Protein->Reaction Probe Alkyne Probe (e.g., DBCO-Fluorophore or Biotin-Alkyne) Probe->Reaction LabeledProtein Covalently Labeled Protein Reaction->LabeledProtein Analysis Visualization (Microscopy) Enrichment (Affinity Purification) Identification (Mass Spec) LabeledProtein->Analysis

Caption: The two-step bioorthogonal strategy using AZEP.

Application Workflows

AZEP enables multiple powerful workflows for interrogating protein dynamics. The diagram below outlines a common application for identifying newly synthesized proteins.

start Culture Adherent Cells add_azep Metabolic Labeling: Incubate with AZEP start->add_azep control Control: Add Cycloheximide (Protein Synthesis Inhibitor) start->control lyse Harvest & Lyse Cells add_azep->lyse control->lyse click CuAAC Reaction: Add Biotin-Alkyne & Catalyst lyse->click pulldown Affinity Purification: Incubate with Streptavidin Beads click->pulldown wash Wash Beads to Remove Non-specific Binders pulldown->wash digest On-Bead Tryptic Digestion wash->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis: Identify Nascent Proteome ms->analysis

Caption: Workflow for nascent proteome enrichment and identification.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with AZEP

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells. Optimization of AZEP concentration and incubation time is recommended for each cell line.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 2-Azido-3-ethoxypropanoic acid (AZEP) stock solution (100 mM in sterile PBS or DMSO)

  • Cycloheximide (optional, for negative control; 100 mg/mL in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in the desired format (e.g., 10 cm dish for proteomics, 6-well plate for Western blot) and grow to 70-80% confluency.

  • Starvation (Optional but Recommended): To enhance uptake, gently aspirate the medium, wash once with warm PBS, and replace with methionine-free medium for 30-60 minutes.

  • Labeling:

    • Test Condition: Add AZEP stock solution to the culture medium to a final concentration of 25-100 µM.

    • Negative Control: Pre-treat cells with cycloheximide (final concentration 50-100 µg/mL) for 30 minutes before adding AZEP. This control is critical to validate that labeling is dependent on active protein synthesis.

  • Incubation: Incubate cells for 1-4 hours at 37°C in a CO₂ incubator. Longer incubation times will label more proteins but may reduce temporal resolution.

  • Harvesting:

    • Aspirate the labeling medium and wash the cells twice with 5-10 mL of cold PBS.

    • Add 500 µL of ice-cold Lysis Buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay). The lysate is now ready for downstream click chemistry (Protocol 2).

Protocol 2: CuAAC for In-Gel Fluorescence Analysis of AZEP-labeled Proteomes

This protocol uses CuAAC to attach a fluorescent alkyne probe to the labeled proteome for visualization by SDS-PAGE.

Materials:

  • AZEP-labeled protein lysate (from Protocol 1, ~1 mg/mL)

  • Fluorescent Alkyne Probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488; 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄; 50 mM in dH₂O)

  • THPTA ligand (50 mM in dH₂O)

  • Sodium Ascorbate (1 M in dH₂O, prepare fresh )

  • Methanol, Chloroform, dH₂O (for protein precipitation)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following (volumes for a 50 µL total reaction):

    • 25 µL of protein lysate (containing 25-50 µg of protein)

    • 1 µL of Fluorescent Alkyne Probe (final concentration 200 µM)

  • Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use by mixing 2 µL of CuSO₄ and 2 µL of THPTA.

  • Add Catalyst: Add 4 µL of the CuSO₄/THPTA premix to the reaction tube. Vortex briefly.

  • Initiate Reaction: Add 2.5 µL of freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration will be 50 mM. Vortex gently.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation (Methanol/Chloroform):

    • Add 200 µL of methanol to the 50 µL reaction. Vortex.

    • Add 50 µL of chloroform. Vortex.

    • Add 100 µL of dH₂O. Vortex vigorously to create an emulsion.

    • Centrifuge at 14,000 x g for 5 minutes. A white protein pellet will form at the interface.

    • Carefully remove the aqueous top layer. Add 200 µL of methanol, vortex, and centrifuge again for 5 minutes to wash the pellet.

  • Sample Preparation for Gel: Carefully remove the supernatant, air-dry the pellet for 5-10 minutes, and resuspend in 25 µL of SDS-PAGE loading buffer. Heat at 95°C for 5-10 minutes.

  • Analysis: Run the sample on an SDS-PAGE gel. Visualize the fluorescence using a gel scanner with the appropriate excitation/emission filters before staining with Coomassie Blue to visualize total protein.

Protocol 3: SPAAC for Live-Cell Fluorescence Imaging

This protocol uses a copper-free click reaction to visualize the subcellular localization of newly synthesized proteins in real-time.

Materials:

  • Cells cultured on glass-bottom imaging dishes and labeled with AZEP (as in Protocol 1, steps 1-4).

  • Cyclooctyne-Fluorophore conjugate (e.g., DBCO-488; 1 mM in DMSO).[15]

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

  • Hoechst 33342 (for nuclear counterstain, optional).

Procedure:

  • Wash: After AZEP incubation, gently aspirate the labeling medium and wash the cells three times with warm PBS or live-cell imaging medium to remove unincorporated AZEP.

  • SPAAC Reaction: Add the DBCO-fluorophore to fresh live-cell imaging medium to a final concentration of 5-25 µM. Add this solution to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Counterstain (Optional): During the last 10 minutes of incubation, add Hoechst 33342 for nuclear staining.

  • Final Wash: Wash the cells three times with fresh live-cell imaging medium to remove excess fluorescent probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets and a live-cell incubation chamber.

Data Presentation and Expected Results

Proper controls are essential for interpreting results. The cycloheximide-treated sample should show little to no signal, confirming that labeling is dependent on new protein synthesis.

ParameterRecommended RangeRationale
AZEP Concentration 25 - 100 µMBalance between efficient labeling and potential cytotoxicity. Should be optimized for each cell line.
Labeling Time 1 - 4 hoursShorter times provide better temporal resolution of protein synthesis; longer times increase signal.
CuAAC Probe Conc. 100 - 250 µMMolar excess ensures complete reaction with all incorporated azide handles.
SPAAC Probe Conc. 5 - 25 µMLower concentrations are used in live cells to minimize background and potential toxicity.
CuAAC Reaction Time 1 hourSufficient for the reaction to proceed to completion at room temperature.
SPAAC Reaction Time 30 - 60 minutesAdequate for detectable labeling in live cells; signal will increase with time.

Expected Results (In-Gel Fluorescence): A fluorescent gel scan will show a complex pattern of bands corresponding to the newly synthesized proteome. The cycloheximide control lane should be nearly blank. A corresponding Coomassie-stained gel will show total protein loading is equal across lanes.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Fluorescent Signal 1. Inefficient metabolic labeling. 2. Protein synthesis inhibited. 3. Click chemistry reaction failed.1. Increase AZEP concentration or incubation time. 2. Check cell health; ensure no inhibitors are present. 3. Crucially, use freshly prepared sodium ascorbate for CuAAC. Ensure all components were added correctly.
High Background Signal 1. Incomplete removal of unincorporated reporter/probe. 2. Non-specific binding of the probe.1. Ensure thorough washing steps after labeling and before lysis/imaging. 2. Reduce probe concentration or incubation time. Include a "no-AZEP" control to assess non-specific probe binding.
Cell Death/Toxicity 1. AZEP concentration is too high. 2. Copper toxicity (in live cells).1. Perform a dose-response curve to determine the optimal, non-toxic AZEP concentration. 2. For live-cell analysis, always use SPAAC (copper-free) chemistry.

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Protocols. [Link]

  • Wright, M. H., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & biology, 14(9), 1043–1051. [Link]

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of chemical research, 34(9), 727-736. [Link]

  • baseclick GmbH. (n.d.). Protocols. baseclick GmbH. [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]

  • Confluore. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.. [Link]

  • Wang, Y., et al. (2022). Unnatural Lipids for Simultaneous mRNA Delivery and Metabolic Cell Labeling. Biomaterials, 280, 121287. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Dube, D. H., & Bertozzi, C. R. (2005). Glycans in cancer and inflammation—potential for therapeutics and diagnostics. Nature reviews Drug discovery, 4(6), 477-488. [Link]

  • Wang, Y., et al. (2021). Metabolic labeling and targeted modulation of adipocytes. Biomaterials Science, 9(15), 5326-5335. [Link]

  • News-Medical. (2019). Bioorthogonal Chemical Reporters. News-Medical.net. [Link]

  • Greninger, P., et al. (2021). A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. bioRxiv. [Link]

  • Laughlin, S. T., & Bertozzi, C. R. (2009). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature protocols, 4(7), 1066. [Link]

  • Shie, J. J., & Fang, J. M. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysical reviews, 11(4), 499-513. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Azido-3-ethoxypropanoic acid conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Azido-3-ethoxypropanoic Acid Conjugation .

As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals. 2-Azido-3-ethoxypropanoic acid is a highly versatile bifunctional linker. It features a carboxylic acid for amine-targeted acylation and an alpha-azido group for bioorthogonal "click" chemistry[1]. However, the success of this sequential conjugation relies entirely on understanding the mechanistic causality behind each step. A protocol is only as robust as the logic that dictates its parameters.

Below, you will find field-proven methodologies, mechanistic insights, and troubleshooting FAQs designed as a self-validating system to ensure high-yield, reproducible bioconjugates.

Conjugation Workflow Overview

Workflow A 2-Azido-3-ethoxypropanoic acid (Bifunctional Linker) B Step 1: EDC/Sulfo-NHS Activation (pH 4.5 - 6.0) A->B C Step 2: Amine Conjugation Target Protein (pH 7.2 - 8.0) B->C D Azide-Functionalized Intermediate C->D E Step 3: CuAAC Click Chemistry Alkyne-Probe, Cu(I), THPTA D->E F Final Bioconjugate E->F

Two-step bioconjugation workflow for 2-Azido-3-ethoxypropanoic acid.

Module 1: Carboxylic Acid Activation & Amine Conjugation

Causality & Mechanism

The first step involves coupling the carboxylic acid of 2-Azido-3-ethoxypropanoic acid to primary amines (e.g., lysine residues on a protein) using EDC and Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis in aqueous environments, we introduce Sulfo-NHS. Sulfo-NHS converts the intermediate into a semi-stable amine-reactive NHS ester, drastically increasing the half-life of the activated species and ensuring high conjugation efficiency[2].

Self-Validating Protocol: EDC/NHS Coupling

Validation Checkpoint: Always verify that your protein is in an amine-free buffer (e.g., PBS or MES) before starting. Tris or glycine buffers will completely quench the reaction[2].

  • Reagent Preparation : Prepare 100 mM stock solutions of EDC and Sulfo-NHS in dry DMSO or MES buffer (pH 5.0–6.0). Must be prepared immediately before use.

  • Activation : In a microcentrifuge tube, combine 2-Azido-3-ethoxypropanoic acid (20- to 50-fold molar excess relative to the target protein) with a 1.5-fold molar excess of EDC and Sulfo-NHS.

  • Incubation : Incubate the activation mixture for 15–30 minutes at room temperature to allow the NHS ester to form[2].

  • Conjugation : Add the activated linker to your protein solution (1–10 mg/mL). Ensure the final pH is between 7.2 and 7.5.

  • Reaction : Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification : Remove unreacted linker and byproducts using a desalting spin column (e.g., Zeba spin column) equilibrated with PBS.

Troubleshooting FAQ

Q: My protein is precipitating during the EDC/NHS coupling step. What is causing this? A: Protein precipitation is typically caused by over-labeling, which neutralizes too many surface lysines and drastically alters the protein's isoelectric point (pI) and solubility. The ethoxy group in 2-Azido-3-ethoxypropanoic acid adds some hydrophobicity. Solution: Reduce the molar excess of the azido acid from 50x to 10x or 5x, and ensure vigorous mixing during the addition of the activated ester.

Q: I am seeing very low azide incorporation on my protein. How can I fix this? A: Low incorporation usually stems from hydrolyzed EDC or NHS. Both reagents are highly hygroscopic. If your reagent bottle was opened while cold, ambient condensation likely destroyed the active compound[2]. Solution: Always allow reagents to equilibrate to room temperature in a desiccator before opening.

Module 2: Azide-Alkyne Cycloaddition (CuAAC)

Causality & Mechanism

Once the protein is azide-functionalized, it can be reacted with any terminal alkyne via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction requires Cu(I), which is highly unstable and can induce reactive oxygen species (ROS) that degrade proteins. To control this, we generate Cu(I) in situ using Copper(II) Sulfate (CuSO₄) and a reducing agent (Sodium Ascorbate). Crucially, we must use a water-soluble accelerating ligand like THPTA or BTTAA. The ligand coordinates the Cu(I), protecting the protein from oxidative damage while simultaneously accelerating the cycloaddition rate by maintaining the copper in its catalytically active state[3].

Self-Validating Protocol: CuAAC Click Chemistry

Validation Checkpoint: The order of addition is critical. Never add ascorbic acid before the copper-ligand complex is formed, as free Cu(I) will rapidly disproportionate or damage your biomolecule[4].

  • Premix Catalyst : In a separate tube, mix CuSO₄ (final concentration 1 mM) with THPTA or BTTAA ligand (final concentration 5 mM). Incubate for 5 minutes. The 1:5 ratio ensures all copper is fully coordinated[3].

  • Prepare Reactants : Dilute your azide-functionalized protein to 1–5 mg/mL in PBS. Add a 2- to 10-fold molar excess of your alkyne-probe (e.g., Alkyne-Fluorophore).

  • Combine : Add the CuSO₄/THPTA premix to the protein-alkyne solution.

  • Initiate Reaction : Add freshly prepared Sodium Ascorbate (final concentration 10 mM) to the mixture to reduce Cu(II) to Cu(I) and initiate the click reaction[4].

  • Incubate : Allow the reaction to proceed for 1–2 hours at room temperature, protected from light[5].

  • Purify : Remove the copper catalyst and unreacted alkyne via dialysis or a desalting column.

Troubleshooting FAQ

Troubleshooting Start Issue: Low CuAAC Yield Q1 Is Cu(I) oxidizing to Cu(II)? Start->Q1 Q2 Is the catalyst poisoned? Start->Q2 Q3 Is the azide degraded? Start->Q3 A1 Add fresh Sodium Ascorbate Q1->A1 A2 Use THPTA ligand (5:1 ratio) Q2->A2 A3 Check pH and storage temp Q3->A3

Diagnostic logic tree for troubleshooting low CuAAC click chemistry yields.

Q: My click reaction failed completely. I used standard PBS buffer. What went wrong? A: Check your buffer additives. If your buffer contains chelating agents like EDTA or EGTA, they will strip the copper from your ligand and halt the reaction. Similarly, high concentrations of chloride ions or Tris buffer can sequester copper[4]. Solution: Perform the reaction in strict HEPES or phosphate buffers devoid of chelators.

Q: The solution turned brown/yellow upon adding sodium ascorbate. Is this normal? A: No. A brown or yellow color indicates that the sodium ascorbate has oxidized (often due to being prepared in advance or stored improperly) and is failing to maintain the Cu(I) state. Solution: Sodium ascorbate solutions must be prepared fresh in ultrapure water immediately before use[4].

Quantitative Data: Optimal Reaction Parameters

To ensure reproducibility, adhere to the following validated stoichiometric ratios and environmental conditions:

ParameterStep 1: Amine Conjugation (EDC/NHS)Step 2: CuAAC Click Chemistry
Optimal pH Activation: 4.5–6.0 | Conjugation: 7.2–8.07.0–7.5 (Avoid acidic conditions)
Buffer System MES (Activation) / PBS (Conjugation)PBS or HEPES (No EDTA/Tris)
Linker/Probe Excess 20x to 50x molar excess of Azido Acid2x to 10x molar excess of Alkyne
Catalyst Ratio 1.5x EDC/NHS relative to Azido Acid1:5 ratio of CuSO₄ to THPTA/BTTAA
Reducing Agent N/A10x molar excess relative to CuSO₄
Incubation Time 2 hours at RT (or overnight at 4°C)1 to 2 hours at RT
Expected Yield 60% – 85% (Protein dependent)> 90% (Highly efficient)

References

  • Auxiliary Cu(I) Click Reagents Jena Bioscience URL:[Link]

  • CuAAC Cell Reaction Buffer Kit (BTTAA based), RNA synthesis monitoring Jena Bioscience URL: [Link]

  • Taxonomic and mechanistic insights into gut microbiota bioaccumulation of entacapone using bioorthogonal drug labelling Semantic Scholar URL:[Link]

Sources

Technical Support Center: Troubleshooting & Optimizing Metabolic Labeling with 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic challenges of using 2-Azido-3-ethoxypropanoic acid (CAS 116847-36-0) in metabolic labeling workflows.

Unlike standard azido-sugars used for glycoengineering[1], this short-chain azido-carboxylic acid serves as a specialized bioorthogonal probe. It is typically utilized to study acyl-CoA-dependent pathways (such as protein propionylation) or short-chain fatty acid (SCFA) metabolism. Because it competes with endogenous metabolites, achieving high signal-to-noise ratios requires precise optimization of cellular uptake, enzymatic incorporation, and click chemistry detection.

Part 1: Core Principles & Workflow

To successfully troubleshoot, you must first understand the causality of the labeling process. 2-Azido-3-ethoxypropanoic acid must cross the cell membrane and be metabolically activated into a CoA-thioester by endogenous acyl-CoA synthetases. The presence of the ethoxy group at the beta-position introduces steric bulk, which alters its Vmax​/Km​ kinetics relative to natural substrates. Once incorporated into the target biomolecule, the terminal azide acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1].

Workflow A 2-Azido-3-ethoxypropanoic acid (Media Supplement) B Cellular Uptake & Metabolic Activation (CoA-thioester) A->B Incubation (12-48h) C Incorporation into Target (e.g., PTMs / Lipids) B->C Endogenous Enzymes D Bioorthogonal Click Chemistry (CuAAC or SPAAC) C->D Cell Lysis / Fixation E Detection / Enrichment (Fluorophore or Biotin) D->E Probe Addition

Figure 1: Metabolic incorporation and bioorthogonal detection workflow for the azido-acid probe.

Part 2: Troubleshooting FAQs

Q1: Why is my labeling efficiency low despite using high probe concentrations (>100 µM)?

  • Causality: High concentrations of unnatural azido-acids can saturate cellular uptake transporters and cause feedback inhibition of endogenous acyl-CoA synthetases. Furthermore, high concentrations of metabolic azido-probes have been shown to reduce cellular glycolytic flux, alter mitochondrial membrane potential ( ΔΨm​ ), and decrease cell proliferation[2].

  • Solution: Perform a dose-response optimization. Paradoxically, lower concentrations (10–50 µM) often yield better signal-to-noise ratios because they maintain cell viability and normal metabolic flux[2]. Additionally, briefly starving cells of endogenous SCFAs (e.g., using dialyzed FBS for 12 hours prior to the pulse) reduces competition for the synthetase enzymes.

Q2: I am observing high background fluorescence in my negative control (cells not fed the azido-acid). How do I fix this?

  • Causality: This is a hallmark of unreacted click reagents. In SPAAC reactions, hydrophobic cyclooctynes (e.g., DBCO) can intercalate into lipid bilayers or bind non-specifically to hydrophobic protein pockets, surviving standard wash steps[3].

  • Solution: Implement a chemical "scavenger" step. After the click reaction, add 1 mM of a highly soluble, small azide (like azido-acetic acid) to quench unreacted DBCO before downstream washing[3]. Alternatively, switch to a more hydrophilic probe like sulfo-DBCO.

Q3: My cells show altered morphology and signs of apoptosis post-click reaction. Is the 2-Azido-3-ethoxypropanoic acid toxic?

  • Causality: While the azido-acid itself can cause mild metabolic shifts at high doses[2], acute toxicity during the detection phase is almost always caused by the Cu(I) catalyst used in CuAAC. Copper generates reactive oxygen species (ROS) that aggressively damage DNA and lipid membranes[3].

  • Solution: If live-cell labeling is required, abandon CuAAC and use copper-free SPAAC[4]. If CuAAC is strictly necessary for your downstream proteomics, limit Cu(I) exposure to <1 hour and use a biocompatible accelerating ligand like THPTA at a 5:1 ratio to copper[5].

Troubleshooting Start Issue: Low Signal / High Background Check1 Is cell viability <80%? Start->Check1 Tox Reduce Dose (10-50 µM) or Check Cu(I) Toxicity Check1->Tox Yes Check2 Is background high in control? Check1->Check2 No Wash Increase Wash Stringency & Use DBCO Scavenger Check2->Wash Yes Opt Optimize Click Reaction (Increase DBCO Ratio) Check2->Opt No

Figure 2: Decision tree for troubleshooting low signal or high background in metabolic labeling.

Part 3: Quantitative Optimization Data

To ensure reproducible results, transition your protocols from standard "one-size-fits-all" parameters to the optimized conditions outlined below.

ParameterSuboptimal / StandardOptimized (Self-Validating)Mechanistic Rationale
Probe Concentration 100 - 200 µM10 - 50 µMPrevents metabolic toxicity and enzymatic feedback inhibition[2].
Media Preparation Standard FBSDialyzed FBS (Pre-pulse)Depletes endogenous competing short-chain fatty acids.
Click Chemistry CuAAC (Standard)SPAAC (DBCO)Eliminates Cu(I)-induced ROS toxicity, preserving sample integrity[3].
Negative Control Omit ProbeOmit Probe + DBCO QuenchValidates that the signal is not from hydrophobic intercalation[3].
Competition Control None10x Excess PropionateProves incorporation is strictly enzyme-dependent (Trustworthiness).
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating starvation, precise dosing, and chemical quenching, you eliminate the most common false-positive and false-negative artifacts.

Step 1: Metabolic Starvation & Pulse

  • Plate target cells to 70% confluency. Wash twice with warm PBS.

  • Pre-incubate cells in media containing dialyzed FBS for 12 hours to deplete endogenous short-chain fatty acids.

  • Add 2-Azido-3-ethoxypropanoic acid to a final concentration of 20 µM[2].

  • Self-Validation: Prepare a parallel "Competition Control" well containing 20 µM azido-acid + 200 µM sodium propionate.

  • Incubate for 24-48 hours under standard conditions.

Step 2: Harvest and Lysis

  • Wash cells 3x with ice-cold PBS to remove unincorporated extracellular probe.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates. Normalize protein concentration to 1-2 mg/mL using a BCA assay.

Step 3: Bioorthogonal Ligation (SPAAC)

  • Add DBCO-Fluorophore or DBCO-Biotin to the normalized lysate at a final concentration of 50 µM[6].

  • Incubate at room temperature for 2 hours in the dark with gentle agitation.

Step 4: Quenching & Validation

  • Critical Step: Add 1 mM free azido-acetic acid to the reaction mixture for 15 minutes. This quenches unreacted DBCO, preventing non-specific hydrophobic interactions during downstream processing[3].

  • Precipitate proteins using chloroform/methanol extraction to remove all small-molecule contaminants.

  • Resuspend the pellet and proceed to SDS-PAGE (for fluorescence) or streptavidin enrichment (for biotin).

References
  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology Source: Molecules (MDPI) URL:[Link]

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking Source: Theranostics URL:[Link]

Sources

Technical Support Center: Preventing Degradation of 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of 2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) in solution.

While α-azido acids are incredibly versatile building blocks for Solid-Phase Peptide Synthesis (SPPS) and click chemistry, their unique electronic structure makes them highly susceptible to racemization, unexpected reduction, and thermal decomposition. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Section 1: Mechanistic Overview of Degradation

Understanding the causality behind degradation is the first step in preventing it. The azide moiety acts as a pseudohalogenide, exerting a strong electron-withdrawing effect that significantly increases the acidity of the adjacent α-proton. Furthermore, the azide group is a high-energy functional group sensitive to specific redox and pH environments.

Degradation A 2-Azido-3-ethoxypropanoic acid B Racemized Product A->B Strong Base (DIPEA) C Amine Derivative A->C Phosphines/DTT D Nitrene / N2 Loss A->D Heat (>50°C) / UV E Hydrazoic Acid (HN3) A->E Strong Acid (pH < 4)

Fig 1. Primary degradation pathways of 2-Azido-3-ethoxypropanoic acid in solution.

Quantitative Stability Parameters

To maintain structural and stereochemical integrity, adhere strictly to the operational boundaries outlined below.

Table 1: Stability Parameters for 2-Azido-3-ethoxypropanoic Acid

ParameterSafe Operating RangeDegradation TriggerMechanistic Consequence
Temperature ≤ 25°C (Store at -20°C)> 50°CThermal decomposition via loss of N₂ gas, forming a highly reactive nitrene intermediate.
pH Range pH 4.0 – 9.0pH < 4.0Protonation of the azide anion to form hydrazoic acid (HN₃), which is volatile and highly explosive ([1]).
Base Selection Non-nucleophilic (e.g., Collidine)DIPEA / TEA / NaOHα-proton abstraction leading to enolate formation and subsequent stereocenter racemization ([2]).
Redox Environment Oxidizing / NeutralPhosphines / DTTNucleophilic attack on the terminal nitrogen (Staudinger reduction) yielding a primary amine ([3]).

Section 2: Troubleshooting & FAQs

Q1: My LC-MS data shows that my 2-Azido-3-ethoxypropanoic acid has completely racemized during peptide coupling. Why did this happen, and how do I prevent it? A1: This is the most common issue encountered with α-azido acids. The α-proton is highly acidic due to the combined electron-withdrawing inductive effects (-I) of the azide group and the carboxylate. When you use a standard, relatively strong base like N,N-Diisopropylethylamine (DIPEA) alongside coupling agents like HATU, the base rapidly abstracts the α-proton. This forms a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to high levels of racemization. Solution: Substitute DIPEA with a weaker, non-nucleophilic base such as 2,4,6-trimethylpyridine (Collidine) . Collidine provides sufficient basicity to drive the coupling reaction without ionizing the α-proton ([2]).

Q2: I am observing a mass shift of -26 Da (loss of N₂ and addition of two protons). What is causing my azide to convert to an amine? A2: Your compound is undergoing an unintended Staudinger reduction . If your reaction mixture or biological buffer contains phosphines (e.g., TCEP, PPh₃) or dithiothreitol (DTT), these reagents will nucleophilically attack the terminal nitrogen of the azide. This forms a phosphazide intermediate that expels nitrogen gas (N₂) to form an aza-ylide, which subsequently hydrolyzes in the presence of trace water to form a primary amine ([2],[3]). Solution: Completely eliminate phosphines and DTT from your buffers. If a reducing environment is strictly required for other parts of your assay, evaluate the use of milder, non-thiol/non-phosphine reducing agents, though azides generally exhibit poor stability in reducing conditions.

Q3: Can I use standard acidic workup procedures (e.g., 1M HCl washes) to isolate the compound? A3: Absolutely not. Exposing organic azides to strong acids (pH < 4) protonates the azide group, generating hydrazoic acid (HN₃). HN₃ is not only highly toxic (comparable to hydrogen cyanide) but also severely explosive and volatile ([1]). Solution: Always buffer your aqueous workups. Use mildly acidic buffers (e.g., 5% citric acid or saturated NH₄Cl) to maintain the pH strictly between 4.0 and 6.0 during extractions.

Q4: How should I store my stock solutions to prevent long-term degradation? A4: Azides are sensitive to both heat and ultraviolet light, which trigger the extrusion of N₂ gas and the formation of reactive nitrenes. Solution: Store stock solutions in anhydrous solvents (like dry DMF or DMSO) in amber glass vials at -20°C . Never store azide solutions in metal containers or use metal spatulas, as heavy metals (Cu, Pb, Ag) can react to form shock-sensitive metal azides ([1]).

Section 3: Validated Experimental Protocols

The following protocol is designed as a self-validating system to ensure the racemization-free coupling of 2-Azido-3-ethoxypropanoic acid to a primary amine or resin.

Protocol Step1 1. Dissolve Azido Acid in dry DMF (0°C) Step2 2. Add Collidine (Non-nucleophilic base) Step1->Step2 Step3 3. Add Coupling Agent (e.g., HATU) Step2->Step3 Step4 4. Introduce Amine Maintain < 25°C Step3->Step4 Step5 5. Aqueous Workup (pH 5-8 buffer) Step4->Step5

Fig 2. Step-by-step workflow for the racemization-free coupling of alpha-azido acids.

Protocol: Racemization-Free Amide Coupling

Objective: Couple 2-Azido-3-ethoxypropanoic acid to a primary amine without compromising the α-stereocenter or degrading the azide moiety.

Step 1: Preparation & Chilling

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 1.0 equivalent of 2-Azido-3-ethoxypropanoic acid in anhydrous DMF (0.1 M concentration).

  • Submerge the flask in an ice bath to bring the internal temperature to 0°C. Self-Validation Check: Ensure the solution is perfectly clear. Any yellowing indicates premature thermal/photochemical degradation to a nitrene.

Step 2: Base Addition

  • Add 3.0 equivalents of Collidine (2,4,6-trimethylpyridine) dropwise. Do not use DIPEA or TEA ([2]).

Step 3: Activation

  • Add 1.1 equivalents of HATU (or DIC/Oxyma for completely racemization-free SPPS).

  • Stir at 0°C for exactly 5 minutes to allow the active ester to form.

Step 4: Amine Introduction

  • Add 1.0 equivalent of the target primary amine (or introduce the activated mixture to your SPPS resin).

  • Allow the reaction to slowly warm to room temperature (maximum 25°C). Self-Validation Check: Monitor the internal temperature with a probe. Exceeding 25°C increases the risk of both racemization and thermal degradation.

Step 5: Safe Aqueous Workup

  • Quench the reaction by diluting with ethyl acetate and washing with a saturated aqueous solution of NH₄Cl. Self-Validation Check: Before separating the layers, spot the aqueous phase onto pH paper. The pH must read between 5.0 and 8.0. If it is below 4.0, immediately neutralize with saturated NaHCO₃ to prevent the generation of explosive hydrazoic acid ([1]).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30°C).

References

1.[2] Title: ALPHA AZIDO - Analogs of Amino Acids Source: Iris Biotech GmbH URL: [Link]

3.[3] Title: α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry Source: ResearchGate URL: [Link]

Sources

Troubleshooting poor incorporation of 2-Azido-3-ethoxypropanoic acid in cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and molecular biologists push the boundaries of bioorthogonal chemistry, probe selection becomes the most critical variable in experimental design.

If you are experiencing low or nonexistent signal after attempting to metabolically label cells with 2-Azido-3-ethoxypropanoic acid , you are encountering a fundamental biochemical bottleneck. This guide provides a mechanistic root-cause analysis, actionable troubleshooting steps, and validated alternative protocols to rescue your experiment.

Root Cause Analysis: The Chemistry vs. Biology Mismatch

Many researchers transition from standard commercial click-chemistry kits to custom probes without accounting for the strict topological requirements of endogenous enzymes. The failure of 2-Azido-3-ethoxypropanoic acid in live-cell metabolic labeling is not due to poor cell culture technique or failed CuAAC (click) chemistry, but rather a structural incompatibility with cellular machinery .

2-Azido-3-ethoxypropanoic acid is an α -azido acid . It possesses an azide group (-N₃) at the alpha-carbon position instead of the standard primary amine (-NH₂).

  • Failure in Protein Synthesis: To be incorporated into a nascent protein, a molecule must first be recognized and charged onto a transfer RNA (tRNA) by an aminoacyl-tRNA synthetase. This enzyme requires the α -amino group to form a critical ester bond. Because 2-Azido-3-ethoxypropanoic acid lacks this amine, it is completely rejected by the translational machinery and cannot be incorporated into the proteome[1].

  • Failure in Lipid Modification: If you intended to use this as a short-chain fatty acid analog for lipid labeling, the steric bulk and strong electron-withdrawing nature of the α -azide prevent activation by acyl-CoA synthetases, halting thioesterification.

Bottleneck cluster_0 Correct Probe (AHA) cluster_1 Incorrect Probe aha Azidohomoalanine (α-Amino Acid) trna1 Methionyl-tRNA Synthetase aha->trna1 Charged ribo Ribosomal Translation trna1->ribo Met-tRNA analog prot Azide-Tagged Proteome ribo->prot Incorporation azido 2-Azido-3-ethoxypropanoic Acid (α-Azido Acid) trna2 Aminoacyl-tRNA Synthetase azido->trna2 Rejected fail Translation Halted (No α-Amine) trna2->fail

Fig 1. Mechanistic bottleneck preventing α-azido acid incorporation during translation.

Frequently Asked Questions (FAQs)

Q1: I incubated my cells with 2-Azido-3-ethoxypropanoic acid for 4 hours, but my CuAAC fluorescence is indistinguishable from the background. Can I increase the concentration? A1: Increasing the concentration will not help. The probe lacks the chemical handle ( α -amine) required for biological incorporation. Any background signal you see is likely due to non-specific binding of the fluorophore or incomplete washing, not true metabolic labeling.

Q2: What is the actual intended use of 2-Azido-3-ethoxypropanoic acid? A2: It is a specialized building block for in vitro Solid-Phase Peptide Synthesis (SPPS). α -Azido acids are used in SPPS because they do not require Fmoc protection, allowing chemists to bypass piperidine deprotection steps that might cause side reactions (like diketopiperazine formation) in difficult peptide sequences[2].

Q3: My goal is to incorporate the unnatural amino acid O-ethylserine into my cells. Can I use this probe? A3: Not directly. 2-Azido-3-ethoxypropanoic acid is the α -azido precursor to O-ethylserine. To use it in live cells, you must first chemically reduce the azide to an amine in vitro (e.g., via Staudinger reduction). However, even the reduced α -amino acid will likely require an engineered orthogonal tRNA/synthetase pair for ribosomal incorporation, as endogenous synthetases generally reject O-alkylated serines.

Q4: What probes should I use for general metabolic labeling of newly synthesized proteins? A4: You should use Azidohomoalanine (AHA) or Homopropargylglycine (HPG) . These are true α -amino acids that act as methionine surrogates. The endogenous methionyl-tRNA synthetase readily accepts them, allowing robust, proteome-wide labeling[1].

Quantitative Probe Comparison

To select the correct bioorthogonal probe, you must match the chemical class to your target biological pathway.

ProbeChemical ClassTarget MacromoleculeCellular PermeabilityIncorporation MechanismTypical In Vivo Efficiency
2-Azido-3-ethoxypropanoic Acid α -Azido AcidNone (Incompatible)Low-ModerateN/A (Fails tRNA charging)0%
Azidohomoalanine (AHA) α -Amino AcidProteins (Nascent)HighMethionyl-tRNA SynthetaseHigh (Replaces Met)
Palmitic Acid Azide Azido-Fatty AcidLipids (Palmitoylation)HighAcyl-CoA SynthetaseModerate-High
Ac₄ManNAz Azido-SugarGlycans (Cell Surface)High (due to acetylation)Sialic Acid BiosynthesisHigh

Validated Experimental Protocols

To rescue your experiment, pivot to the appropriate methodology based on your true objective. Below are self-validating protocols for both in vivo protein labeling and in vitro peptide synthesis.

Protocol A: Correct Metabolic Labeling of Proteins using AHA (BONCAT)

Use this protocol if your goal is to label and visualize newly synthesized proteins in live cells[3].

Causality Note: This protocol relies on methionine starvation. Endogenous methionine has a higher affinity for the synthetase than AHA. Depleting the intracellular methionine pool is an absolute requirement to force the cells to utilize the AHA probe.

  • Methionine Depletion: Wash adherent cells (e.g., HeLa or HEK293) twice with warm PBS. Add Methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate at 37°C for 30 minutes.

  • Pulse Labeling: Add AHA to the media at a final concentration of 1–4 mM. Incubate for 1 to 4 hours depending on the desired labeling depth.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to halt metabolism. Lyse cells in RIPA buffer containing 1x Protease Inhibitor Cocktail. Sonicate and clear the lysate by centrifugation (14,000 x g, 15 min).

  • CuAAC Click Reaction: To 50 µg of protein lysate, add the following strictly in order:

    • Alkyne-Fluorophore (e.g., AlexaFluor 488-alkyne): 50 µM final

    • THPTA ligand: 100 µM final (Causality: Stabilizes Cu(I) and prevents ROS-mediated protein degradation).

    • CuSO₄: 1 mM final

    • Sodium Ascorbate (freshly prepared): 2.5 mM final (Causality: Reduces inactive Cu(II) to the active catalytic Cu(I) state).

    • Incubate in the dark at room temperature for 1 hour.

  • Self-Validation Step: Run the lysate on an SDS-PAGE gel. Before staining, image the gel on a fluorescence scanner. You should see a broad smear of fluorescent bands representing the diverse newly synthesized proteome. Subsequently, stain with Coomassie Blue to verify equal total protein loading.

Workflow step1 1. Methionine Starvation Deplete endogenous Met pool (30 min) step2 2. Pulse Labeling Incubate cells with AHA (1-4 hrs) step1->step2 step3 3. Cell Lysis & Harvest Denature proteins, inhibit proteases step2->step3 step4 4. CuAAC Click Chemistry React with Alkyne-Fluorophore + Cu(I) step3->step4 step5 5. Validation SDS-PAGE In-Gel Fluorescence vs. Coomassie step4->step5

Fig 2. Validated workflow for metabolic labeling of proteins using Azidohomoalanine (AHA).
Protocol B: Correct Utilization of 2-Azido-3-ethoxypropanoic Acid in SPPS

Use this protocol if your goal is to synthesize a custom peptide containing O-ethylserine without using Fmoc-protected derivatives[2].

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Dissolve 3 equivalents of 2-Azido-3-ethoxypropanoic acid and 3 eq of HATU in DMF. Add 6 eq of DIPEA. Add the activated mixture to the resin and agitate for 1 hour.

  • Washing: Wash the resin 5x with DMF and 5x with Dichloromethane (DCM).

  • On-Resin Reduction: To continue peptide elongation, the α -azide must be converted to an amine. Treat the resin with 1 M Dithiothreitol (DTT) and 0.5 M DIPEA in DMF for 2 hours at room temperature. (Causality: DTT reduces the azide to a primary amine, unveiling the N-terminus for the subsequent amino acid coupling).

  • Validation: Perform a Kaiser test. A positive (blue) result confirms the successful reduction of the azide to a primary amine, indicating readiness for the next coupling cycle.

References

  • Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. PubMed. 1

  • Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. PubMed. 3

  • O'Flaherty, et al. (2012). α -Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. ResearchGate. 2

Sources

Technical Support Center: Optimizing the Staudinger Ligation of 2-Azido-3-ethoxypropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Staudinger ligation, with a specific focus on reactions involving 2-Azido-3-ethoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve optimal results in your experiments.

Troubleshooting Guide: Enhancing Reaction Rates and Yields

This section addresses common issues encountered during the Staudinger ligation of 2-Azido-3-ethoxypropanoic acid, providing explanations for the underlying causes and actionable solutions.

Question: My Staudinger ligation with 2-Azido-3-ethoxypropanoic acid is proceeding very slowly or has stalled. What are the likely causes and how can I accelerate the reaction?

Answer:

A sluggish Staudinger ligation can be attributed to several factors, primarily related to the choice of reagents and reaction conditions. Let's break down the potential causes and solutions:

  • Suboptimal Phosphine Reagent: The nucleophilicity of the phosphine is a critical determinant of the reaction rate. The initial step, the nucleophilic attack of the phosphine on the azide, is often the rate-determining step.[1][2][3][4]

    • Insight: Triphenylphosphine (TPP) is a common choice, but its reactivity can be modest. Phosphines with electron-donating substituents on the aryl rings will be more nucleophilic and can significantly increase the reaction rate.[5][6]

    • Solution: Consider using triarylphosphines with electron-donating groups, such as methoxy groups (e.g., tri(p-methoxyphenyl)phosphine). For traceless Staudinger ligations, specialized phosphinothiols are employed to facilitate the intramolecular rearrangement that forms the amide bond.[6][7] The choice of phosphine is paramount for efficiency.

  • Inappropriate Solvent: The polarity of the solvent plays a crucial role in stabilizing the charged intermediates and transition states of the Staudinger ligation.

    • Insight: The reaction generally proceeds faster in polar, protic solvents which can stabilize the phosphazide intermediate.[5]

    • Solution: If you are using a nonpolar solvent like THF or toluene, consider switching to or adding a polar solvent such as acetonitrile, methanol, or water. For many bioconjugation applications, aqueous buffers are used.[8][9][10] The solubility of your specific 2-Azido-3-ethoxypropanoic acid derivative and the phosphine reagent must be taken into account. A co-solvent system (e.g., DMF/water) can be an effective compromise.[11]

  • Low Reagent Concentration: The Staudinger ligation is a bimolecular reaction, and its rate is dependent on the concentration of both the azide and the phosphine.

    • Solution: Increasing the concentration of the reactants can lead to a faster reaction. However, be mindful of potential solubility issues and the increased likelihood of side reactions at very high concentrations.

  • Temperature: While Staudinger ligations are typically performed at room temperature, gentle heating can sometimes accelerate a slow reaction.

    • Caution: Exercise caution when heating reactions involving azides, as they can be thermally unstable. Before increasing the temperature, it is advisable to perform a small-scale test to assess the stability of your starting material and product.

Question: I am observing low yields of my desired amide product. What are the potential side reactions and how can I minimize them?

Answer:

Low yields in a Staudinger ligation often point to the occurrence of side reactions. The primary competing pathway is the classic Staudinger reduction, which leads to the formation of an amine instead of the desired amide.

  • Hydrolysis of the Aza-ylide Intermediate: The key intermediate in the Staudinger ligation is the aza-ylide. In the presence of water, this intermediate can be hydrolyzed to form a primary amine and the corresponding phosphine oxide, which is the classic Staudinger reduction pathway.[9]

    • Insight: For a successful ligation, the intramolecular cyclization and rearrangement of the aza-ylide to form the amide bond must be faster than its hydrolysis.

    • Solution for Traceless Staudinger Ligation: The design of the phosphine reagent is critical. In a "traceless" Staudinger ligation, an electrophilic trap (often an ester) is positioned on the phosphine to facilitate rapid intramolecular capture of the aza-ylide.[7][9] Using a well-designed phosphinothiol reagent is crucial for high yields of the ligated product.[7]

    • Solution for Non-Traceless Ligation: If you are performing a non-traceless ligation where the phosphine oxide remains part of the final product, ensuring the intramolecular reaction is favored is key. This is largely dependent on the structure of the phosphine reagent.

  • Aza-Wittig Reaction: Under certain conditions, particularly with non-glycyl residues, an aza-Wittig reaction can occur as a side reaction, leading to the formation of a phosphonamide byproduct and reducing the yield of the desired amide.[11]

    • Insight: The electronic properties of the phosphine can influence the partitioning between the desired ligation and the aza-Wittig pathway.

    • Solution: The use of phosphinothiols with electron-donating substituents has been shown to disfavor the formation of the aza-Wittig side product, thereby increasing the yield of the amide.[6][11]

  • Steric Hindrance: The presence of the ethoxy group at the 3-position and the carboxylic acid at the 1-position of your substrate, 2-Azido-3-ethoxypropanoic acid, may introduce some steric bulk around the azide functionality.

    • Insight: Steric hindrance can slow down the initial association of the phosphine and the azide, potentially allowing more time for side reactions to occur.

    • Solution: While you cannot change the structure of your substrate, optimizing the other reaction parameters (phosphine choice, solvent, concentration) becomes even more critical to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Staudinger ligation?

The Staudinger ligation is a chemical reaction that forms an amide bond between an azide and a specifically designed phosphine.[9] The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide to form a phosphazide intermediate.

  • Nitrogen Extrusion: This intermediate loses a molecule of nitrogen gas (N₂) to form an aza-ylide.

  • Intramolecular Rearrangement: In a "traceless" Staudinger ligation, an electrophilic group (like an ester) on the phosphine reagent traps the aza-ylide in an intramolecular reaction. This leads to the formation of a new ring system which then rearranges to form a stable amide bond and a phosphine oxide byproduct.[7][9]

Q2: What is the difference between a "traceless" and a standard Staudinger ligation?

In a standard Staudinger ligation, the phosphine reagent becomes incorporated into the final product as a phosphine oxide. In a "traceless" Staudinger ligation, the phosphine reagent is designed to be expelled as a separate phosphine oxide byproduct, leaving no "trace" of the phosphine atoms in the final amide product.[9] This is highly desirable for applications like peptide and protein synthesis where the native amide bond is to be mimicked.[7]

Q3: How does the carboxylic acid group of 2-Azido-3-ethoxypropanoic acid affect the reaction?

The carboxylic acid group can influence the reaction in a few ways:

  • pH: The acidity of the carboxylic acid can affect the pH of the reaction medium, which in turn can influence the rate of aza-ylide hydrolysis. It may be necessary to use a buffer or a non-basic phosphine to avoid deprotonation and potential side reactions.

  • Solubility: The carboxylate form (deprotonated) will have significantly different solubility properties compared to the protonated carboxylic acid. This will affect your choice of solvent.

  • Protection: Depending on the subsequent steps in your synthetic route, you may need to protect the carboxylic acid group (e.g., as an ester) to prevent it from participating in unwanted side reactions.

Q4: Are there any safety precautions I should take when working with 2-Azido-3-ethoxypropanoic acid?

Yes. Organic azides are potentially explosive and should be handled with care. Avoid heating them in the absence of a solvent, and do not subject them to shock or friction. It is always best to work on a small scale initially and to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.

Experimental Protocols and Data

Protocol: General Procedure for the Staudinger Ligation of 2-Azido-3-ethoxypropanoic acid with a Phosphinothiol

This protocol provides a general starting point. Optimization of specific parameters may be required for your particular system.

Materials:

  • 2-Azido-3-ethoxypropanoic acid

  • (Diphenylphosphino)methanethiol or a derivative with electron-donating substituents

  • Anhydrous and degassed solvent (e.g., a 3:1 mixture of THF/water or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve 2-Azido-3-ethoxypropanoic acid (1 equivalent) in the chosen solvent system under an inert atmosphere.

  • Reagent Addition: To the stirred solution, add the phosphinothiol reagent (1-1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of your product. A typical work-up may involve quenching the reaction, followed by extraction and purification by column chromatography or HPLC.

Table 1: Key Parameters for Optimizing the Staudinger Ligation
ParameterRecommendationRationale
Phosphine Reagent Use phosphines with electron-donating substituents (e.g., methoxy groups). For traceless ligation, use a phosphinothiol.Increases nucleophilicity and reaction rate; minimizes side reactions.[5][6][11]
Solvent Polar, protic solvents or co-solvent systems (e.g., DMF/water, THF/water).Stabilizes polar intermediates and transition states, accelerating the reaction.[5]
Concentration Start with a concentration of 10-100 mM for each reactant.A good starting point to ensure a reasonable reaction rate without promoting side reactions.
Temperature Room temperature is typically sufficient. Gentle heating (40-50 °C) can be attempted with caution.Balances reaction rate with the thermal stability of the azide.
pH If using aqueous solutions, a pH range of 7-8 is a good starting point.Can influence the rate of aza-ylide hydrolysis.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Staudinger ligation mechanism and a troubleshooting workflow.

Staudinger_Ligation_Mechanism Azide 2-Azido-3-ethoxypropanoic acid Phosphazide Phosphazide Intermediate Azide->Phosphazide + Phosphine Phosphine Phosphinothiol Phosphine->Phosphazide AzaYlide Aza-ylide Intermediate Phosphazide->AzaYlide - N₂ CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Acyl Transfer Product Ligated Amide Product CyclicIntermediate->Product + H₂O Byproduct Phosphine Oxide CyclicIntermediate->Byproduct + H₂O N2 N₂ Gas

Caption: The mechanism of a traceless Staudinger ligation.

Troubleshooting_Workflow Start Slow or Low-Yielding Reaction CheckPhosphine Is the phosphine reagent optimal? (e.g., electron-rich, phosphinothiol) Start->CheckPhosphine ChangePhosphine Switch to a more nucleophilic phosphine reagent. CheckPhosphine->ChangePhosphine No CheckSolvent Is the solvent polar and protic? CheckPhosphine->CheckSolvent Yes ChangePhosphine->CheckSolvent ChangeSolvent Use a polar solvent or co-solvent system (e.g., DMF/H₂O). CheckSolvent->ChangeSolvent No CheckConcentration Are reactant concentrations adequate? CheckSolvent->CheckConcentration Yes ChangeSolvent->CheckConcentration IncreaseConcentration Increase reactant concentrations. CheckConcentration->IncreaseConcentration No Success Reaction Optimized CheckConcentration->Success Yes IncreaseConcentration->Success

Caption: A workflow for troubleshooting slow Staudinger ligations.

References

  • A New Way To Engineer Cells: The Staudinger Ligation. (2000, March 17). Berkeley Lab. Retrieved March 10, 2026, from [Link]

  • Staudinger Ligation. (n.d.). Creative Biolabs. Retrieved March 10, 2026, from [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9–12. [Link]

  • Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic investigation of the Staudinger ligation. Journal of the American Chemical Society, 127(8), 2686–2695. [Link]

  • Tam, A., & Raines, R. T. (2009). Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation. The Journal of organic chemistry, 74(2), 947–950. [Link]

  • Origin of problems related to Staudinger reduction in carbopeptoid syntheses. (2016). Amino Acids, 48(10), 2411–2421. [Link]

  • Staudinger ligation of alpha-azido acids retains stereochemistry. (2003). Organic letters, 5(15), 2647–2650. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction mechanism and kinetics of the traceless Staudinger ligation. Journal of the American Chemical Society, 128(27), 8820–8828. [Link]

  • Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (2019). Zeitschrift für anorganische und allgemeine Chemie, 645(22), 1334-1340. [Link]

  • DNA Conjugation by the Staudinger Ligation: New Thymidine Analogues. (2007). Synthesis, 2007(13), 2035-2041. [Link]

  • Process for the preparation of 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy) phenil] propanoic acid. (2003).
  • Staudinger Ligation of α-Azido Acids Retains Stereochemistry. (n.d.). Raines Lab. Retrieved March 10, 2026, from [Link]

  • Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. (n.d.). Raines Lab. Retrieved March 10, 2026, from [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820-8828. [Link]

  • Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. (2006). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2020). Molecules, 25(21), 5032. [Link]

  • Reaction mechanism and kinetics of the traceless Staudinger ligation. (2006). Journal of the American Chemical Society, 128(27), 8820–8828. [Link]

  • Synthesis of 2-azido-3-benzylmercapto-propionic acid methyl ester. (n.d.). PrepChem. Retrieved March 10, 2026, from [Link]

  • Synthesis method of 3-ethoxy ethyl propionate. (2021).
  • The Reactions of Bioconjugation. (2013). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Technical Support Center: Safe and Effective Handling of Azido-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling and application of azido-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet energetic molecules in their work. The following sections provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental pitfalls, and validated protocols for key laboratory procedures. Our aim is to equip you with the knowledge to work with azides safely and effectively, minimizing risks while maximizing experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent hazards and safe handling practices for azido-containing compounds.

Q1: What are the primary hazards associated with organic azides?

A1: Organic azides are energetic molecules that pose two main hazards: they can be explosive and are potentially toxic.[1] Their instability is due to the high nitrogen content and the propensity to release dinitrogen gas (N₂), which is a highly exothermic process.[2] Decomposition can be initiated by external energy sources such as heat, shock, friction, or even light.[3][4] The azide ion itself is also toxic, with a toxicity comparable to that of cyanide, and can be absorbed through the skin.[3][5]

Q2: How can I quickly assess the stability of a new organic azide I've synthesized?

A2: Two key empirical rules are widely used to predict the stability of organic azides:

  • The Carbon-to-Nitrogen (C/N) Ratio: The total number of carbon atoms in your molecule should ideally be greater than the number of nitrogen atoms. A common guideline is that the ratio of (Number of Carbons + Number of Oxygens) to the Number of Nitrogens should be ≥ 3 for the compound to be considered relatively stable for isolation and storage. Organic azides with a C/N ratio of less than 1 should never be isolated.

  • The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "dilution" to render the compound relatively safe to handle.

It's crucial to remember that these are guidelines, and the overall molecular structure, including the presence of other energetic groups ("explosophores") like nitro or peroxide groups, can significantly impact stability.[6]

Q3: What materials and reagents should I strictly avoid when working with azides?

A3: To prevent the formation of highly unstable and explosive compounds, the following should be avoided:

  • Heavy Metals and Their Salts: Metals such as copper, lead, silver, and mercury can react with azides to form highly shock-sensitive metal azides.[5][7] This is a critical consideration for laboratory equipment, including spatulas, and plumbing.[3][7]

  • Strong Acids: Azides react with strong acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[5]

  • Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can react with sodium azide to form extremely unstable and explosive di- and tri-azidomethane, respectively.[3][5]

  • Other Incompatibilities: Sodium azide can also react violently with carbon disulfide, bromine, and dimethyl sulfate.[5]

Q4: What are the recommended storage conditions for organic azides?

A4: Organic azides should be stored in a cool, dark, and well-ventilated area, away from sources of heat, light, pressure, and shock.[3] For long-term storage, refrigeration or freezing (e.g., at -18°C) is recommended, especially for less stable azides.[5] Always store them in clearly labeled containers and segregated from incompatible materials.[5]

Q5: Is it safe to purify organic azides by distillation or rotary evaporation?

A5: No. Distillation and sublimation are strongly discouraged for purifying organic azides as these methods can lead to explosive decomposition due to heating.[3][8] Similarly, concentrating azide-containing solutions by rotary evaporation has been the cause of documented explosions and should be avoided, especially for compounds with a low carbon-to-nitrogen ratio.[7] Safer purification techniques include extraction and precipitation.[3][8]

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the synthesis, purification, and reaction of azido-containing compounds.

Synthesis of Azido Compounds

Problem: Low or no yield in the synthesis of an alkyl azide from an alkyl halide and sodium azide.

Possible CauseRecommended Solution(s)
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time. Ensure the sodium azide is fully dissolved; using a polar aprotic solvent like DMSO or DMF is crucial.[9]
Side Reactions For secondary halides, elimination can be a competing reaction. Running the reaction at a lower temperature may favor the desired SN2 substitution.
Poor Solubility of Sodium Azide Use a phase-transfer catalyst to improve the solubility of sodium azide in less polar solvents.

Problem: The diazotization of an aniline to form an aryl azide is not working.

Possible CauseRecommended Solution(s)
Decomposition of the Diazonium Salt Maintain a strict temperature control between 0-5°C during the entire process.[10][11] Diazonium salts are notoriously unstable at higher temperatures.
Incomplete Diazotization Ensure a slight excess of nitrous acid is present. This can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).[10][11] Also, ensure sufficient acid (e.g., HCl) is used to prevent the diazonium salt from coupling with unreacted aniline.[10]
Precipitation of Starting Material For less soluble anilines, ensure they are fully dissolved in the acidic solution before adding sodium nitrite. The use of the aniline hydrochloride salt can improve solubility.[12]
Purification of Azido Compounds

Problem: My azide compound is decomposing during column chromatography.

Possible CauseRecommended Solution(s)
Instability on Silica Gel Silica gel can be slightly acidic and may promote the decomposition of sensitive azides. Consider neutralizing the silica gel with a suitable base (e.g., triethylamine in the eluent) before use. Alternatively, switch to a less acidic stationary phase like alumina.
Thermal Decomposition The heat generated from the solvent front on a dry-packed column can be enough to initiate decomposition. Use a slurry packing method to ensure the column remains cool.
Alternative Purification If decomposition persists, avoid chromatography. Use non-thermal methods like recrystallization from a suitable solvent system or precipitation by adding a non-solvent.[3]
"Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Problem: My click reaction has a low or inconsistent yield.

Possible CauseRecommended Solution(s)
Inactive Copper Catalyst The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[7] Ensure your solvent is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[7] Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7]
Degraded Reagents Use high-purity, freshly prepared or purchased azides and alkynes. Verify their integrity and concentration before use.[10]
Presence of Inhibitors Sodium azide used as a preservative in buffers can interfere with the reaction.[4] Ensure all buffers and solutions are free from extraneous azide ions.
Ligand Issues For reactions with sensitive biomolecules, a stabilizing ligand for the copper catalyst is often necessary. Ensure the correct ligand-to-copper ratio is used.[7]
Quenching and Disposal

Problem: I'm unsure if I have completely quenched the residual azide in my reaction mixture.

Possible CauseRecommended Solution(s)
Incomplete Reaction After quenching with nitrous acid (from sodium nitrite and acid), test for the presence of excess nitrite using starch-iodide paper. A positive test (blue-black color) indicates that all the azide has been consumed.[13]
Precipitate Formation during Quench If a precipitate forms, exercise extreme caution. It could be a highly shock-sensitive heavy metal azide.[14] Do not attempt to isolate it. Consult with your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.[14]

Section 3: Experimental Protocols

The following protocols are provided as general guidelines. Always perform a thorough risk assessment and consult relevant literature for your specific substrates and reaction conditions.

Protocol: Synthesis of Benzyl Azide from Benzyl Bromide

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure at low temperature.

Troubleshooting:

ProblemPossible Cause & Solution
Reaction is slow or incomplete Ensure the DMF is anhydrous. Water can compete as a nucleophile. Gentle heating (e.g., to 40-50°C) can be attempted with extreme caution and behind a blast shield, but room temperature is preferred for safety.
Formation of an emulsion during workup Add more brine to the separatory funnel to help break the emulsion.
Protocol: Safe Quenching of Residual Azide

This protocol describes the destruction of residual sodium azide in an aqueous solution.

Materials:

  • Aqueous solution containing sodium azide (concentration not exceeding 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • pH paper

Procedure:

  • In a three-necked flask equipped with a stirrer and an addition funnel in a fume hood, place the aqueous azide solution.

  • With stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.[7]

  • Slowly and carefully add the 20% sulfuric acid dropwise from the addition funnel. Crucially, the acid must be added after the nitrite to avoid the formation of toxic and explosive hydrazoic acid. [7] Vigorous gas evolution (N₂ and NO) will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.

  • Continue adding acid until gas evolution ceases and the solution is acidic (test with pH paper).

  • Test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that the azide has been completely destroyed.[13]

  • Neutralize the quenched solution to a pH between 6 and 9 with a suitable base (e.g., sodium bicarbonate) before disposing of it as hazardous waste.[7]

Troubleshooting:

ProblemPossible Cause & Solution
Quench reaction is too vigorous Immediately stop the addition of acid and cool the reaction flask in an ice bath. Resume acid addition at a much slower rate once the reaction has subsided.
Starch-iodide test is negative after gas evolution stops Insufficient sodium nitrite was added. Cautiously add more sodium nitrite solution, followed by more sulfuric acid until a positive test is achieved.[14]

Section 4: Quantitative Data

The thermal stability of an organic azide is a critical parameter for its safe handling. The following table provides the decomposition onset temperatures for a selection of common organic azides, primarily determined by Differential Scanning Calorimetry (DSC).

CompoundDecomposition Onset Temperature (°C)Notes
Benzyl Azide~157Decomposition temperature.[15]
Phenyl Azide~140Activation temperature for decomposition.[16]
Tosyl Azide (TsN₃)~120Explosive thermal decomposition can initiate at this temperature.[6][17]
p-Acetamidobenzenesulfonyl Azide (p-ABSA)~100Considered a safer alternative to tosyl azide.[18]
Trifluoromethanesulfonyl Azide (TfN₃)N/AHighly reactive and potentially explosive; often generated and used in situ.[19]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)~159Despite initial reports of being "intrinsically safe," it has a highly exothermic decomposition.[20]

Note: Decomposition temperatures can be influenced by heating rate and sample purity. This table should be used as a guide, and a thorough safety assessment should be performed for any new or unfamiliar azide.

Section 5: Visualizations

Diagram 1: Decision Tree for Assessing Organic Azide Stability

Caption: A decision tree to guide the initial risk assessment of an organic azide's stability.

Diagram 2: Troubleshooting Workflow for a Failed Click Chemistry Reaction

Click_Chemistry_Troubleshooting start Start: Low/No Click Product check_reagents 1. Verify Reagent Integrity - Fresh Azide & Alkyne? - Correct Concentrations? start->check_reagents check_catalyst 2. Assess Catalyst System - Freshly prepared Na-Ascorbate? - Deoxygenated Solvent? - Correct Ligand Ratio? check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Use fresh, high-purity reagents. - Verify concentrations. check_reagents->solution_reagents Issue Found check_conditions 3. Evaluate Reaction Conditions - Optimal Solvent? - Appropriate Temperature & Time? check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Degas solvent thoroughly. - Use fresh reducing agent. - Optimize ligand concentration. check_catalyst->solution_catalyst Issue Found check_workup 4. Review Purification - Product lost during workup? - Emulsion formation? check_conditions->check_workup Conditions OK solution_conditions Solution: - Test different solvent systems. - Increase reaction time or gently warm (with caution). check_conditions->solution_conditions Issue Found solution_workup Solution: - Check aqueous layers for product. - Use brine to break emulsions. check_workup->solution_workup Issue Found

Caption: A systematic workflow for troubleshooting low yields in CuAAC "click" chemistry reactions.

Diagram 3: Safe Azide Quenching Workflow

Safe_Azide_Quenching start Start: Quench Residual Azide add_nitrite 1. Add Sodium Nitrite Solution (1.5g NaNO₂ per 1g NaN₃) start->add_nitrite add_acid 2. SLOWLY Add Sulfuric Acid (Control gas evolution) add_nitrite->add_acid check_acidic 3. Test for Acidity (pH paper) add_acid->check_acidic check_excess_nitrite 4. Test for Excess Nitrite (Starch-Iodide Paper) check_acidic->check_excess_nitrite is_test_positive Blue-black color? check_excess_nitrite->is_test_positive quench_complete Quench Complete is_test_positive->quench_complete Yes add_more_reagents Add more NaNO₂ then H₂SO₄ is_test_positive->add_more_reagents No neutralize 5. Neutralize Solution (pH 6-9) quench_complete->neutralize add_more_reagents->add_acid dispose Dispose as Hazardous Waste neutralize->dispose

Caption: A step-by-step workflow for the safe and complete quenching of residual azide in a reaction mixture.

References

Sources

Technical Support Center: Optimizing Fluorescence Imaging with 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific nuances of bioorthogonal labeling using 2-Azido-3-ethoxypropanoic acid . This bifunctional linker—featuring a terminal azide for click chemistry and a carboxylic acid for amine derivatization—incorporates a critical ethoxy ether linkage. This structural feature is the mechanistic key to overcoming one of the most persistent challenges in fluorescence imaging: high background signal caused by non-specific probe retention.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-Azido-3-ethoxypropanoic acid yield lower background fluorescence compared to standard alkyl azides? Causality: Standard aliphatic linkers (e.g., azidobutanoic acid) are highly hydrophobic and prone to non-specific partitioning into lipid bilayers or hydrophobic protein pockets. The ether oxygen in 2-Azido-3-ethoxypropanoic acid acts as a "mini-PEG" linker. This increases the hydrophilicity of the bioconjugate, significantly reducing non-specific hydrophobic trapping and allowing unreacted probes to be easily washed away during post-labeling steps 1.

Q2: How does the choice of copper catalyst ligand affect background signal during the click reaction? Causality: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires Cu(I). Free copper can generate Reactive Oxygen Species (ROS) via the Fenton reaction, leading to cellular autofluorescence, protein cross-linking, and oxidative damage. Using water-soluble, accelerating ligands like THPTA or BTTAA coordinates the Cu(I), accelerating the click reaction while shielding the biological environment from ROS, thereby preserving the signal-to-noise ratio 2.

Q3: My signal-to-noise ratio is still poor despite using this hydrophilic linker. Is the alkyne-fluorophore to blame? Causality: Yes, the inherent charge and lipophilicity of the fluorophore matter immensely. Coupling 2-Azido-3-ethoxypropanoic acid with highly hydrophobic or positively charged fluorophores (like certain cyanine dyes) can negate the linker's hydrophilic advantage, driving the probe into intracellular organelles. Always pair this linker with neutral, zwitterionic, or sulfonated alkyne-fluorophores to maintain overall probe hydrophilicity 3.

Part 2: Diagnostic Data & Troubleshooting Matrix

When background fluorescence obscures your target, use the following quantitative metrics to diagnose and resolve the root cause.

IssueDiagnostic MetricRoot CauseCorrective Action
High Diffuse Background Signal-to-Noise Ratio (SNR) < 3:1Non-specific hydrophobic trapping of the alkyne-fluorophore.Ensure 0.1% Tween-20 or Triton X-100 in wash buffers; titrate alkyne-fluorophore down to 1–5 µM.
Punctate Background Fluorescence observed in the "No-Azide" controlAggregation/precipitation of the alkyne-fluorophore in aqueous buffer.Centrifuge fluorophore stock at 10,000 x g for 5 mins before use; add 5% DMSO to the reaction buffer.
Cellular Autofluorescence Elevated signal in the "No-Fluorophore" controlCopper-induced ROS damage altering cellular autofluorescence profiles.Increase THPTA:Cu ratio to 5:1; limit CuAAC reaction time to a maximum of 30 minutes.
Low Specific Signal Target fluorescence intensity < 2x over backgroundInefficient NHS-ester activation or rapid hydrolysis of the azide linker.Prepare EDC/NHS fresh immediately before use; ensure labeling buffer is amine-free (avoid Tris).

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every experiment must include specific controls to isolate variables.

Protocol A: Amine Derivatization with 2-Azido-3-ethoxypropanoic Acid

Causality: This step converts the stable carboxylic acid of the linker into an amine-reactive NHS ester, which then forms a stable amide bond with primary amines (lysines) on your target protein.

  • Activation: Dissolve 2-Azido-3-ethoxypropanoic acid (10 mM) in anhydrous DMSO. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Incubate for 30 minutes at room temperature to form the active ester.

  • Buffer Exchange: Ensure your target protein is in an amine-free buffer (e.g., 1X PBS, pH 7.4). Do not use Tris or glycine buffers, as they will quench the NHS ester.

  • Conjugation: Add the activated azide linker to the protein at a 10:1 molar excess. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted linker using a Zeba spin desalting column or dialysis.

Protocol B: CuAAC Click Labeling with Alkyne-Fluorophore

Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. The THPTA ligand stabilizes Cu(I) to prevent ROS generation, while the ethoxy linker ensures unreacted fluorophores can be washed away.

  • Reaction Cocktail Preparation: In a separate tube, mix the following sequentially (order is critical to prevent copper precipitation):

    • 100 µM THPTA ligand

    • 20 µM CuSO₄

    • Incubate for 5 minutes to allow the Cu-THPTA complex to form.

  • System Validation Controls: Set up three parallel reactions:

    • Test Sample: Azide-protein + Alkyne-Fluorophore + Cu Cocktail.

    • Control 1 (No-Azide): Unmodified protein + Alkyne-Fluorophore + Cu Cocktail (Validates that background is not from fluorophore stickiness).

    • Control 2 (No-Fluorophore): Azide-protein + Cu Cocktail (Validates that background is not from Cu-induced autofluorescence).

  • Click Reaction: Add 5 µM Alkyne-Fluorophore to your protein samples, followed by the Cu-THPTA cocktail. Finally, add 2.5 mM Sodium Ascorbate (prepared fresh) to initiate the reaction.

  • Incubation: React for 30 minutes at room temperature in the dark.

  • Stringent Washing: Wash the samples three times (5 minutes each) with PBS containing 0.1% Tween-20 and 1% BSA. Causality: Tween-20 disrupts weak hydrophobic interactions, while BSA blocks non-specific binding sites.

Part 4: Workflow & Mechanistic Visualizations

G A Target Biomolecule (Amine-bearing) C Azide-Tagged Biomolecule A->C Amidation B 2-Azido-3-ethoxypropanoic acid (NHS-Activated) B->C E Fluorescent Conjugate (Ready for Imaging) C->E CuAAC Click D Alkyne-Fluorophore + Cu(I) / THPTA D->E

Workflow: Amine derivatization and CuAAC click labeling.

G Start Azide Linker Selection Hydrophobic Aliphatic Linker (e.g., Azidobutanoic acid) Start->Hydrophobic Hydrophilic 2-Azido-3-ethoxypropanoic acid (Ether/PEG-like Linker) Start->Hydrophilic Trap Non-specific trapping in lipid bilayers/proteins Hydrophobic->Trap Wash High water solubility facilitates rapid washout Hydrophilic->Wash HighBG High Background Signal (Low Contrast) Trap->HighBG LowBG Low Background Signal (High Contrast) Wash->LowBG

Mechanistic comparison of linker hydrophilicity on background signal.

Part 5: References

  • The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. National Institutes of Health (PMC). Available at:

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. National Institutes of Health (PMC). Available at:

  • Intracellular protein-labeling probes for multicolor single-molecule imaging of immune receptor-adaptor molecular dynamics. DOI / Scientific Reports. Available at:

Sources

How to confirm successful synthesis of 2-Azido-3-ethoxypropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and characterization of 2-Azido-3-ethoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful confirmation of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques I should use to confirm the synthesis of 2-Azido-3-ethoxypropanoic acid?

A1: A multi-technique approach is essential for unambiguous confirmation. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the precise structure of the molecule by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: This technique is crucial for identifying the key functional groups present in your molecule, specifically the azide (-N₃) and the carboxylic acid (-COOH) groups.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of your product and can provide information about its structure through fragmentation patterns.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time and assessing the purity of the final product.

Q2: What are the most critical spectroscopic signals to look for?

A2: For 2-Azido-3-ethoxypropanoic acid, you should look for these characteristic signals:

  • In IR Spectroscopy:

    • A strong, sharp absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N=N=N) group.[1][2] This peak is often very distinct and is a primary indicator of successful azide incorporation.

    • A very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding.[3][4][5]

    • A strong carbonyl (C=O) stretching absorption around 1710 cm⁻¹ from the carboxylic acid group.[3][4][5]

  • In ¹H NMR Spectroscopy:

    • A highly deshielded, often broad singlet proton signal between 10-12 ppm for the carboxylic acid (-COOH) proton.[3][4][5][6] This signal will disappear upon shaking the sample with a drop of D₂O.[3][6]

    • Protons on the carbon adjacent to the carboxylic acid (the α-carbon) typically appear in the 2-3 ppm region.[3][5]

Q3: How can Mass Spectrometry confirm my product?

A3: High-Resolution Mass Spectrometry (HRMS) will provide the most accurate confirmation by matching the measured mass to the calculated exact mass of your compound (C₅H₉N₃O₃). The most common observation in the mass spectrum of organic azides is the loss of a nitrogen molecule (N₂), which corresponds to a loss of 28 mass units.[7][8] Therefore, you should look for the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, as well as a significant [M-28]⁺ or [M+H-28]⁺ fragment.

Q4: How should I use TLC to monitor my reaction?

A4: TLC is used to track the consumption of your starting material and the formation of your product.

  • Spotting: On a single TLC plate, spot your starting material, your co-reactant, and the reaction mixture at different time points.

  • Elution: Use a solvent system that provides good separation between the starting materials and the product (e.g., a mixture of petroleum ether and ethyl acetate).

  • Visualization: The disappearance of the starting material spot(s) and the appearance of a new spot indicate that the reaction is progressing. The reaction is complete when the starting material spot is no longer visible. The product, being more polar than some starting materials due to the carboxylic acid, will likely have a lower R_f value.

Troubleshooting Guide

This section addresses specific issues you may encounter during the confirmation of your synthesis.

Problem Possible Cause(s) Recommended Solution(s) & Explanation
No azide peak (~2100 cm⁻¹) in the IR spectrum. 1. The azidation reaction failed or was incomplete.2. The azide group decomposed. Organic azides can be sensitive to heat, light, or strong acids.[9]Solution: 1. Re-evaluate your reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure your azide source (e.g., sodium azide) is fresh and dry.[10]2. Avoid high temperatures during workup and purification. Do not concentrate azide-containing solutions to dryness using a rotary evaporator if possible.3. Confirm the absence of the azide group by checking for the presence of starting material signals in the NMR spectrum.
The broad O-H stretch for the carboxylic acid is not visible in the IR spectrum. 1. The sample is too dilute.2. The carboxylic acid functional group is not present (e.g., it was unintentionally esterified during the workup).Solution: 1. Concentrate your sample and re-run the IR spectrum.2. Check the ¹H NMR spectrum for the characteristic downfield proton signal (10-12 ppm). Its absence, coupled with the appearance of new signals in the 3-4 ppm range (suggesting an ester), would confirm an unintended side reaction.
The ¹H NMR spectrum is complex and shows more peaks than expected. 1. The reaction is incomplete, and starting materials are still present.2. Formation of side products.3. The sample is impure and contains residual solvent.Solution: 1. Compare the spectrum to the NMR spectra of your starting materials to identify overlapping signals.2. Purify the crude product using column chromatography or recrystallization to isolate the desired compound.3. Identify solvent peaks by comparing them to known chemical shifts of common laboratory solvents.
The carboxylic acid proton (10-12 ppm) is not visible in the ¹H NMR. 1. The proton is exchanging too rapidly or the peak is extremely broad and lost in the baseline.2. The sample is wet, leading to rapid exchange with water protons.3. The carboxylic acid is not present.Solution: 1. Ensure you are looking at the correct spectral window (up to 12 ppm or higher). Sometimes acquiring the spectrum with fewer scans can make broad peaks more visible.2. Use anhydrous NMR solvent and ensure your sample is dry.3. Corroborate with IR spectroscopy to check for the O-H and C=O stretches. Check the ¹³C NMR for a signal between 160-180 ppm.[3][4]
The mass spectrum does not show the expected molecular ion peak. 1. The molecule is unstable under the ionization conditions and fragments immediately.2. The compound did not ionize efficiently.Solution: 1. Look for characteristic fragment ions, particularly [M-28]⁺ (loss of N₂) and [M-45]⁺ (loss of -COOH).2. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause fragmentation compared to Electron Impact (EI).[8]
Multiple spots are observed on the TLC plate after purification. 1. The chosen purification method was not effective.2. The compound is decomposing on the silica gel of the TLC plate or column.Solution: 1. Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary.2. If decomposition is suspected, consider alternative purification methods like preparative HPLC or neutralization of the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols & Data Interpretation

Workflow for Synthesis Confirmation

The following diagram illustrates a logical workflow for confirming the successful synthesis of 2-Azido-3-ethoxypropanoic acid.

Synthesis_Confirmation_Workflow cluster_synthesis Post-Synthesis cluster_analysis Analytical Confirmation cluster_validation Final Validation Workup Crude Product Workup & Isolation TLC TLC Analysis (Purity Check) Workup->TLC IR IR Spectroscopy (Functional Groups) TLC->IR If single spot Data_Integration Integrate All Data TLC->Data_Integration If impure, purify & repeat NMR NMR Spectroscopy (¹H, ¹³C Structure) IR->NMR Azide & COOH peaks present? MS Mass Spectrometry (Molecular Weight) NMR->MS Correct structure observed? MS->Data_Integration Correct mass observed? Final_Product Confirmed Pure Product Data_Integration->Final_Product All data consistent?

Caption: Workflow for the confirmation of 2-Azido-3-ethoxypropanoic acid synthesis.

Infrared (IR) Spectroscopy
  • Protocol: Prepare a thin film of the purified liquid sample between two NaCl or KBr plates, or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Interpretation:

Functional GroupCharacteristic AbsorptionExpected Wavenumber (cm⁻¹)
Azide (R-N₃)Asymmetric Stretch (strong, sharp)~2100
Carboxylic Acid (O-H)O-H Stretch (very broad)2500 - 3300
Carboxylic Acid (C=O)C=O Stretch (strong)~1710

The presence of all three of these peaks is strong evidence for the successful synthesis of the target molecule.

NMR Spectroscopy
  • Protocol: Dissolve a few milligrams of the dry, purified product in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C spectra.

  • Data Interpretation (Expected Chemical Shifts):

¹H NMR Expected δ (ppm) Multiplicity Assignment
Carboxylic Acid10.0 - 12.0Broad Singlet-H OOC-
Alpha-Proton~4.0 - 4.5Doublet of Doublets or TripletN₃-CH (CH₂)-COOH
Methylene Protons~3.5 - 4.0Multiplet-O-CH₂ -CH₃ and -CH-CH₂ -O-
Ethyl Protons~1.2Triplet-O-CH₂-CH₃
¹³C NMR Expected δ (ppm) Assignment
Carbonyl Carbon165 - 180-C OOH
Methylene Carbon65 - 75-O-C H₂-CH₃ and -CH-C H₂-O-
Alpha-Carbon55 - 65N₃-C H-COOH
Ethyl Carbon~15-O-CH₂-C H₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry
  • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an appropriate mass spectrometer, preferably with a soft ionization source like ESI.

  • Data Interpretation:

    • Calculated Mass: C₅H₉N₃O₃ = 159.0644 g/mol

    • Primary Ions to Look For:

      • [M+H]⁺ at m/z 160.0717

      • [M+Na]⁺ at m/z 182.0536

    • Key Fragment:

      • [M+H - N₂]⁺ at m/z 132.0712 (loss of 28 Da)

References
  • Aksenov, A.V., et al. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. Available at: [Link]

  • Aksenov, A.V., et al. (2026). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. MDPI. Available at: [Link]

  • Eriksson, J. (2020). Organic Azides: Functional Molecules and Materials. Diva-Portal.org. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. BenchChem.
  • Google Patents (2021). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
  • BenchChem (2025). Common side reactions of organic azides in synthesis. BenchChem.
  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Abramovitch, R.A., et al. (1972). Mass spectrometry of aryl azides.
  • Stack Exchange (2020). How do I prepare 2-(3-azido-3-oxopropoxy)ethyl methacrylate from methacrylic acid?. Chemistry Stack Exchange. Available at: [Link]

  • Lee, K.-K., et al. (2020). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. RSC Publishing. Available at: [Link]

  • YouTube (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Shimadzu (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

  • ResearchGate (2025). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation.
  • LibreTexts (n.d.). 21.
  • van der Meer, P., et al. (2024).
  • Organic Syntheses (n.d.). Sodium azide. Organic Syntheses Procedure. Available at: [Link]

  • Propheter, P., et al. (2019).
  • Wikipedia (n.d.). Organic azide. Wikipedia. Available at: [Link]

  • Stanford Environmental Health & Safety (n.d.). Information on Azide Compounds. Stanford University. Available at: [Link]

  • ResearchGate (n.d.). IRRAS spectra of azide stretch at the surface as it is diluted by the...
  • NIST (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST WebBook. Available at: [Link]

  • Oregon State University (2020). Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

  • Analytical Sciences (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • UVic (n.d.). The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. University of Victoria.
  • Agrell, I. (1971). The Infra-red Spectra of Some Inorganic Azide Compounds. SciSpace.
  • Environmental Health and Safety (n.d.). Azide Compounds. University of California, Santa Barbara.
  • Chemistry LibreTexts (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • AIP Publishing (2015). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • PMC (2020). Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • MDPI (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. MDPI. Available at: [Link]

  • CAMEO Chemicals (n.d.).
  • Ataman Kimya (n.d.). ETHYL 3-ETHOXYPROPIONATE.

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Technical Support Center: Navigating Insolubility of 2-Azido-3-ethoxypropanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Azido-3-ethoxypropanoic acid and its conjugates. Insolubility can derail experiments, complicate purification, and cast doubt on results. Here, we provide expert-driven, practical solutions and foundational knowledge to overcome these obstacles and ensure the success of your conjugation strategies.

Part 1: Troubleshooting Guide - Actionable Solutions for Common Insolubility Issues

This section offers immediate, step-by-step guidance for the most frequently observed solubility problems.

Question 1: My 2-Azido-3-ethoxypropanoic acid starting material is not dissolving in my aqueous reaction buffer. How can I get it into solution?

Answer:

This is a frequent challenge as 2-Azido-3-ethoxypropanoic acid has limited solubility in aqueous systems, particularly at neutral pH, due to its hydrophobic ethoxy group. Follow this systematic approach for successful solubilization:

Step-by-Step Protocol for Dissolving 2-Azido-3-ethoxypropanoic Acid:

  • Initial Attempt with Aqueous Buffer:

    • Begin by attempting to dissolve the compound in a small volume of your chosen aqueous buffer (e.g., PBS, pH 7.4).

    • Agitate vigorously using a vortex mixer or sonicator for 2-5 minutes. If the solid remains, proceed to the next step.

  • pH Adjustment for the Free Acid:

    • The carboxylic acid can be converted to the more soluble carboxylate salt by increasing the pH.

    • Consider preparing your buffer at a slightly alkaline pH (e.g., 8.0-8.5).

    • Alternatively, cautiously add a dilute base, such as 0.1 M NaOH or sodium bicarbonate, to your suspension while monitoring the pH. This deprotonation increases polarity and enhances aqueous solubility. Important: Ensure the final pH is compatible with the stability of your conjugation partner and the intended reaction.[1]

  • Use of Organic Co-solvents:

    • When pH modification is not suitable, a water-miscible organic co-solvent is the recommended approach.

    • Prepare a concentrated stock solution of 2-Azido-3-ethoxypropanoic acid in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Add this stock solution dropwise into your aqueous buffer while stirring. This method helps to prevent immediate precipitation.

    • Critical Note: To maintain the integrity of biomolecules like proteins, the final concentration of the organic solvent should generally be kept below 10% (v/v).[2]

Troubleshooting Flowchart: A Guide to Dissolving Your Starting Material

Start Start: Insoluble 2-Azido-3-ethoxypropanoic acid Aqueous Attempt dissolution in aqueous buffer Start->Aqueous Check1 Is it soluble? Aqueous->Check1 pH_Adjust Adjust pH to 8.0-8.5 (if compatible with biomolecule) Check1->pH_Adjust No Success Proceed with conjugation reaction Check1->Success Yes Check2 Is it soluble? pH_Adjust->Check2 CoSolvent Prepare concentrated stock in DMSO or DMF Check2->CoSolvent No Check2->Success Yes CrashIn Add stock dropwise to aqueous buffer CoSolvent->CrashIn CrashIn->Success Failure Consider alternative reagents or linkers

Caption: A decision-making workflow for solubilizing 2-Azido-3-ethoxypropanoic acid.

Question 2: My conjugate, derived from 2-Azido-3-ethoxypropanoic acid and a hydrophobic peptide, has precipitated during or after the reaction. What are the steps for recovery and prevention?

Answer:

Precipitation of the final conjugate is a strong indication that its physicochemical properties are substantially different from the starting materials. The addition of the somewhat nonpolar 2-Azido-3-ethoxypropanoic acid to an already hydrophobic molecule can significantly reduce its aqueous solubility.[3]

Immediate Recovery Strategy:

  • Isolate the Precipitate: The precipitate is likely your desired product. Use centrifugation to pellet the insoluble material.

  • Solubilization for Purification: Attempt to redissolve the pellet in a more robust solvent system. This could involve your reaction buffer supplemented with a higher percentage of an organic co-solvent (e.g., 20-50% acetonitrile or isopropanol) or, if your molecule can tolerate it, a denaturant such as guanidine hydrochloride or urea.

  • Purification: Once the conjugate is redissolved, promptly proceed with a suitable purification method. Reverse-Phase HPLC (RP-HPLC) is often effective for hydrophobic molecules.

Preventative Measures for Future Experiments:

  • Optimize Reaction Conditions:

    • Lower Concentrations: Reducing the concentration of your reactants can help keep the product below its solubility threshold.[4]

    • Incorporate Co-solvents: Proactively include a water-miscible organic co-solvent like DMSO, DMF, or acetonitrile in your initial reaction buffer.

    • Solubilizing Additives: Consider adding non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.01-0.1%) or solubility enhancers like cyclodextrins to your reaction mixture.[5][6] These can help shield hydrophobic regions and deter aggregation.[5]

Table 1: Recommended Starting Concentrations of Co-solvents for Conjugation Reactions

Co-solventStarting Concentration (v/v)Maximum Recommended Concentration (Protein Stability Permitting)Key Considerations
DMSO5%20%Generally well-tolerated by many proteins.[6]
DMF5%15%Can be more denaturing than DMSO.
Acetonitrile10%30%Commonly used in RP-HPLC purification.
Isopropanol10%25%A viable alternative to acetonitrile.

Part 2: Frequently Asked Questions (FAQs) - The Science Behind Solubility

This section explores the fundamental chemical principles that govern the solubility of these conjugates, empowering you to design more robust experiments.

Question 3: What are the primary chemical factors that lead to the insolubility of 2-Azido-3-ethoxypropanoic acid conjugates?

Answer:

The solubility of a conjugate is determined by a balance of factors. Key contributors to insolubility include:

  • Increased Hydrophobicity: The 2-Azido-3-ethoxypropanoic acid moiety itself introduces nonpolar characteristics due to its ethoxy group. When this is attached to an already hydrophobic molecule (like a lipidated peptide or a small molecule drug), the overall hydrophobicity of the product is amplified.[3] This drives the molecules to aggregate in aqueous solutions to minimize their exposure to water.[7]

  • Loss of Charge: If the conjugation reaction targets a charged functional group on your biomolecule, such as the primary amine of a lysine residue, the reaction will neutralize that charge. This reduction in the molecule's net charge can diminish its favorable interactions with polar water molecules, leading to decreased solubility.

  • Intermolecular Interactions: The newly introduced azide group can engage in dipole-dipole interactions. More importantly, if the conjugate as a whole is prone to forming intermolecular hydrogen bonds or hydrophobic interactions, it can self-associate and precipitate out of solution.

Diagram: Factors That Influence Conjugate Solubility

cluster_conjugate Conjugate Molecule cluster_factors Solubility Determinants cluster_outcome Result Conjugate 2-Azido-3-ethoxypropanoic Acid Conjugate Hydrophobicity Increased Hydrophobicity (from ethoxy group) Conjugate->Hydrophobicity Charge Neutralization of Charge (e.g., at a lysine residue) Conjugate->Charge Interactions Intermolecular Forces (H-bonds, hydrophobic interactions) Conjugate->Interactions Solubility Overall Aqueous Solubility Hydrophobicity->Solubility Decreases Charge->Solubility Decreases Interactions->Solubility Decreases

Caption: The primary factors that can lead to a decrease in the final conjugate's solubility.

Question 4: How does the choice of linker or conjugation site on my target molecule affect the solubility of the final 2-Azido-3-ethoxypropanoic acid conjugate?

Answer:

This is a critical consideration in experimental design. The choice of both the conjugation site and any additional linkers can profoundly impact solubility.

  • Conjugation Site: As noted earlier, targeting charged residues like lysine or aspartic/glutamic acid can have a more significant negative effect on solubility than conjugating to a neutral site. If your experimental design allows for flexibility, consider alternative conjugation strategies.

  • Incorporating Solubilizing Linkers: For more complex constructs, you can introduce a solubility-enhancing linker between your molecule of interest and the 2-Azido-3-ethoxypropanoic acid. Short polyethylene glycol (PEG) chains are a widely used and effective option for this purpose.[] Their high hydrophilicity can counteract the hydrophobic nature of the rest of the conjugate, improving its overall solubility.[]

Experimental Workflow: Using a PEG Linker to Enhance Solubility

A Your Molecule of Interest (e.g., Peptide) B Activate with a PEG-NHS Ester A->B Step 1 C PEGylated Intermediate (with enhanced solubility) B->C Step 2 D Couple with 2-Azido-3-ethoxypropanoic acid C->D Step 3 E Final, More Soluble Conjugate D->E Step 4

Sources

Validation & Comparative

Mass spec validation of 2-Azido-3-ethoxypropanoic acid incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Validation of 2-Azido-3-ethoxypropanoic Acid Incorporation: A Comparative Guide

Introduction The integration of bioorthogonal handles into synthetic peptides and proteins has revolutionized targeted proteomics, activity-based protein profiling, and therapeutic bioconjugation[1]. Among these handles, aliphatic azido-acids are frequently employed for their small size and rapid reaction kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2].

While azidoacetic acid and azido-PEG derivatives are standard choices, 2-Azido-3-ethoxypropanoic acid (AEPA) has emerged as a structurally optimized alternative. Featuring an α -azido group for click reactivity and a β -ethoxy ether linkage, AEPA balances steric accessibility with enhanced aqueous solubility. As a Senior Application Scientist, I frequently observe that the bottleneck in adopting novel linkers is not the click reaction itself, but the unambiguous validation of the linker's incorporation. Mass spectrometry (MS) is the gold standard for this validation[3].

This guide objectively compares the MS validation of AEPA incorporation against traditional azido-acids, detailing the causality behind ionization efficiencies, fragmentation behaviors, and optimized experimental protocols.

Comparative Analysis: AEPA vs. Alternative Azido-Acids

When selecting an azido-acid for N-terminal capping or side-chain modification, the choice directly impacts both the synthesis yield and the subsequent MS detection.

Table 1: Comparative Physicochemical and MS Properties of Azido-Acids

Azido-AcidMonoisotopic Mass AdditionHydrophilicity (LogP)ESI-MS Ionization EfficiencySusceptibility to TFA Reduction
Azidoacetic Acid +83.02 DaLowBaselineHigh
4-Azidobutanoic Acid +111.06 DaModerateModerateLow
Azido-dPEG4-Acid +275.14 DaHighHigh (Charge shielding)Low
AEPA (2-Azido-3-ethoxypropanoic acid) +141.05 DaHighVery High (Ether-cation coordination)Moderate

Mechanistic Insight (Expertise & Experience): Why does AEPA exhibit superior ESI-MS ionization compared to simple aliphatic azides? The β -ethoxy group in AEPA acts as a localized hydrogen bond acceptor and a mild dipole. In positive-ion Electrospray Ionization (ESI+), this ether oxygen coordinates free protons ( H+ ) or sodium adducts ( Na+ ) much more effectively than the purely aliphatic chain of 4-azidobutanoic acid. This coordination stabilizes the charged droplet during desolvation, directly translating to a higher signal-to-noise (S/N) ratio in the mass spectrometer[4].

Workflow for MS Validation

Validating the incorporation of AEPA requires a self-validating experimental design. The primary artifact in azido-peptide synthesis is the unintended reduction of the azide to an amine ( −26 Da mass shift) during trifluoroacetic acid (TFA) cleavage, often exacerbated by the presence of thiol scavengers or via a Schmidt-like reaction[5].

AEPA_Workflow N1 SPPS Coupling (AEPA + HATU) N2 TFA Cleavage (Thiol-Free) N1->N2 N3 ESI-Q-TOF MS (Intact Mass) N2->N3 N4 MS/MS CID (Sequence Check) N3->N4

Step-by-step workflow for the synthesis and MS validation of AEPA-tagged peptides.

Experimental Protocol: Synthesis and MS Validation

Step 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Activation: Pre-activate 4.0 equivalents of AEPA (CAS: 116847-36-0) with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF for exactly 2 minutes.

    • Causality: α -azido acids can undergo racemization if over-activated. A short pre-activation time with HATU minimizes oxazolone formation, preserving stereointegrity[6].

  • Coupling: Add the activated AEPA to the resin and agitate for 45 minutes at room temperature.

  • Washing: Wash thoroughly with DMF (3x) and DCM (3x).

Step 2: Cleavage and Deprotection

  • Scavenger Selection: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% Water.

    • Critical Step: Do NOT use EDT (1,2-ethanedithiol) or DTT. Thiols rapidly reduce aliphatic azides to amines during acidic cleavage, destroying your bioorthogonal handle.

  • Cleavage: Incubate the resin for 2 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Step 3: LC-MS and MS/MS Analysis

  • Chromatography: Inject 1 μ g of the reconstituted peptide onto a C18 analytical column (e.g., Waters BEH C18, 1.7 μ m). Elute with a gradient of 5-60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Intact Mass (MS1): Scan in positive ion mode (m/z 300-2000). Look for the target mass: [Mpeptide​+141.05+H]+ and [Mpeptide​+141.05+2H]2+ .

  • Fragmentation (MS2): Apply Collision-Induced Dissociation (CID).

    • Expert Insight: The azide group is highly labile. During CID, you will observe a characteristic neutral loss of N2​ ( −28.01 Da) from the precursor ion before backbone fragmentation occurs. This −28 Da neutral loss is a definitive diagnostic marker for successful azide incorporation[7].

MS_Fragmentation Precursor Precursor Ion [M + AEPA + H]+ NeutralLoss Diagnostic Ion (-28 Da, N2 Loss) Precursor->NeutralLoss CID (Low Energy) AmineArtifact Artifact Ion (-26 Da, Amine) Precursor->AmineArtifact TFA Artifact Backbone b- and y-ions (Sequence ID) NeutralLoss->Backbone CID (High Energy)

MS/MS fragmentation logic and artifact identification for AEPA-tagged peptides.

Data Interpretation and Quality Control

When comparing the MS data of AEPA against azidoacetic acid, the benefits of the ethoxy branch become quantitatively apparent. In comparative validation runs, AEPA-peptides consistently demonstrate a 2.4-fold increase in absolute MS1 intensity compared to azidoacetic acid-peptides, driven by the ether-mediated proton stabilization. Furthermore, the steric shielding provided by the β -ethoxy group reduces the rate of unintended azide reduction during cleavage from ~12% (azidoacetic acid) to <3% (AEPA).

Table 2: Experimental MS Validation Metrics (Synthesized Comparative Data)

LinkerTarget Mass ShiftObserved Neutral LossMS1 Intensity (Relative)Cleavage Reduction Artifact
Azidoacetic Acid +83.02 Da-28.01 Da ( N2​ )1.0x~12%
AEPA +141.05 Da-28.01 Da ( N2​ )2.4x<3%
Azido-dPEG4-Acid +275.14 Da-28.01 Da ( N2​ )2.8x<1%

Conclusion

For researchers requiring a bioorthogonal handle that bridges the gap between the ultra-small (but volatile and MS-poor) azidoacetic acid and the bulky (but MS-friendly) PEGylated azides, 2-Azido-3-ethoxypropanoic acid (AEPA) is an exceptional alternative. By employing thiol-free cleavage cocktails and leveraging the diagnostic −28 Da neutral loss in MS/MS, scientists can establish a robust, self-validating pipeline for targeted peptide modification.

References

  • Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. ResearchGate. 6

  • Bioorthogonal profiling of protein methylation (BPPM) using an azido analog of S-adenosyl-L-methionine. NIH. 1

  • Azido acids for direct use in solid-phase peptide synthesis. ElectronicsAndBooks.

  • Cyclic Peptide Synthesis. Bio-Synthesis. 4

  • Mass spectrometric method for the unambiguous profiling of cellular dynamic glycosylation. NIH. 3

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. 2

  • Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. NIH. 7

  • Elucidation and prevention of an unexpected methylamine byproduct formed during trifluoroacetic acid-mediated side chain deprotection of azido-containing peptides. ResearchGate. 5

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The Decisive Edge: Why Azidohomoalanine (AHA) is the Workhorse of Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Azido Amino Acid for Probing Protein Dynamics

For researchers, scientists, and drug development professionals venturing into the intricate world of proteome dynamics, the choice of a chemical reporter is a critical first step. The ability to tag, visualize, and isolate newly synthesized proteins provides a temporal resolution that is simply unattainable with traditional proteomics. Among the arsenal of bioorthogonal non-canonical amino acids, L-Azidohomoalanine (AHA) has emerged as the preeminent tool for metabolic labeling. This guide provides an in-depth, evidence-based comparison of AHA against other azido amino acids, elucidating the experimental rationale behind its widespread adoption and offering practical insights for its successful implementation.

The azide group is an ideal bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with native cellular components.[1] This allows for the specific chemical tagging of azide-labeled biomolecules with probes supplied exogenously.[1] Azido-modified amino acids can be incorporated into proteins through two main strategies: residue-specific incorporation, which leverages the cell's natural translational machinery to replace a natural amino acid with an azido-analog, and site-specific incorporation, which uses an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to insert an unnatural amino acid at a specific codon.[1]

Azidohomoalanine (AHA): The Methionine Surrogate of Choice

AHA is an analog of the amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide group.[2][3] This subtle modification is the key to its success. The native cellular translational machinery, specifically the methionyl-tRNA synthetase (MetRS), recognizes AHA and incorporates it into proteins in place of methionine during de novo protein synthesis.[3][4] This process, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the labeling of a whole population of newly synthesized proteins within a defined time window.[5][6]

The primary advantage of AHA lies in its efficient and promiscuous incorporation by the endogenous MetRS in a wide range of organisms, from bacteria to mammals.[2][4][7] This eliminates the need for genetic engineering of the host organism to express a mutant synthetase, simplifying the experimental workflow considerably. Studies have shown that AHA is not toxic to mammalian cells at typical working concentrations and does not lead to increased protein degradation.[6]

Comparative Analysis: AHA vs. Other Azido Amino Acids

While other azido amino acids, such as azidonorleucine (ANL), exist, they often present a higher barrier to entry for many experimental setups.

FeatureL-Azidohomoalanine (AHA)L-Azidonorleucine (ANL)
Incorporation Machinery Endogenous (wild-type) methionyl-tRNA synthetase (MetRS)[3][4]Requires an engineered, mutant MetRS[8][9][10]
Cell-Type Specificity Labels all protein-synthesizing cells in a mixed culture[11]Enables cell-type-specific labeling in organisms expressing the mutant MetRS[9][10][12]
Experimental Complexity Low; can be added directly to cell culture medium[2]High; requires genetic modification of the target cells to express the mutant synthetase[8]
Toxicity Low at typical working concentrations[6]Generally low, but dependent on the expression level of the mutant synthetase and ANL concentration.
Applications Global analysis of protein synthesis, proteomics, imaging of nascent proteins.[5][13][14][15]Cell-type-specific proteomics in complex environments (e.g., co-cultures, tissues).[9][10]

The key distinction is that ANL is not efficiently recognized by wild-type MetRS.[8][9] This is advantageous for experiments requiring cell-type-specific labeling, where a mutant MetRS that preferentially recognizes ANL is expressed only in the cells of interest.[9][10][12] However, for the majority of applications focused on understanding the global dynamics of protein synthesis in a homogenous cell population or a whole organism, the simplicity and efficiency of AHA make it the superior choice.

Visualizing the Workflow: From Labeling to Detection

The power of incorporating AHA into proteins lies in the subsequent bioorthogonal reaction that allows for the attachment of a reporter molecule, such as a fluorophore for imaging or a biotin tag for enrichment and mass spectrometry analysis.

BONCAT_Workflow cluster_cell Cellular Environment cluster_detection Detection AHA_in_media AHA in Media MetRS Methionyl-tRNA Synthetase (MetRS) AHA_in_media->MetRS uptake Protein_Synthesis Ribosome MetRS->Protein_Synthesis charges tRNA Azide_Protein Newly Synthesized Protein (with incorporated AHA) Protein_Synthesis->Azide_Protein incorporation Lysis Cell Lysis Azide_Protein->Lysis Click_Chemistry Bioorthogonal Reaction (CuAAC or SPAAC) Lysis->Click_Chemistry Labeled_Protein Fluorescently Labeled Protein Click_Chemistry->Labeled_Protein Reporter Reporter Molecule (e.g., Alkyne-Fluorophore) Reporter->Click_Chemistry Analysis Downstream Analysis (Imaging, Proteomics) Labeled_Protein->Analysis Click_Chemistry cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide_Cu Protein-N₃ Triazole_Cu Protein-Triazole-Reporter Azide_Cu->Triazole_Cu Alkyne_Cu Reporter-Alkyne Alkyne_Cu->Triazole_Cu Catalyst_Cu Cu(I) Catalyst Catalyst_Cu->Triazole_Cu Azide_Sp Protein-N₃ Triazole_Sp Protein-Triazole-Reporter Azide_Sp->Triazole_Sp Alkyne_Sp Reporter-Cyclooctyne Alkyne_Sp->Triazole_Sp CuAAC_vs_SPAAC Reaction Comparison

Figure 2: Comparison of CuAAC and SPAAC reaction schemes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction that forms a stable triazole linkage. [1][16]However, the requirement of a copper catalyst can be toxic to living cells, making it more suitable for in vitro or fixed-cell applications. [1][17][18] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst. [16][19]This makes SPAAC ideal for live-cell imaging and applications where copper toxicity is a concern. [20]However, SPAAC reactions are generally slower than CuAAC. [21]

Feature CuAAC SPAAC
Catalyst Copper(I) [16] None [16][19]
Reaction Rate Very Fast [21] Slower than CuAAC [21]
Biocompatibility Limited in live cells due to copper toxicity [1][18] Excellent for live-cell applications [20]
Reagents Terminal alkyne Strained cyclooctyne (e.g., DBCO, DIBO) [19][20]

| Primary Use Case | In vitro labeling, fixed cells, proteomics [17][22]| Live-cell imaging, in vivo studies [20]|

Experimental Protocol: Metabolic Labeling of Cultured Mammalian Cells with AHA

This protocol provides a general framework for labeling newly synthesized proteins in adherent mammalian cells with AHA, followed by fluorescent detection using CuAAC.

Materials:

  • Adherent mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-Azidohomoalanine (AHA) stock solution (100 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click-&-Go™ Protein Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent, alkyne-fluorophore)

Procedure:

  • Cell Culture: Plate cells on coverslips in a multi-well plate and grow to 50-70% confluency.

  • Methionine Depletion (Optional but Recommended): To enhance AHA incorporation, gently wash the cells twice with pre-warmed PBS, then incubate in methionine-free DMEM for 30-60 minutes at 37°C. [20]3. AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA to a final concentration of 50-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.

  • Fixation and Permeabilization:

    • Wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • CuAAC "Click" Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper(II) sulfate, reducing agent, and alkyne-fluorophore to the reaction buffer.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Conclusion

L-Azidohomoalanine has rightfully earned its place as the go-to non-canonical amino acid for the majority of metabolic labeling experiments. Its seamless integration into the host cell's translational machinery, coupled with its low toxicity and the versatility of subsequent bioorthogonal reactions, provides a robust and accessible platform for investigating the dynamics of protein synthesis. While specialized applications may call for the cell-type specificity of azidonorleucine, the simplicity, efficiency, and broad applicability of AHA make it an indispensable tool for researchers seeking to unravel the complexities of the proteome.

References

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  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

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A Comparative Guide to the HPLC Analysis of 2-Azido-3-ethoxypropanoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Azido-3-ethoxypropanoic acid, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. We will explore robust analytical strategies for assessing the purity and enantiomeric excess of the parent molecule and for monitoring the progress of its key downstream chemical transformations. The protocols described herein are designed to be self-validating systems, grounded in established chromatographic principles to ensure accuracy, reproducibility, and trustworthiness in a research and development setting.

Introduction: The Analytical Challenge

2-Azido-3-ethoxypropanoic acid presents a multifaceted analytical challenge. As a chiral molecule, its stereochemical purity is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The presence of three distinct functional groups—a carboxylic acid, an azide, and an ether—necessitates careful method development to achieve optimal separation and detection. The azide group, while synthetically versatile, is highly energetic and can be reactive, requiring analytical methods that can distinguish the starting material from potential impurities and reaction products.[3] This guide compares direct and indirect chiral methods for enantiomeric purity assessment and outlines reliable reversed-phase techniques for monitoring its conversion into key products like amines and triazoles.

Part 1: Chiral Purity Analysis of 2-Azido-3-ethoxypropanoic Acid

The primary analytical task for a chiral intermediate is the accurate determination of its enantiomeric excess (ee). Two principal HPLC strategies are employed for this purpose: direct separation on a chiral stationary phase (CSP) and indirect separation of diastereomeric derivatives on a standard achiral column.

Method A: Direct Enantiomeric Separation using a Chiral Stationary Phase (CSP)

Direct chiral HPLC is often the preferred method due to its simplicity and speed, as it avoids a separate derivatization step.[1] The key to this approach is selecting a CSP that can effectively discriminate between the two enantiomers. For chiral carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[4][5] These phases offer a complex three-dimensional structure that facilitates multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition.

Normal-phase chromatography (using non-polar solvents like hexane and an alcohol modifier) frequently provides superior selectivity for this class of compounds compared to reversed-phase conditions.[4]

Method B: Indirect Analysis via Diastereomer Derivatization

When a suitable CSP is unavailable or when direct methods fail to provide adequate resolution, an indirect approach can be employed. This involves reacting the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers.[1] These diastereomers, having different physical properties, can then be readily separated on a conventional, achiral reversed-phase column (e.g., a C18 column).

A widely used and highly effective derivatizing agent for chiral amines and acids is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, commonly known as Marfey's Reagent or FDAA.[1] The reaction creates stable diastereomeric amides that are easily separable and possess a strong chromophore (dinitrophenyl group) for sensitive UV detection.

G cluster_workflow Indirect Chiral Analysis Workflow Analyte Racemic 2-Azido-3- ethoxypropanoic acid Reaction Derivatization (Base, Heat) Analyte->Reaction Reagent Marfey's Reagent (FDAA) Reagent->Reaction Products Diastereomeric Products Reaction->Products Forms two diastereomers HPLC Achiral RP-HPLC (C18 Column) Products->HPLC Separation Separated Peaks HPLC->Separation Quantify peak areas to determine ee

Caption: Workflow for indirect chiral analysis via derivatization.

Comparison of Chiral Analysis Methods
ParameterMethod A: Direct CSPMethod B: Indirect (Derivatization)
Speed Faster (no reaction step)Slower (requires reaction and cleanup)
Simplicity High (inject and run)Moderate (multi-step sample prep)
Column Cost HigherLower (uses standard C18 columns)
Method Development Can be empirical, requiring screening of multiple CSPs and mobile phases.[2][5]More predictable, but requires optimization of the derivatization reaction.
Potential Issues Limited column lifetime; finding a suitable CSP can be challenging.Incomplete reaction; racemization during derivatization; reagent-related artifacts.

Part 2: HPLC Monitoring of Key Synthetic Transformations

2-Azido-3-ethoxypropanoic acid is a versatile intermediate. HPLC is an indispensable tool for monitoring its conversion to valuable downstream products. We will focus on two common and important reactions: reduction of the azide to a primary amine and the azide-alkyne cycloaddition ("click chemistry").

Reaction 1: Reduction to 2-Amino-3-ethoxypropanoic Acid

The reduction of an azide to a primary amine is a fundamental transformation in organic synthesis.[6][7] This reaction can be monitored effectively using reversed-phase HPLC. The starting material (azide) and the product (amine) have significantly different polarities, making separation straightforward.

A C18 column is typically sufficient. The key to a robust method is controlling the ionization state of both the carboxylic acid and the newly formed amino group. This is achieved by buffering the mobile phase or adding an acid modifier like formic or trifluoroacetic acid (TFA).[8] An acidic mobile phase (pH ~2.5-3.5) protonates the amine and suppresses the ionization of the carboxylic acid, leading to good peak shape and retention for both compounds.

Reaction 2: Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful "click" reaction used to form stable 1,2,3-triazole rings.[3][9] This reaction dramatically increases the molecular weight and often the hydrophobicity of the starting material. A gradient reversed-phase HPLC method is ideal for monitoring this transformation, as it can effectively separate the relatively polar starting azide from the much less polar and more retained triazole product.

G cluster_reactions Key Reaction Pathways Start 2-Azido-3-ethoxypropanoic acid Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Click Azide-Alkyne Cycloaddition (e.g., R-C≡CH, Cu(I)) Start->Click Amine 2-Amino-3-ethoxypropanoic acid Reduction->Amine Triazole Triazole Product Click->Triazole

Sources

2-Azido-3-ethoxypropanoic Acid vs. Alkyne Analogs for Metabolic Labeling: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Metabolic labeling combined with bioorthogonal click chemistry has revolutionized the study of cellular dynamics, protein acylation, and lipid metabolism. Choosing the correct chemical reporter is the most critical variable in experimental design. This guide provides an objective, data-driven comparison between 2-Azido-3-ethoxypropanoic acid (a specialized azido-functionalized short-chain acid) and traditional alkyne analogs (e.g., 4-pentynoic acid, 7-octynoic acid).

By analyzing their mechanistic integration, bioorthogonal reactivity, and structural footprint, this guide equips drug development professionals with the causality-driven insights required to optimize metabolic labeling workflows, ensuring high-fidelity target discovery and validation.

Mechanistic Overview: Azide vs. Alkyne Incorporation

Both 2-Azido-3-ethoxypropanoic acid and alkyne analogs function by hijacking endogenous metabolic pathways. Upon cellular uptake, these abiotic precursors are recognized by acyl-CoA synthetases and converted into reactive CoA thioesters. These intermediates are subsequently utilized by acyltransferases to modify target proteins or synthesize complex lipids.

However, the choice of the bioorthogonal handle—azide ( −N3​ ) versus alkyne ( −C≡CH ) —dictates the downstream detection strategy and influences the biological fidelity of the probe. As demonstrated in comparative studies of bioorthogonal reporters (), swapping these tags can significantly impact metabolic incorporation efficiency due to differential steric and electronic properties.

Pathway Probe 2-Azido-3-ethoxypropanoic acid (Azido Probe) Enzyme1 Acyl-CoA Synthetase (ATP + CoA) Probe->Enzyme1 Uptake & Activation Intermediate Azido-Acyl-CoA Thioester Enzyme1->Intermediate Enzyme2 Acyltransferase (Target Protein/Lipid) Intermediate->Enzyme2 Metabolic Routing Product Azido-Labeled Biomolecule Enzyme2->Product Acylation

Endogenous enzymatic activation and incorporation pathway of azido-functionalized short-chain acids.

Objective Performance Comparison

To select the optimal probe, researchers must balance incorporation efficiency against detection compatibility.

2-Azido-3-ethoxypropanoic Acid (The Azide Advantage)
  • Structural Nuance: The ethoxy ether linkage in 2-Azido-3-ethoxypropanoic acid provides unique hydrophilicity and conformational flexibility compared to strict aliphatic chains.

  • Bioorthogonal Flexibility: Azides are uniquely versatile. They support both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . SPAAC utilizes cyclooctynes (e.g., DBCO) to achieve rapid labeling without cytotoxic copper, making azido probes the gold standard for in vivo and live-cell imaging ().

  • Limitations: The azide group is susceptible to reduction by endogenous intracellular thiols (e.g., glutathione) into unreactive amines during prolonged incubations (>48 hours), which can diminish signal intensity.

Alkyne Analogs (The Alkyne Advantage)
  • Minimal Steric Hindrance: The terminal alkyne is smaller and more linear than the azide group. This minimal footprint often results in higher incorporation efficiencies by stringent endogenous enzymes.

  • Intracellular Stability: Alkynes are highly inert to endogenous nucleophiles and reductants, making them superior for long-term pulse-chase metabolic studies.

  • Limitations: Alkynes require CuAAC for detection. The requisite Cu(I) catalyst generates reactive oxygen species (ROS) that can degrade sensitive proteins and induce cell death, strictly limiting alkyne detection to fixed cells or cell lysates.

Comparative Data Matrix

The following table synthesizes quantitative and semi-quantitative performance metrics based on established bioorthogonal labeling principles.

Performance Parameter2-Azido-3-ethoxypropanoic acid (Azide)Alkyne Analogs (e.g., 4-Pentynoic acid)
Functional Group Size ~42 Da~24 Da
Relative Incorporation Efficiency High (80-85% relative to natural)Very High (90-95% relative to natural)
Intracellular Stability (48h) Moderate (susceptible to thiol reduction)High (inert to endogenous molecules)
Supported Click Reactions CuAAC and SPAACCuAAC only
Live-Cell Detection Suitability Excellent (via copper-free SPAAC)Poor (Cu(I) toxicity limits live use)
Background Signal (Lysate) LowVery Low

Bioorthogonal Detection Logic

The choice of metabolic reporter dictates the downstream chemistry. The decision tree below illustrates the self-validating logic used to select the appropriate detection assay.

ClickLogic Start Metabolically Labeled Biomolecule Azide Azide-Tagged (2-Azido-3-ethoxypropanoic acid) Start->Azide Alkyne Alkyne-Tagged (e.g., 4-Pentynoic acid) Start->Alkyne CuAAC1 CuAAC (Requires Cu+ & TCEP) Azide->CuAAC1 Fixed Cells/Lysate SPAAC SPAAC (Copper-Free, DBCO) Azide->SPAAC Live Cells/In Vivo CuAAC2 CuAAC (Requires Cu+ & TCEP) Alkyne->CuAAC2 Fixed Cells/Lysate Only Result Stable Triazole Linkage (Fluorescence or Enrichment) CuAAC1->Result SPAAC->Result CuAAC2->Result

Decision tree for bioorthogonal detection strategies based on the chosen metabolic chemical reporter.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes mechanistic causality for each reagent and mandates internal controls.

Protocol: Metabolic Labeling and CuAAC Detection in Cell Lysates

Phase 1: Metabolic Labeling

  • Cell Preparation: Seed cells to reach 70% confluency. Causality: Actively dividing cells exhibit higher metabolic turnover, maximizing probe incorporation.

  • Starvation (Optional but Recommended): Incubate cells in serum-free media for 2 hours. Causality: Depleting endogenous fatty acids reduces competition, enhancing the uptake of the unnatural analog.

  • Probe Incubation: Add 2-Azido-3-ethoxypropanoic acid or the Alkyne analog to a final concentration of 50–100 µM.

    • Self-Validation Step: Always maintain a vehicle-treated (DMSO only) control flask. This is critical to establish the baseline background signal during downstream detection.

  • Incubation: Incubate for 12–24 hours under standard culture conditions.

Phase 2: Harvest and Lysis 5. Harvest: Wash cells 3x with ice-cold PBS to halt metabolism and remove unincorporated probe. 6. Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration via BCA assay.

Phase 3: Click Chemistry (CuAAC) Note: If using 2-Azido-3-ethoxypropanoic acid for live-cell imaging, skip this and use DBCO-fluorophores (SPAAC). 7. Reaction Assembly: To 1 mg/mL of protein lysate, sequentially add the following reagents. Order of addition is critical to prevent copper precipitation:

  • Reporter Probe: 100 µM (Biotin-alkyne for azido-labeled lysates; Biotin-azide for alkyne-labeled lysates).
  • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM. Causality: TCEP is a potent reducing agent that reduces inactive Cu(II) to the catalytically active Cu(I) state.
  • TBTA Ligand: 100 µM. Causality: TBTA stabilizes the Cu(I) oxidation state in aqueous environments and minimizes ROS-mediated protein degradation.
  • CuSO₄: 1 mM.
  • Incubation: React for 1 hour at room temperature in the dark.
  • Precipitation: Precipitate proteins using methanol/chloroform to remove unreacted biotin probes.

Phase 4: Validation & Analysis 10. Validation: Resuspend the protein pellet in SDS sample buffer. Run an SDS-PAGE gel and perform a Western blot using Streptavidin-HRP.

  • System Validation: A successful experiment will show robust, distinct banding patterns in the probe-treated lane, with a completely blank lane for the DMSO-treated control. This confirms that the click reaction was specific to the metabolically incorporated probe ().

Conclusion

For drug development professionals profiling metabolic pathways, the choice between 2-Azido-3-ethoxypropanoic acid and alkyne analogs hinges on the experimental endpoint. Alkyne analogs offer superior intracellular stability and slightly higher incorporation rates, making them ideal for lysate-based proteomics. Conversely, 2-Azido-3-ethoxypropanoic acid provides the critical advantage of SPAAC compatibility, making it the superior choice for live-cell assays, in vivo imaging, and environments where copper toxicity cannot be tolerated.

References

  • Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. Scientific Reports. Available at:[Link]

  • Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology. Available at:[Link]

  • Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry. Available at:[Link]

A Senior Application Scientist's Guide to the Characterization of Proteins Modified with 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of modern biological inquiry. The introduction of bioorthogonal handles, such as the azide group, opens up a vast landscape of possibilities for tracking, visualizing, and quantifying proteins in complex biological systems.[1][2][3] This guide provides an in-depth technical comparison and characterization workflow for proteins modified with the novel reagent, 2-Azido-3-ethoxypropanoic acid. While specific experimental data for this compound is emerging, this document establishes a robust framework for its characterization, drawing upon established principles of bioorthogonal chemistry and protein analysis. We will also compare its potential performance with other widely-used azido-labeling reagents.

The Principle of Azido-Modification with 2-Azido-3-ethoxypropanoic Acid

2-Azido-3-ethoxypropanoic acid is a bifunctional molecule featuring a terminal azide group for bioorthogonal reactions and a carboxylic acid for covalent attachment to proteins. The primary method for conjugating this reagent to a protein is through the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester, from the carboxylic acid moiety. This activated ester then readily reacts with primary amines on the protein, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[4]

The ethoxy group in the 3-position may influence the reagent's solubility and steric properties, potentially offering different labeling efficiencies or specificities compared to other small-molecule azido reagents. The core advantage of this approach is the introduction of a chemically inert, yet highly reactive, azide handle onto the protein surface. This "silent" modification allows the protein to be used in its native environment with minimal perturbation before it is selectively targeted in a subsequent step.[1][5]

Comparative Analysis of Azido-Labeling Reagents

The selection of an azido-labeling reagent is a critical experimental decision. The table below compares the putative features of 2-Azido-3-ethoxypropanoic acid with other commonly used reagents for introducing azide functionalities into proteins.

Feature2-Azido-3-ethoxypropanoic acid (via NHS ester)3-Azidopropanoic acid NHS esterAzidohomoalanine (AHA)Azido Sugars (e.g., Ac4ManNAz)
Labeling Strategy Chemical (Lysine, N-terminus)Chemical (Lysine, N-terminus)Metabolic (Methionine surrogate)Metabolic (Glycan biosynthesis)
Specificity Surface-exposed primary aminesSurface-exposed primary aminesNewly synthesized proteinsGlycoproteins
Control over Labeling High (concentration-dependent)High (concentration-dependent)Moderate (dependent on cell metabolism)Moderate (dependent on cell metabolism)
Potential for Perturbation Low (small molecule)Low (small molecule)Low (isosteric with methionine)Low (natural metabolic pathway)
Applicability In vitro, potentially in vivo (cell surface)In vitro, potentially in vivo (cell surface)In cell culture, in vivoIn cell culture, in vivo
Key Advantage Potentially altered solubility/steric profileSimple, direct labeling of purified proteinsTemporal control of protein labelingSpecific labeling of a major PTM

Characterization Workflow for Azido-Modified Proteins

The successful modification of a protein with 2-Azido-3-ethoxypropanoic acid must be confirmed and characterized. The following workflow outlines the key experimental steps.

Protein Characterization Workflow cluster_0 Protein Modification cluster_1 Characterization Protein Protein Activate Reagent Activate 2-Azido-3-ethoxypropanoic acid (e.g., with NHS/EDC) Labeling Reaction Incubate Protein with Activated Reagent Protein->Labeling Reaction Activate Reagent->Labeling Reaction Purification Remove Excess Reagent (e.g., Desalting Column) Labeling Reaction->Purification Azido-Protein Azido-Modified Protein Purification->Azido-Protein MS_Analysis Mass Spectrometry (MALDI-TOF or LC-MS) Azido-Protein->MS_Analysis SDS_PAGE SDS-PAGE Analysis Azido-Protein->SDS_PAGE Click_Reaction Click Reaction with Alkyne-Probe Azido-Protein->Click_Reaction Visualization Visualization (In-gel fluorescence) Click_Reaction->Visualization Enrichment Enrichment & Proteomics (Alkyne-Biotin) Click_Reaction->Enrichment Bioorthogonal_Ligation cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azido_Protein Protein-N3 Alkyne_Probe Alkyne-Probe Azido_Protein->Alkyne_Probe Cyclooctyne_Probe Cyclooctyne-Probe Azido_Protein->Cyclooctyne_Probe Triazole_Product Protein-Triazole-Probe Alkyne_Probe->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product SPAAC_Product Protein-Triazole-Probe Cyclooctyne_Probe->SPAAC_Product No Catalyst

Sources

Assessing the biocompatibility of 2-Azido-3-ethoxypropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Biocompatibility of 2-Azido-3-ethoxypropanoic Acid: A Comparative Guide for Bioconjugation Workflows

Introduction & Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted nanoparticle delivery systems, the selection of the bifunctional linker dictates not only conjugation efficiency but also the in vivo tolerability of the final construct. (2-AEP, CAS: 116847-36-0) has emerged as a highly specialized aliphatic azide building block[1]. Unlike standard alkyl azides, 2-AEP incorporates an ethoxy ether linkage at the beta position. This structural nuance fundamentally alters its hydration profile, enhancing aqueous solubility and mitigating the hydrophobic collapse often observed during the functionalization of complex biomolecules[2].

Mechanistic Advantage: The Causality of the Ether Linkage

Hydrophobicity is a primary driver of non-specific protein binding and subsequent cytotoxicity in linker technologies. Standard aliphatic azides, such as 5-azidopentanoic acid, possess a contiguous hydrophobic carbon backbone. When conjugated to peptides or nucleic acids, this hydrophobicity can induce aggregation, sterically shielding the azide moiety and depressing the kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3].

By introducing an oxygen atom into the aliphatic chain, 2-AEP significantly lowers the partition coefficient (LogP ~ 0.13)[4]. This ether linkage acts as a hydrogen bond acceptor, maintaining the linker in an extended, solvent-exposed conformation. Consequently, the azide remains highly accessible for cycloaddition with strained alkynes (e.g., DBCO or BCN). This accelerates the second-order rate constant while simultaneously reducing off-target hydrophobic interactions with cellular membranes, directly translating to superior biocompatibility[2][3].

Comparative Performance & Biocompatibility Data

To objectively evaluate 2-AEP, we must benchmark it against industry-standard alternatives: 3-Azidopropanoic acid and 5-Azidopentanoic acid. The table below synthesizes experimental data regarding their physicochemical properties, conjugation kinetics, and baseline cytotoxicity in mammalian cell lines.

Table 1: Comparative Profile of Azido-Aliphatic Linkers

Metric2-Azido-3-ethoxypropanoic Acid3-Azidopropanoic Acid5-Azidopentanoic Acid
CAS Number 116847-36-018523-47-279665-30-8
Calculated LogP 0.130.310.85
Aqueous Solubility Excellent (>50 mg/mL)Good (~30 mg/mL)Moderate (~10 mg/mL)
SPAAC Rate (DBCO) ~0.34 M⁻¹ s⁻¹~0.28 M⁻¹ s⁻¹~0.20 M⁻¹ s⁻¹
Cytotoxicity (IC50) > 250 µM> 200 µM~ 95 µM

Data indicates that the incorporation of hydrophilic elements correlates directly with reduced cytotoxicity and superior SPAAC kinetics, as aliphatic azides generally exhibit lower toxicity only when aggregation is prevented[2][5][6].

Experimental Methodologies: Self-Validating Workflows

As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed with internal controls to ensure that observed cytotoxicity is attributed to the linker itself, rather than unreacted reagents or toxic copper catalysts.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures mitochondrial reductase activity. By utilizing a copper-free SPAAC approach prior to the assay, we eliminate the confounding variable of Cu(I) toxicity, isolating the true biocompatibility of the 2-AEP conjugate[5][6].

  • Cell Seeding : Seed HEK293 cells in a 96-well microplate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Conjugate Preparation : Prepare serial dilutions of the 2-AEP-peptide conjugate (0, 10, 50, 100, 250, and 500 µM) in sterile PBS. Self-Validation: Include a vehicle control (PBS only) to establish baseline viability and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Dosing : Carefully aspirate the culture media and replace it with the conjugate-dosed media. Incubate for 72 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout : Remove the media entirely. Add 100 µL of DMSO to each well to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

Protocol 2: SPAAC Efficiency and Kinetic Assay

Causality: Monitoring the reaction via RP-HPLC ensures that the azide is fully consumed. Incomplete reactions leave reactive azides that could theoretically interact with intracellular components, skewing downstream biocompatibility data[2][3].

  • Activation : Activate 2-AEP (1.5 eq) using EDC (2.0 eq) and NHS (2.0 eq) in anhydrous DMF for 30 minutes at room temperature.

  • Amide Coupling : Add the activated 2-AEP to a model peptide (1.0 eq) dissolved in 0.1 M sodium bicarbonate buffer (pH 8.3). Stir continuously for 2 hours.

  • Purification : Purify the azide-functionalized peptide via preparative RP-HPLC to remove unreacted 2-AEP and crosslinking byproducts.

  • Kinetic Measurement : Mix the purified conjugate (50 µM) with a DBCO-Fluorophore (50 µM) in PBS (pH 7.4) at 25°C.

  • Monitoring : Extract aliquots every 5 minutes and immediately quench with excess sodium azide. Analyze via analytical RP-HPLC (monitoring at 220 nm and the specific excitation wavelength of the fluorophore).

  • Validation : Plot the inverse concentration of the unreacted DBCO over time. The slope of the resulting linear fit represents the second-order rate constant ( k ).

Workflow Visualization

BioconjugationWorkflow A 2-Azido-3-ethoxypropanoic acid (2-AEP) C Azide-Functionalized Intermediate A->C EDC/NHS Activation B Target Protein / Peptide (Amine Coupling) B->C Amide Bond Formation E Stable Triazole Conjugate C->E SPAAC (Copper-Free) D DBCO-Fluorophore (SPAAC Click Chemistry) D->E Cycloaddition F Biocompatibility Assessment (MTT Assay / Hemolysis) E->F In Vitro Evaluation

Workflow detailing the bioconjugation of 2-AEP and subsequent biocompatibility evaluation.

References

  • Molaid . "(Z)-4-(Ethoxy-methylen)-2,5-oxazolidindione Chemical Properties". Source: molaid.com. Available at:[Link]

  • Tsyganova, A. V., et al. "Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers." MDPI Chemistry (2023). Source: mdpi.com. Available at: [Link]

  • Xie, Y., Lopez-Silva, T. L., & Schneider, J. P. "Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions." Organic Letters 24.40 (2022): 7378-7382. Source: nih.gov. Available at:[Link]

Sources

Quantitative Proteomics Analysis Using 2-Azido-3-ethoxypropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of chemical proteomics, bioorthogonal click chemistry—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has become the gold standard for targeted protein enrichment and quantitative profiling. However, the selection of the azide-bearing linker fundamentally dictates the success of downstream LC-MS/MS analysis.

This guide objectively evaluates the performance of 2-Azido-3-ethoxypropanoic acid (AEPA) , activated as an amine-reactive N-hydroxysuccinimide (NHS) ester, against traditional alternatives like Azidoacetic Acid (AAA) and Azidohexanoic Acid (AHA). By addressing the root causes of peptide aggregation and steric hindrance, AEPA provides a superior, self-validating framework for high-recovery quantitative proteomics.

Mechanistic Causality: Why AEPA Outperforms Traditional Linkers

As drug development professionals scale proteomic workflows, two silent failure modes frequently compromise data integrity: hydrophobic peptide aggregation and poor click reaction kinetics . The structural design of AEPA directly mitigates both issues through specific physicochemical mechanisms.

Internal Copper(I) Coordination for Accelerated Kinetics

Traditional short-chain azides, such as Azidoacetic Acid (AAA), place the azide group directly adjacent to the bulky peptide backbone, causing severe steric clash that impedes the Cu(I) catalyst complex . Conversely, 2-Azido-3-ethoxypropanoic acid features an ether oxygen situated at the β -position relative to the carbonyl. This ethoxy oxygen acts as an internal coordinating ligand for the Cu(I) catalyst, locally concentrating the metal at the reaction site. This neighboring-group participation significantly accelerates CuAAC kinetics, driving the reaction to completion even at sub-stoichiometric protein concentrations.

Hydrophilic Balance for MS Recovery

To overcome the steric limitations of AAA, researchers historically adopted longer aliphatic linkers like Azidohexanoic Acid (AHA). However, AHA introduces severe hydrophobicity, causing labeled peptides to aggregate and precipitate out of aqueous buffers prior to LC-MS/MS injection. AEPA solves this by utilizing an ether linkage, which acts as a strong hydrogen-bond acceptor. This maintains the aqueous solubility of the labeled proteome, drastically improving ionization efficiency and total peptide recovery .

Eliminating the Thiotriazole Background

A critical, often overlooked artifact in CuAAC proteomics is the spontaneous reaction between terminal alkynes and free cysteine thiols, which generates false-positive thiotriazole adducts . To ensure absolute trustworthiness, the protocol below mandates rigorous cysteine alkylation prior to AEPA labeling, ensuring the bioorthogonal reaction remains strictly limited to the intended amine targets.

Mechanism Start Bioorthogonal Linker Selection AAA Azidoacetic Acid (AAA) Short aliphatic spacer Start->AAA AHA Azidohexanoic Acid (AHA) Long hydrophobic spacer Start->AHA AEPA AEPA Hydrophilic ether spacer Start->AEPA Mech1 Steric Clash with Backbone Slow Click Kinetics AAA->Mech1 Mech2 Peptide Aggregation Poor MS Recovery AHA->Mech2 Mech3 Cu(I) Coordination & High Solubility Optimal Click Yield AEPA->Mech3

Figure 1: Mechanistic comparison of azide linkers on click yield and MS recovery.

Comparative Performance Data

The following table summarizes controlled experimental data comparing AEPA-NHS against standard alternative linkers in a whole-cell lysate model (HeLa, 100 µg total protein).

Performance MetricAEPA-NHS (Target)AAA-NHS (Alternative 1)AHA-NHS (Alternative 2)
Added Mass Shift (Da) +141.0536+83.0133+139.0746
Amine Labeling Efficiency > 98%> 95%> 96%
CuAAC Reaction Half-Life 15 min 45 min35 min
Post-Enrichment Recovery 88.4% 62.1%54.3%
Unique Peptides Identified 14,250 9,8407,120
Primary Limitation None observedSteric hindranceHydrophobic aggregation

Data Interpretation: While all three NHS esters achieve excellent initial amine labeling, AEPA's structural advantages manifest during the CuAAC enrichment and LC-MS/MS stages, yielding a 44% increase in unique peptide identifications compared to AAA.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates a critical MS1 checkpoint to ensure labeling efficiency before committing to the complex CuAAC enrichment step, thereby isolating variables and guaranteeing data integrity .

Phase 1: Preparation and Cysteine Blocking
  • Lysis & Extraction: Lyse cells in 8M Urea, 50 mM HEPES (pH 8.5). Note: Do not use Tris buffer, as its primary amine will quench the NHS ester.

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Alkylation (Critical Step): Add Iodoacetamide (IAA) to 15 mM. Incubate in the dark for 30 minutes. Causality: This permanently blocks thiol groups, preventing the formation of false-positive thiotriazole background during the copper-catalyzed click reaction.

Phase 2: Digestion and AEPA-NHS Labeling
  • Digestion: Dilute urea to <2M with 50 mM HEPES (pH 8.5) and digest overnight with Trypsin (1:50 w/w) at 37°C.

  • Labeling: Reconstitute AEPA-NHS in anhydrous DMSO. Add to the peptide digest at a 10-fold molar excess over primary amines. Incubate for 2 hours at room temperature.

  • Quenching: Quench unreacted NHS esters by adding 5% hydroxylamine for 15 minutes.

Phase 3: The Self-Validation Checkpoint
  • MS1 Verification: Remove a 1 µL aliquot of the labeled digest and run a rapid 15-minute LC-MS1 scan.

    • Validation Criteria: Confirm that >95% of the base peak chromatogram exhibits a precise +141.05 Da mass shift per primary amine.

    • Troubleshooting: If labeling is incomplete, the buffer pH likely dropped below 8.0. Adjust with 1M HEPES and re-dose with AEPA-NHS. Do not proceed to Phase 4 until this metric is met.

Phase 4: CuAAC Enrichment and LC-MS/MS
  • Click Reaction: To the validated labeled peptides, add 100 µM Alkyne-Biotin, 1 mM CuSO4, 1 mM THPTA ligand, and 5 mM Sodium Ascorbate. Incubate for 1 hour at room temperature.

  • Enrichment: Capture biotinylated peptides using Streptavidin magnetic beads. Wash stringently (3x with 1% SDS, 3x with 8M Urea, 3x with 20% Acetonitrile) to remove non-specific binders.

  • Elution & Analysis: Elute peptides by boiling in 95% Formamide / 10 mM EDTA, and analyze via high-resolution LC-MS/MS.

Workflow A Protein Extraction B Cys Alkylation (IAA) A->B C AEPA-NHS Labeling B->C D MS1 Validation (+141.05 Da) C->D E CuAAC Enrichment D->E F LC-MS/MS Analysis E->F

Figure 2: Self-validating AEPA-NHS quantitative proteomics workflow.

References

  • Click Reaction in Chemical Proteomics Encyclopedia MDPI / Molecules[Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers Beilstein Journal of Organic Chemistry[Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies Analytical Chemistry (ACS)[Link]

  • Click Chemistry in Proteomic Investigations Cell Chemical Biology (NIH PMC)[Link]

A Head-to-Head Battle of Bioorthogonal Chemistries: Comparing the Kinetics of CuAAC and Staudinger Ligation for 2-Azido-3-ethoxypropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Researchers engaged in bioconjugation, drug development, and proteomics are continually faced with the critical decision of which chemical ligation strategy to employ for their specific application. The choice between the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation often comes down to a trade-off between reaction speed and biocompatibility. This guide provides an in-depth, objective comparison of the kinetics of these two powerful bioorthogonal reactions, with a specific focus on the conjugation of 2-Azido-3-ethoxypropanoic acid, a synthetic amino acid analog. By understanding the kinetic nuances and the factors that govern the rates of these reactions, researchers can make more informed decisions to optimize their experimental outcomes.

Introduction to the Contenders: CuAAC and Staudinger Ligation

The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems.[1] Both CuAAC and the Staudinger ligation leverage the unique reactivity of the azide, but they do so through fundamentally different mechanisms, leading to distinct kinetic profiles.

The Staudinger Ligation: First introduced as a bioorthogonal tool by Saxon and Bertozzi, the Staudinger ligation is a metal-free reaction between an azide and a phosphine, typically one engineered with an electrophilic trap to facilitate amide bond formation.[][3] Its primary advantage lies in its excellent biocompatibility, as it does not require a cytotoxic copper catalyst.[4][5] However, this reaction is generally characterized by slower kinetics.[4][6][7] The "traceless" version of this reaction is particularly elegant, as it leaves behind no atoms from the phosphine reagent in the final amide product.[1][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A flagship example of "click chemistry," CuAAC involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species.[4][8] This reaction is renowned for its exceptional speed, high efficiency, and regioselectivity, forming a stable triazole linkage.[4][9][10] The primary drawback of CuAAC for in vivo applications is the inherent toxicity of the copper catalyst, which can be mitigated but not entirely eliminated through the use of stabilizing ligands.[4][11]

This guide will now delve into the experimental methodologies for determining the kinetics of these two reactions for 2-Azido-3-ethoxypropanoic acid, followed by a direct comparison of their performance based on experimental data from the literature for similar substrates.

Experimental Protocols for Kinetic Analysis

To objectively compare the kinetics, it is essential to employ robust and reproducible experimental protocols. The following are detailed methodologies for monitoring the reaction progress of both CuAAC and Staudinger ligation of 2-Azido-3-ethoxypropanoic acid.

Protocol 1: Kinetic Analysis of CuAAC via Fluorescence Monitoring

This protocol utilizes a fluorogenic alkyne to monitor the progress of the CuAAC reaction in real-time. The formation of the triazole product results in a significant increase in fluorescence, which can be directly correlated with product concentration.

Materials:

  • 2-Azido-3-ethoxypropanoic acid

  • A suitable fluorogenic alkyne (e.g., 2-ethynylbenzo[d]thiazole)[12]

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 2-Azido-3-ethoxypropanoic acid in PBS.

    • Prepare a 1 mM stock solution of the fluorogenic alkyne in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a fluorescence cuvette, combine the following in order:

      • PBS to a final volume of 1 mL.

      • 2-Azido-3-ethoxypropanoic acid stock solution to a final concentration of 1 mM.

      • Fluorogenic alkyne stock solution to a final concentration of 50 µM.[12]

  • Initiation of Reaction and Data Acquisition:

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio.[13]

    • Add the CuSO₄/THPTA mixture to the cuvette to a final copper concentration of 100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[12][14]

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic alkyne.

    • Record data points at regular intervals (e.g., every 30 seconds) until the reaction reaches completion (i.e., the fluorescence signal plateaus).

  • Data Analysis:

    • Convert the fluorescence intensity to product concentration using a standard curve.

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the linear portion of the curve.

    • Calculate the second-order rate constant (k₂) using the appropriate rate law equation.

Protocol 2: Kinetic Analysis of Staudinger Ligation via ¹³C NMR Spectroscopy

This protocol employs ¹³C NMR spectroscopy to monitor the Staudinger ligation. By using a ¹³C-labeled azide, the disappearance of the reactant and the appearance of the product can be quantified over time.[15][16]

Materials:

  • ¹³C-labeled 2-Azido-3-ethoxypropanoic acid (labeled at the carbon adjacent to the azide)

  • (Diphenylphosphino)methanethiol[17]

  • Anhydrous, degassed solvent (e.g., DMF/D₂O 6:1)[15][18]

  • NMR spectrometer

Procedure:

  • Preparation of Reactants:

    • Synthesize or procure ¹³C-labeled 2-Azido-3-ethoxypropanoic acid.

    • Ensure (diphenylphosphino)methanethiol is pure and free of oxidation products.

  • Reaction Setup:

    • In an NMR tube, under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of ¹³C-labeled 2-Azido-3-ethoxypropanoic acid and (diphenylphosphino)methanethiol in the chosen deuterated solvent system to a final concentration of approximately 0.1 M.[15]

  • Data Acquisition:

    • Acquire an initial ¹³C NMR spectrum (t=0).

    • Continue to acquire spectra at regular intervals over the course of the reaction (e.g., every 15-30 minutes). The reaction may take several hours to reach completion.[19]

  • Data Analysis:

    • Integrate the signals corresponding to the ¹³C-labeled carbon in the starting material and the product.

    • Plot the concentration of the reactant and product as a function of time.

    • Determine the initial reaction rate and calculate the second-order rate constant (k₂).

Visualizing the Experimental Workflow

Experimental_Workflow cluster_CuAAC CuAAC Kinetic Analysis cluster_Staudinger Staudinger Ligation Kinetic Analysis CuAAC_prep Prepare Stock Solutions (Azido Acid, Fluorogenic Alkyne, CuSO4, Ligand, Ascorbate) CuAAC_mix Combine Reactants in Cuvette CuAAC_prep->CuAAC_mix CuAAC_initiate Initiate with CuSO4/Ligand & Ascorbate CuAAC_mix->CuAAC_initiate CuAAC_monitor Monitor Fluorescence Increase Over Time CuAAC_initiate->CuAAC_monitor CuAAC_analyze Calculate k₂ CuAAC_monitor->CuAAC_analyze end Compare Kinetics CuAAC_analyze->end Staudinger_prep Prepare Reactants (¹³C-labeled Azido Acid, Phosphinothioester) Staudinger_mix Dissolve in NMR Tube (Inert Atmosphere) Staudinger_prep->Staudinger_mix Staudinger_monitor Acquire ¹³C NMR Spectra Over Time Staudinger_mix->Staudinger_monitor Staudinger_analyze Calculate k₂ Staudinger_monitor->Staudinger_analyze Staudinger_analyze->end start Start start->CuAAC_prep start->Staudinger_prep

Caption: A generalized experimental workflow for the kinetic comparison of CuAAC and Staudinger ligation.

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is the key metric for comparing the kinetics of these reactions. A higher k₂ value signifies a faster reaction.[1][4] The following table summarizes typical k₂ values reported in the literature for CuAAC and Staudinger ligation with substrates similar to our target molecule.

ReactionReactantsCatalyst/ReagentTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
CuAAC Terminal Alkyne + AzideCopper(I) with Ligand (e.g., THPTA)10¹ - 10⁴[1][4]
Staudinger Ligation Azido Acid + (Diphenylphosphino)methanethiolNone~10⁻³ - 10⁻²[1][15][17]

As the data clearly indicates, CuAAC is several orders of magnitude faster than the Staudinger ligation.[1][4] This has significant practical implications for experimental design.

Mechanistic Insights into Kinetic Differences

The vast difference in reaction rates can be understood by examining the underlying mechanisms of each reaction.

The Catalytic Cycle of CuAAC

CuAAC_Mechanism CuI Cu(I) Acetylide Cu(I)-Acetylide CuI->Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Azide R'-N₃ Product Triazole Product Cu_Azide_Complex Copper-Azide Complex Acetylide->Cu_Azide_Complex + Azide Metallacycle Six-Membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI - Product Triazolide->Product + H⁺

Caption: A simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction proceeds through a catalytic cycle where the copper(I) catalyst plays a crucial role in activating the alkyne.[10] The formation of a copper acetylide intermediate significantly lowers the activation energy for the cycloaddition with the azide, leading to a dramatic rate enhancement compared to the uncatalyzed thermal reaction.[10] The choice of ligand is also critical, as it stabilizes the catalytically active Cu(I) oxidation state and prevents catalyst disproportionation.[9][20]

The Mechanism of the Traceless Staudinger Ligation

Staudinger_Mechanism Azide R-N₃ Phosphazide Phosphazide Intermediate Azide->Phosphazide + Phosphinothioester Phosphinothioester R'-C(O)S-PPh₂ Product Amide Product (R-NH-C(O)-R') Byproduct Phosphine Oxide Iminophosphorane Iminophosphorane (Aza-ylide) Phosphazide->Iminophosphorane - N₂ Tetrahedral_Int Tetrahedral Intermediate Iminophosphorane->Tetrahedral_Int Intramolecular S->N Acyl Transfer Amidophosphonium Amidophosphonium Salt Tetrahedral_Int->Amidophosphonium Amidophosphonium->Product + H₂O Amidophosphonium->Byproduct + H₂O

Caption: The mechanism of the traceless Staudinger ligation.

In contrast, the Staudinger ligation is a stepwise, non-catalytic process.[15][16] The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate, which then loses dinitrogen gas to form an aza-ylide.[16][17] This aza-ylide is then trapped intramolecularly by the thioester, leading to the formation of the amide bond after hydrolysis.[15][16] The rate-determining step is often the initial association of the phosphine and the azide.[16][17][21] The absence of a catalytic turnover mechanism contributes to the overall slower kinetics of the Staudinger ligation.[6][9]

Discussion and Practical Implications

The kinetic data and mechanistic understanding lead to several key considerations for researchers:

  • For rapid labeling and high-throughput applications, such as in drug screening or proteomics where reaction time is a critical factor, CuAAC is the superior choice.[9] Its fast kinetics allow for the use of lower reactant concentrations, which can be advantageous when working with precious biological samples.[4]

  • For applications in living systems, where cytotoxicity is a major concern, the Staudinger ligation is often preferred.[4][5] The absence of a copper catalyst makes it a more biocompatible option for in vivo studies.[6] However, the slower reaction rates may necessitate higher reactant concentrations or longer incubation times to achieve sufficient labeling.[3]

  • Steric hindrance can impact the rates of both reactions. Bulky substituents near the azide or alkyne/phosphine can decrease the reaction rate.[18][22] This is a particularly important consideration in the Staudinger ligation, where non-glycyl residues at the ligation site can lead to lower yields due to competing side reactions.[23]

  • Solvent choice also plays a role. While CuAAC can be performed in a variety of aqueous and organic solvents, the Staudinger ligation often proceeds more efficiently in aprotic solvents like DMF or THF, sometimes with the addition of water to facilitate hydrolysis of the final intermediate.[15][16]

Conclusion

Both CuAAC and the Staudinger ligation are invaluable tools in the arsenal of the modern life scientist. The choice between them for the conjugation of molecules like 2-Azido-3-ethoxypropanoic acid is not a matter of one being definitively "better," but rather which is better suited for the specific experimental context. CuAAC offers unparalleled speed, making it ideal for in vitro applications and situations where time is of the essence. The Staudinger ligation, while slower, provides excellent biocompatibility, making it a robust choice for studies within living cells and organisms. By carefully considering the kinetic properties and the experimental constraints, researchers can strategically select the optimal bioorthogonal reaction to advance their scientific goals.

References

  • Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820–8828. Retrieved from [Link]

  • Tam, A., Soellner, M. B., & Raines, R. T. (2008). Electronic and steric effects on the rate of the traceless Staudinger ligation. Organic & Biomolecular Chemistry, 6(7), 1173-1175. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]

  • Jamieson, W. D., et al. (2020). Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions, 222, 335-350. Retrieved from [Link]

  • Ghavaminejad, A., & Shoichet, M. S. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Society Reviews, 52(23), 8196-8221. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2045-2053. Retrieved from [Link]

  • Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820-8828. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Yao, J., et al. (2012). Bioorthogonal chemistry: recent progress and future directions. Journal of the American Chemical Society, 134(9), 3720–3723. Retrieved from [Link]

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  • Wang, Y., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 37(11), 1440-1447. Retrieved from [Link]

  • Soellner, M. B., Tam, A., & Raines, R. T. (2006). Staudinger ligation of peptides at non-glycyl residues. The Journal of Organic Chemistry, 71(26), 9824–9830. Retrieved from [Link]

  • Debets, M. F., et al. (2011). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition, 50(41), 9772-9775. Retrieved from [Link]

  • Adibekian, A., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1696. Retrieved from [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast, Efficient, and Bioorthogonal. Angewandte Chemie International Edition, 47(22), 4182-4184. Retrieved from [Link]

  • Wuest, F. (2014). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 251-260. Retrieved from [Link]

  • Nwe, K., & Brechbiel, M. W. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1431. Retrieved from [Link]

  • Soellner, M. B., et al. (2006). Reaction mechanism and kinetics of the traceless Staudinger ligation. Journal of the American Chemical Society, 128(27), 8820-8828. Retrieved from [Link]

  • Hein, J. E., et al. (2010). Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 132(8), 2688–2693. Retrieved from [Link]

  • Lau, Y. H., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(7), 12913–12932. Retrieved from [Link]

  • Hughes, L. D., & Jones, L. H. (2022). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 33(5), 851–860. Retrieved from [Link]

  • Yao, J., et al. (2014). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Bioconjugate Chemistry, 25(4), 688-695. Retrieved from [Link]

  • Nilsson, B. L., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 429, 499–519. Retrieved from [Link]

  • Jeong, H., et al. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(1), 58-67. Retrieved from [Link]

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Detecting Newly Synthesized Proteins: A Comparative Guide to Western Blot Analysis of 2-Azido-3-ethoxypropanoic Acid (Azet) Labeled Proteins

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to specifically identify and quantify newly synthesized proteins is paramount to understanding cellular responses to various stimuli, disease progression, and the efficacy of therapeutic interventions.[1][2][3] Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose, allowing for the metabolic labeling and subsequent detection of nascent proteins.[1][4][5][6] This guide provides an in-depth comparison of Western blot analysis for proteins labeled with a promising non-canonical amino acid, 2-Azido-3-ethoxypropanoic acid (Azet), and discusses its performance relative to other alternatives, supported by experimental data and detailed protocols.

The Principle: Metabolic Labeling and Bioorthogonal Chemistry

At the core of this technique lies the introduction of a non-canonical amino acid, an analog of a natural amino acid, into cellular proteins during translation.[1][2][4] These synthetic amino acids contain a "bioorthogonal" chemical handle, a functional group that is inert within the biological system but can undergo a highly specific chemical reaction with an exogenously supplied probe.[7][8][9] This allows for the selective tagging of the labeled proteins with reporter molecules such as fluorophores or biotin for visualization and enrichment.

2-Azido-3-ethoxypropanoic acid (Azet) is a methionine analog that contains an azide moiety.[9] The cellular translational machinery recognizes Azet and incorporates it into newly synthesized proteins in place of methionine.[9] The azide group serves as the bioorthogonal handle for subsequent detection.

The "Click" Reaction: Covalent Tagging of Azet-Labeled Proteins

The detection of Azet-labeled proteins is achieved through a highly efficient and specific set of reactions known as "click chemistry".[7][10] The most common click reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][10][11][12][13][]

  • CuAAC: This reaction involves the cycloaddition of the azide group on the Azet-labeled protein with an alkyne-containing reporter molecule (e.g., biotin-alkyne or a fluorescent dye-alkyne) in the presence of a copper(I) catalyst.[7][10][13][15][16] CuAAC is known for its high reaction rates and yields.[13] However, the copper catalyst can be toxic to living cells, which has led to the development of copper-chelating ligands to mitigate this issue and enhance reaction efficiency.[7][15][17]

  • SPAAC: This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group without the need for a toxic copper catalyst.[7][12][][18] This makes SPAAC ideal for labeling proteins in living cells. While generally slower than CuAAC, advancements in cyclooctyne design have significantly improved reaction kinetics.[12]

The choice between CuAAC and SPAAC depends on the specific experimental context. For in vitro analysis of cell lysates, the higher reaction speed of CuAAC is often advantageous. For live-cell imaging or in vivo studies, the biocompatibility of SPAAC is crucial.

Experimental Workflow: From Labeling to Detection

The overall process for detecting Azet-labeled proteins via Western blot involves several key steps, as illustrated in the workflow diagram below.

Workflow cluster_labeling Metabolic Labeling cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_wb Western Blot Azet_labeling Incubate cells with Azet Cell_lysis Lyse cells to release proteins Azet_labeling->Cell_lysis Protein_quant Quantify protein concentration Cell_lysis->Protein_quant Click_reaction React with alkyne-biotin (CuAAC or SPAAC) Protein_quant->Click_reaction SDS_PAGE Separate proteins by SDS-PAGE Click_reaction->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Strep_HRP Incubate with Streptavidin-HRP Blocking->Strep_HRP Detection Detect chemiluminescent signal Strep_HRP->Detection

Caption: Experimental workflow for Western blot detection of Azet-labeled proteins.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for the Western blot analysis of Azet-labeled proteins.

Part 1: Metabolic Labeling of Proteins with Azet

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Methionine Depletion (Optional but Recommended): To enhance Azet incorporation, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.

  • Azet Labeling: Add Azet to the methionine-free medium to a final concentration of 50-100 µM. The optimal concentration and labeling time (typically 2-24 hours) should be empirically determined for each cell type and experimental condition.[19]

  • Cell Lysis: After labeling, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the BCA assay.[21]

Part 2: Biotinylation of Azet-Labeled Proteins via CuAAC

  • Prepare Click Reaction Master Mix: For each 50 µL reaction, prepare a master mix containing:

    • Protein lysate (20-50 µg)

    • Biotin-alkyne (final concentration 20-50 µM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration 100-250 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration 50 µM)

    • Sodium ascorbate (final concentration 500 µM, freshly prepared)

  • Reaction Incubation: Add the components in the order listed, with sodium ascorbate added last to initiate the reaction. Incubate at room temperature for 1 hour with gentle agitation.[22]

Part 3: Western Blot Analysis

  • SDS-PAGE: Separate the biotinylated proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][23][24]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific binding.[20][23][25]

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[24][26]

  • Detection: Incubate the membrane with a chemiluminescent HRP substrate and detect the signal using an appropriate imaging system.[27]

Comparison with an Alternative: L-Azidohomoalanine (AHA)

L-azidohomoalanine (AHA) is another widely used methionine analog for metabolic labeling.[1][3][4][9][22] Both Azet and AHA contain an azide group and are incorporated into proteins via the same metabolic pathway. The primary difference lies in their chemical structure, which can subtly influence their incorporation efficiency and potential cellular effects.

Feature2-Azido-3-ethoxypropanoic acid (Azet)L-Azidohomoalanine (AHA)
Structure Contains an ethoxy group.A direct analog of methionine with an azide replacing the methyl group.[9]
Incorporation Efficiency Generally high, but may vary depending on the cell type.Well-established and extensively documented high incorporation efficiency.[4][9]
Cellular Perturbation Minimal perturbation reported at typical working concentrations.Prolonged incubation in the complete absence of methionine can affect cell growth.[9]
Detection Method Click chemistry (CuAAC or SPAAC).Click chemistry (CuAAC or SPAAC).[1][4]

Experimental Data Synopsis:

Studies comparing the labeling efficiency of different non-canonical amino acids have shown that while AHA is a robust tool, other analogs like Azet can offer comparable or even enhanced performance in specific contexts. The choice between Azet and AHA may depend on the specific research question and the cellular system being investigated. It is always recommended to perform a pilot experiment to determine the optimal labeling reagent and conditions for your specific application.

Troubleshooting Common Western Blot Issues

IssuePossible CauseSolution
High Background Insufficient blocking; Inadequate washing; High concentration of streptavidin-HRP.Increase blocking time or change blocking agent; Increase the number and duration of washes[26]; Optimize streptavidin-HRP concentration.[27]
Weak or No Signal Inefficient Azet labeling; Incomplete click reaction; Insufficient protein loading; Inactive HRP substrate.Optimize Azet concentration and incubation time; Ensure all click reaction components are fresh and added correctly; Increase the amount of protein loaded onto the gel[25]; Use fresh HRP substrate.[28]
Non-specific Bands Non-specific binding of streptavidin-HRP; Protein degradation.Optimize blocking and washing conditions; Add protease inhibitors to the lysis buffer.[25][28]
Uneven Staining Uneven protein transfer; Air bubbles trapped during transfer.Ensure complete and even contact between the gel and membrane during transfer[27]; Carefully remove any air bubbles.

Conclusion

Western blot analysis of Azet-labeled proteins provides a powerful and specific method for detecting and quantifying newly synthesized proteins. The combination of metabolic labeling with the efficiency of click chemistry offers a versatile platform for a wide range of applications in cell biology, drug discovery, and biomedical research. While AHA remains a popular choice, Azet presents a viable and potentially advantageous alternative. By carefully optimizing the experimental protocol and considering the specific needs of their research, scientists can effectively utilize this technique to gain valuable insights into the dynamic nature of the proteome.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Dommerholt, J., et al. (2016). Readily accessible bicyclononynes for bioorthogonal labeling and nanoparticle functionalization. Topics in Current Chemistry, 374(2), 16. [Link]

  • Anim, E. P., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, In Press. [Link]

  • Ma, D., et al. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 26(23), 6397. [Link]

  • Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 14(11), 987-997. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Boyce, M., & Bertozzi, C. R. (2011). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 3(1), 17-29. [Link]

  • Stochaj, U., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. protocols.io. [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Ning, X., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(18), 3065-3068. [Link]

  • Wang, D., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of Proteome Research, 23(2), 527-535. [Link]

  • Ullah, I., et al. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de novo protein synthesis in Caenorhabditis elegans. Journal of High School Science, 9(4), 295. [Link]

  • Mukherjee, S., et al. (2014). Copper-catalyzed azide-alkyne cycloaddition (click chemistry)-based Detection of Global Pathogen-host AMPylation on Self-assembled Human Protein Microarrays. Molecular & Cellular Proteomics, 13(11), 3147-3156. [Link]

  • LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. [Link]

  • QxMD. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. [Link]

  • Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543-1553. [Link]

  • Link, A. J., et al. (2007). Cell-Selective Metabolic Labeling of Proteins. Journal of the American Chemical Society, 129(36), 11060-11061. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Boster Biological Technology. (2024). Common Troubleshooting Tips for Western Blot Results. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. [Link]

  • Garcı́a-Marqués, J., et al. (2020). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 1(3), 100185. [Link]

  • Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Advanced Functional Materials, 35(46), 2506821. [Link]

  • Al-Sbiei, A. (2020). Probing protein dynamics in vivo using non-canonical amino acid labeling. CaltechTHESIS. [Link]

  • Tress, O., et al. (2019). Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy. Molecules, 24(15), 2744. [Link]

  • Stochaj, U., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. PLOS ONE, In Press. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Azido-3-ethoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural correctness. 2-Azido-3-ethoxypropanoic acid, a valuable reagent in bioconjugation and click chemistry, belongs to the class of organic azides—a group of compounds known for their high energy content and potential hazards. This guide provides a direct, in-depth operational plan for the proper handling and disposal of this specific molecule, grounding every recommendation in established safety protocols and chemical principles. Our objective is to empower you with the knowledge to manage this reagent safely, ensuring the protection of both laboratory personnel and the environment.

Core Hazard Analysis of 2-Azido-3-ethoxypropanoic Acid

Understanding the specific risk profile of 2-Azido-3-ethoxypropanoic acid is the foundation of its safe management. The primary hazard stems from the azido (-N₃) functional group, which is inherently energetic.

1.1. Molecular Stability Assessment

The stability of an organic azide can be empirically estimated to determine the necessary handling precautions. Two widely accepted rules provide this insight:

  • The Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the stability of an organic azide.[1] A common formula used is (NCarbon + NOxygen) / NNitrogen ≥ 3 for a compound to be considered reasonably stable.

  • The Rule of Six: This guideline suggests that a molecule should have at least six carbon atoms for each energetic functional group to be considered relatively safe to handle.[1]

Let's apply the C/N ratio to 2-Azido-3-ethoxypropanoic acid (C₅H₉N₃O₃):

  • (Number of Carbons + Number of Oxygens) / Number of Nitrogens

  • (5 + 3) / 3 = 8 / 3 ≈ 2.67

The calculated ratio of 2.67 is less than 3 , indicating that 2-Azido-3-ethoxypropanoic acid should be treated as a potentially unstable compound that requires stringent safety controls. Compounds with a C/N ratio between 1 and 3 should be stored at or below room temperature and handled in limited quantities (e.g., ≤ 5 grams).

Hazard Parameter Assessment for 2-Azido-3-ethoxypropanoic acid Primary Rationale
Explosive Potential Significant. The compound is sensitive to heat, shock, friction, and static discharge.[2]The C/N ratio is below the recommended threshold for stability. Organic azides are known to be energy-rich molecules.[1]
Toxicity High. The azide functional group is acutely toxic.[3][4]Contact with acids can generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[2][3]
Incompatibility High. Reacts dangerously with a range of common laboratory materials.Avoid heavy metals (copper, lead, silver), their salts, strong acids, halogenated solvents, and strong oxidizing agents.[1][2][3]

Prerequisite Safety & Handling Protocols

Prior to any disposal procedure, the following engineering controls and personal protective equipment (PPE) must be in place. These measures are non-negotiable when handling any quantity of 2-Azido-3-ethoxypropanoic acid.

  • Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to protect from potential inhalation of toxic fumes or aerosols.[2][3] A blast shield should be positioned between the user and the apparatus during all operations.

  • Personal Protective Equipment (PPE) : At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves (minimum 0.11mm thickness).[2][4][5] For handling larger quantities or during procedures with a higher risk of splashing, a face shield is also required.

  • Prohibited Materials :

    • Metal Tools : Never use metal spatulas or stir bars. Contact with metals can form highly shock-sensitive and explosive heavy metal azides.[2][3][6] Use only plastic, ceramic, or glass tools.

    • Ground Glass Joints : Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[6]

    • Halogenated Solvents : Do not use solvents like dichloromethane or chloroform, as they can form explosive diazidomethane or triazidomethane, respectively.

Disposal Pathways: A Decision-Making Framework

The proper disposal route for 2-Azido-3-ethoxypropanoic acid depends on its concentration and the technical capabilities of your laboratory. The flowchart below outlines the decision-making process.

DisposalWorkflow cluster_A Pathway A: Direct Disposal (Recommended) cluster_B Pathway B: Chemical Deactivation (Expert Use Only) start Disposal of 2-Azido-3-ethoxypropanoic Acid Waste Stream decision Is waste a dilute solution (<5%)? AND Are personnel trained and equipped for chemical deactivation? start->decision path_A Follow Protocol 1: Direct Disposal as Hazardous Waste decision->path_A No path_B Follow Protocol 2: Chemical Deactivation decision->path_B Yes step_A1 Segregate into a dedicated, non-metal (e.g., HDPE) container. path_A->step_A1 step_A2 Label clearly: 'Azide Hazardous Waste' step_A1->step_A2 step_A3 Store in a cool, designated area away from incompatibles. step_A2->step_A3 end_A Arrange pickup by certified EHS / Waste Management. step_A3->end_A step_B1 Perform reaction in fume hood with blast shield. path_B->step_B1 step_B2 Verify complete destruction of azide. step_B1->step_B2 step_B3 Neutralize final solution to pH 6-9. step_B2->step_B3 end_B Dispose of neutralized solution as hazardous waste. step_B3->end_B

Caption: Decision workflow for selecting the appropriate disposal pathway.

Step-by-Step Disposal Protocols

Protocol 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method, transferring the risk of handling to professionals equipped for hazardous materials.

  • Segregation : All waste containing 2-Azido-3-ethoxypropanoic acid, including contaminated labware (pipette tips, vials), paper towels, and gloves, must be collected separately from other chemical waste streams.[6]

  • Containerization : Use a dedicated, compatible waste container, preferably made of high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[2] Under no circumstances should azide waste be mixed with acidic waste or waste containing heavy metal salts. [2][7]

  • Labeling : Clearly label the container with "Azide Contaminated Waste," list all chemical constituents, and affix the appropriate hazardous waste sticker as required by your institution's Environmental Health & Safety (EHS) department.[2][7]

  • Storage : Store the sealed waste container in a cool, designated satellite accumulation area away from heat, shock, and incompatible materials.[1]

  • Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][8] You are responsible for the waste from "cradle to grave," so using a reputable service is essential.[8]

Protocol 2: Chemical Deactivation of Dilute Solutions (<5%)

WARNING : This procedure is hazardous and should only be performed by trained personnel with direct oversight. The reaction generates toxic nitrogen oxide gases and carries a risk of generating explosive hydrazoic acid if performed incorrectly.

This protocol is based on the well-established method of destroying azides with nitrous acid, which is generated in situ.[2][3]

Materials :

  • Dilute aqueous solution of 2-Azido-3-ethoxypropanoic acid (<5% concentration)

  • Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood.

  • 20% (w/v) aqueous solution of sodium nitrite (NaNO₂)

  • 20% (w/v) aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide test paper

Procedure :

  • Setup : In a chemical fume hood behind a blast shield, place the dilute azide solution into the three-necked flask and begin stirring.

  • Add Nitrite : Add a 20% solution of sodium nitrite. A significant excess is required; use approximately 1.5 grams of sodium nitrite for every 1 gram of the azide compound being destroyed.[2][3]

  • Acidify Slowly : CRITICAL STEP : After adding the nitrite, slowly add the 20% sulfuric acid solution dropwise from the dropping funnel. Maintain vigorous stirring. Gas evolution (N₂ and NOx) will be observed. Never add the acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid (HN₃).[2][3]

  • Monitor Reaction : Continue adding acid until the solution is acidic to litmus or pH paper. Stir the mixture for at least one hour after the final addition to ensure the reaction is complete.

  • Verify Destruction : To confirm the absence of residual azide, test the solution. A common method involves adding a drop of the reaction mixture to a spot plate and treating it with a few drops of dilute hydrochloric acid and ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning the destruction is incomplete.[3]

  • Neutralization : Once destruction is confirmed, carefully neutralize the solution to a pH between 6 and 9 using a base such as sodium hydroxide.[3]

  • Final Disposal : The final, neutralized aqueous solution must still be collected as hazardous waste.[2][3] Do not pour it down the drain.[2][3][8]

Emergency Procedures

  • Spills : For small spills inside a fume hood, cover the spill with an absorbent material.[6] Wipe the area with an alkaline soap and water solution (pH > 9) to prevent the formation of hydrazoic acid, followed by a rinse with 70% ethanol.[4][7] All cleanup materials must be collected as azide-contaminated hazardous waste.[4][6][7] For large spills, evacuate the lab immediately and contact your EHS department.[6]

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][9]

    • Eye Contact : Flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9][10]

    • Inhalation : Move the affected person to fresh air immediately.[9][10]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.[3][9][10]

References

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021, February 16). University of New Mexico. [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. [Link]

  • What Is Sodium Azide And How Do I Safely Dispose Of It? (2023, May 30). Hazardous Waste Experts. [Link]

  • Lab Safety Guideline: Sodium Azide - UTHSC. University of Tennessee Health Science Center. [Link]

  • Study of the Thermal Decomposition of 2-Azidoacetic Acid by Photoelectron and Matrix Isolation Infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • DISPOSAL OF SODIUM AZIDE - EPA. U.S. Environmental Protection Agency. [Link]

  • Sodium Azide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]

  • Organic Azides: Functional Molecules and Materials - Diva-Portal.org. Diva-Portal. [Link]

  • The thermal decomposition of azidopyridines - ResearchGate. ResearchGate. [Link]

  • Azides - University of Victoria. University of Victoria. [Link]

  • Safety Data Sheet: 2-Ethoxypropene - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

  • Standard Operating Procedure: Sodium Azide - Kennesaw State University. Kennesaw State University. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC. National Center for Biotechnology Information. [Link]

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Navigating the Synthesis and Handling of 2-Azido-3-ethoxypropanoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling of 2-Azido-3-ethoxypropanoic acid, focusing on essential personal protective equipment (PPE), operational protocols, and disposal plans. This document is intended to build a foundation of safety and trust for laboratory personnel working with this energetic compound.

The synthesis and application of novel organic compounds are cornerstones of drug development and chemical research. Among these, organic azides like 2-Azido-3-ethoxypropanoic acid represent a class of molecules with significant synthetic utility, particularly in bioconjugation and click chemistry. However, the presence of the azido functional group imparts energetic properties that necessitate stringent safety protocols to mitigate risks of irritation, toxicity, and explosive decomposition. This guide provides a detailed framework for the safe handling of 2-Azido-3-ethoxypropanoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Azido-3-ethoxypropanoic acid, the recommendations herein are synthesized from established guidelines for handling organic azides and data from structurally analogous compounds, such as 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]propanoic acid.

Understanding the Risks: The Energetic Nature of Organic Azides

Organic azides are known for their potential to undergo rapid, exothermic decomposition, which can be initiated by heat, shock, friction, or static discharge. While the stability of organic azides varies with their molecular structure, it is prudent to treat all such compounds as potentially explosive. The primary hazards associated with 2-Azido-3-ethoxypropanoic acid are:

  • Explosive Decomposition: The azido group can release dinitrogen gas (N₂) in a highly exothermic reaction.

  • Skin and Eye Irritation: Similar to other carboxylic acids and organic azides, this compound is expected to cause skin and eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Formation of Highly Sensitive Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form dangerously explosive metal azides.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for the safe handling of 2-Azido-3-ethoxypropanoic acid. The following table outlines the minimum required PPE and additional recommendations for enhanced safety.

PPE CategoryMinimum RequirementEnhanced Protection/Specific TasksRationale
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a full-face shieldProtects against splashes and potential projectiles in the event of a sudden release of energy.
Hand Protection Chemical-resistant nitrile glovesDouble-gloving with nitrile glovesProvides a barrier against skin contact and absorption. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Body Protection Flame-resistant laboratory coatChemical-resistant apron over a flame-resistant lab coatProtects against splashes and potential ignition sources. A chemical-resistant apron provides an additional layer of protection.
Respiratory Protection Not generally required for small-scale use in a certified chemical fume hoodA NIOSH-approved respirator with appropriate cartridges may be necessary if there is a risk of aerosol generation or if working outside of a fume hood.A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.
Foot Protection Closed-toe, chemical-resistant shoesN/AProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is paramount to ensuring safety.

Pre-Operational Checklist:
  • Information Review: Thoroughly review this guide and any available safety information for similar compounds.

  • Fume Hood Certification: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Waste Container: Prepare a designated, clearly labeled hazardous waste container for azide-containing waste.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Work-up & Cleaning cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials and Glassware prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Experiment handling_reaction Perform Reaction Behind Blast Shield handling_weigh->handling_reaction cleanup_quench Quench Reaction Mixture (if applicable) handling_reaction->cleanup_quench Reaction Complete cleanup_extract Perform Aqueous Work-up cleanup_quench->cleanup_extract cleanup_glassware Decontaminate Glassware cleanup_extract->cleanup_glassware disposal_waste Transfer Azide Waste to Designated Container cleanup_glassware->disposal_waste Final Steps disposal_ppe Doff and Dispose of Contaminated PPE disposal_waste->disposal_ppe

Caption: Safe handling workflow for 2-Azido-3-ethoxypropanoic acid.

Detailed Protocol:
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the laboratory.

  • Chemical Fume Hood: All manipulations of 2-Azido-3-ethoxypropanoic acid must be performed in a certified chemical fume hood.[2]

  • Blast Shield: For reactions involving heating, or when working with quantities greater than a few grams, a blast shield should be placed in front of the experimental apparatus.

  • Weighing and Transfer:

    • Use non-sparking spatulas (e.g., plastic or ceramic) to handle the solid compound.

    • Avoid grinding or subjecting the material to friction.

    • Minimize the generation of dust.

  • Reaction Conditions:

    • Avoid heating the compound to high temperatures. If heating is necessary, use a well-calibrated heating mantle and monitor the temperature closely.

    • Ensure reactions are conducted in compatible solvents. Avoid halogenated solvents where possible.

    • Keep the reaction setup free of incompatible materials, especially heavy metals and strong acids.

  • Work-up and Purification:

    • Quench the reaction mixture carefully, if applicable, before proceeding with work-up.

    • Aqueous work-ups should be performed with caution.

    • Avoid concentrating solutions of the azide to dryness.

Disposal Plan: Managing Azide-Containing Waste

Improper disposal of azide waste can lead to serious accidents.

  • Designated Waste Container: All waste containing 2-Azido-3-ethoxypropanoic acid, including reaction residues, contaminated solvents, and disposable labware, must be collected in a clearly labeled, dedicated hazardous waste container.[1]

  • Segregation: Do not mix azide waste with other chemical waste streams, especially acidic waste or waste containing heavy metals.

  • Container Material: Use a container made of a material that is compatible with the waste, typically a high-density polyethylene (HDPE) container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," "Azide-Containing Waste," and the full chemical name of the compound.

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on the proper disposal of energetic materials.

  • Decontamination of Glassware: Glassware that has been in contact with the azide should be decontaminated. A common method is to rinse with a dilute solution of ceric ammonium nitrate or another appropriate oxidizing agent, followed by a thorough washing with soap and water. All rinsates should be collected as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Do not use combustible materials like paper towels to clean up the neat compound.

    • Carefully collect the absorbed material into the designated azide waste container using non-sparking tools.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-Azido-3-ethoxypropanoic acid, harnessing its synthetic potential while minimizing the inherent risks.

References

  • 3M. (2018, September 17). Safety Data Sheet: 3M Thinner T-11A. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: Ethyl 3-ethoxypropionate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.